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4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Documentation Hub

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  • Product: 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • CAS: 305337-12-6

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Synthesis and Characterization of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Authored by: Gemini, Senior Application Scientist Abstract The 1,2,4-triazole scaffold is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This guide provides a comprehensive, in-depth protocol for the synthesis and rigorous characterization of a specific derivative, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind the synthetic strategy and the interpretation of analytical data. Every protocol is presented as a self-validating system, ensuring reproducibility and scientific integrity.

Strategic Approach to Synthesis

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through the cyclization of an intermediate N-acylthiosemicarbazide. This well-established method offers high yields and a straightforward reaction pathway.[3] The core logic involves building the linear precursor that contains all the necessary atoms and then inducing an intramolecular condensation reaction to form the stable five-membered heterocyclic ring.

Our strategy begins with commercially available 3-methylbenzoic acid and proceeds through three key transformations:

  • Formation of the Acid Hydrazide: The carboxylic acid is activated and converted into a hydrazide, which introduces the first two adjacent nitrogen atoms required for the triazole ring.

  • Thiosemicarbazide Construction: The acid hydrazide is reacted with ethyl isothiocyanate. This step appends the remainder of the triazole backbone, including the sulfur atom and the N-4 ethyl substituent.

  • Alkali-Mediated Cyclization: The resulting 1-acyl-4-alkyl-thiosemicarbazide is cyclized in a basic medium. The alkaline environment facilitates the deprotonation and subsequent intramolecular nucleophilic attack, followed by dehydration, to yield the final triazole-3-thiol.

This sequence is illustrated in the synthetic pathway diagram below.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Thiosemicarbazide Synthesis cluster_2 Step 3: Cyclization A 3-Methylbenzoic Acid B 3-Methylbenzoyl Hydrazide A->B  SOCl₂ or H₂SO₄,  Hydrazine Hydrate C 1-(3-Methylbenzoyl)-4-ethyl- thiosemicarbazide B->C  Ethyl Isothiocyanate,  Ethanol, Reflux D 4-ethyl-5-(3-methylphenyl)- 4H-1,2,4-triazole-3-thiol C->D  Aqueous NaOH,  Reflux, then Acidification

Caption: Synthetic pathway for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis and purification of the target compound.

Synthesis of 1-(3-Methylbenzoyl)-4-ethylthiosemicarbazide (Intermediate)
  • Preparation of 3-Methylbenzoyl Hydrazide:

    • To a solution of 3-methylbenzoic acid (0.1 mol) in absolute ethanol (150 mL), add concentrated sulfuric acid (5 mL) dropwise while cooling in an ice bath.

    • Add hydrazine hydrate (0.15 mol) slowly to the mixture.

    • Reflux the resulting solution for 8-10 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water (500 mL).

    • Filter the precipitated solid, wash thoroughly with cold water to remove unreacted hydrazine, and recrystallize from an ethanol-water mixture to obtain pure 3-methylbenzoyl hydrazide.

  • Reaction with Ethyl Isothiocyanate:

    • Suspend the dried 3-methylbenzoyl hydrazide (0.05 mol) in ethanol (100 mL).

    • Add ethyl isothiocyanate (0.055 mol) to the suspension.

    • Reflux the mixture for 4-6 hours until a clear solution is obtained.

    • Reduce the volume of the solvent under reduced pressure.

    • Allow the concentrated solution to cool to room temperature. The product will precipitate as a white solid.

    • Filter the solid, wash with a small amount of cold ethanol, and dry in a vacuum oven. This yields the intermediate, 1-(3-methylbenzoyl)-4-ethylthiosemicarbazide.

Synthesis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (Final Product)
  • Cyclization Reaction:

    • Dissolve the intermediate thiosemicarbazide (0.03 mol) in an 8% aqueous sodium hydroxide solution (100 mL).

    • Causality: The strong alkaline medium is crucial as it deprotonates the amide nitrogen, making it a more potent nucleophile to attack the thiocarbonyl carbon, initiating the cyclization process.

    • Reflux the solution for 5-7 hours. During this period, intramolecular cyclization and dehydration occur.

    • Monitor the reaction completion using TLC.

  • Work-up and Purification:

    • After cooling the reaction mixture to room temperature, treat it with activated charcoal to decolorize the solution and filter.

    • Place the clear filtrate in an ice bath and carefully acidify it with dilute hydrochloric acid (e.g., 2M HCl) until the pH is approximately 4-5.

    • Causality: Acidification protonates the triazole thiolate salt formed in the basic medium, causing the neutral thiol/thione tautomer to precipitate out of the aqueous solution.

    • Collect the resulting precipitate by filtration.

    • Wash the solid extensively with cold water to remove any inorganic salts.

    • Recrystallize the crude product from ethanol to yield pure, crystalline 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The overall workflow from synthesis to final characterization is a systematic process.

G A Synthesis & Purification B Physicochemical Analysis A->B C Spectroscopic Confirmation A->C D Melting Point Determination B->D E Elemental Analysis (CHNS) B->E F FT-IR Spectroscopy C->F G NMR Spectroscopy (¹H & ¹³C) C->G H Mass Spectrometry (MS) C->H I Structural Elucidation & Purity Confirmation D->I E->I F->I G->I H->I

Caption: Integrated workflow for the synthesis and characterization of the target compound.

Physicochemical Properties

The fundamental physical properties provide the first indication of the compound's identity and purity.

PropertyExpected ValueSignificance
Molecular FormulaC₁₁H₁₃N₃SDefines the elemental composition.
Molecular Weight219.31 g/mol Used for mass spectrometry and yield calculations.
Melting PointTo be determined experimentallyA sharp, defined melting range indicates high purity.
AppearanceWhite to off-white crystalline solidBasic physical observation.
Elemental Analysis Theoretical: C, 60.24%; H, 5.97%; N, 19.16%; S, 14.62%Confirms the empirical formula. Experimental values should be within ±0.4% of theoretical.[4]
Spectroscopic Analysis

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The compound exists in a tautomeric equilibrium between the thiol and thione forms, and the IR spectrum may show characteristics of both.[5] The thione form typically predominates in the solid state.

Wavenumber (cm⁻¹)Vibration ModeRationale and Interpretation
~ 3150 - 3050Aromatic C-H stretchConfirms the presence of the phenyl ring.
~ 2980 - 2850Aliphatic C-H stretchCorresponds to the ethyl and methyl groups.
~ 2650 - 2550S-H stretch (thiol form)Often a weak and broad band, confirming the thiol tautomer.[6][7]
~ 1620 - 1590C=N stretch (triazole ring)Characteristic stretching vibration of the endocyclic imine bond.[4]
~ 1550 - 1450C=C stretch (aromatic ring)Indicates the presence of the aromatic system.
~ 1250 - 1050C=S stretch (thione form)A strong band indicating the presence of the thione tautomer, which is often dominant.[8]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for each type of proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~ 13.9Singlet (broad)1HSH / NHThis downfield signal is characteristic of the acidic proton of the thiol or the N-H proton of the thione tautomer in DMSO.[5][7]
~ 7.2 - 7.5Multiplet4HAr-HThe four protons of the meta-substituted phenyl ring will appear as a complex multiplet.
~ 4.1Quartet2HN-CH₂ -CH₃The methylene protons of the ethyl group, split into a quartet by the adjacent methyl group.
~ 2.4Singlet3HAr-CH₃ The singlet corresponds to the methyl group on the phenyl ring.
~ 1.3Triplet3HN-CH₂-CH₃ The methyl protons of the ethyl group, split into a triplet by the adjacent methylene group.

¹³C NMR Spectroscopy (101 MHz, DMSO-d₆): This analysis confirms the carbon skeleton.

Chemical Shift (δ, ppm)AssignmentInterpretation
~ 167.0Triazole C =S (C3)The thiocarbonyl carbon is significantly deshielded and appears far downfield.[4]
~ 151.0Triazole C -Ar (C5)The other carbon atom in the triazole ring.
~ 125.0 - 139.0Aromatic CarbonsMultiple signals corresponding to the six carbons of the 3-methylphenyl group.
~ 40.0CH₂ (ethyl)The methylene carbon of the ethyl group.
~ 21.0CH₃ (tolyl)The methyl carbon attached to the aromatic ring.
~ 14.0CH₃ (ethyl)The terminal methyl carbon of the ethyl group.

Mass spectrometry is employed to determine the molecular weight and study the fragmentation pattern, further confirming the structure.

m/z ValueIonInterpretation
219[M]⁺The molecular ion peak, confirming the molecular weight of the compound.[1]
220[M+1]⁺Due to the natural abundance of ¹³C and ³³S isotopes.
190[M - C₂H₅]⁺A common fragmentation pattern involving the loss of the N-ethyl group.[9]
119[C₈H₇N₂]⁺Fragment corresponding to the cleavage and rearrangement of the triazole ring.

Conclusion and Future Outlook

The synthetic and analytical protocols detailed in this guide provide a robust framework for the preparation and validation of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. The multi-step synthesis via a thiosemicarbazide intermediate is efficient, and the comprehensive characterization using FT-IR, NMR, and MS provides unambiguous structural confirmation. Given the established biological importance of the 1,2,4-triazole nucleus, this compound serves as a valuable candidate for further investigation in drug discovery programs, particularly in the screening for novel antimicrobial and antifungal agents.[10][11]

References

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  • Asati, V., et al. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. BMC Chemistry, 12(1), 1-10. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Monatshefte für Chemie-Chemical Monthly, 141(4), 471-478. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Monatshefte für Chemie-Chemical Monthly, 141(4), 471-478. Retrieved from [Link]

  • Kaplaushenko, A., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science, 3(31), 26-33. Retrieved from [Link]

  • Hraishawi, R. M. O., & Alyahyaoy, H. A. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(2). Retrieved from [Link]

  • Gilchrist, T. L., et al. (1972). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 2166-2171. Retrieved from [Link]

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  • Cansız, A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Retrieved from [Link]

  • Hraishawi, R. M. O., & Alyahyaoy, H. A. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]

  • Yüksek, H., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Retrieved from [Link]

  • Kiseleva, A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(10), 2355. Retrieved from [Link]

  • Cansız, A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Retrieved from [Link]

  • Cansız, A., et al. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 9(3), 204-212. Retrieved from [Link]

  • Szałaj, N., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5326. Retrieved from [Link]

  • Kurbangalieva, A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7578. Retrieved from [Link]

  • Popović-Nikolić, M., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 56(8), 734-741. Retrieved from [Link]

  • Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][9][12] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from [Link]

  • Al-Juboori, A. M. J. (2016). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 6(3), 444-453. Retrieved from [Link]

  • Wójcik-Mazurek, A., et al. (2023). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 25(21), 14781-14794. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Retrieved from [Link]

  • Kaur, N. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds. RSC Advances, 5(112), 92271-92276. Retrieved from [Link]

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  • Yüksek, H., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Retrieved from [Link]

  • Stana, A., et al. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, 2021(3), M1241. Retrieved from [Link]

  • Jumaa, F. H., et al. (2017). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. ResearchGate. Retrieved from [Link]

  • Stana, A., et al. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. ResearchGate. Retrieved from [Link]

Sources

Exploratory

A Plausible Synthetic Route for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

Introduction The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the N-4 and C-5 positions of the triazole ring allows for fine-tuning of the molecule's biological and physicochemical characteristics. This guide presents a detailed, plausible synthetic route for a specific derivative, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, designed for researchers, scientists, and professionals in drug development. The proposed pathway is grounded in well-established chemical transformations, ensuring a high probability of success in a laboratory setting.

Strategic Overview of the Synthesis

The synthesis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is most logically approached through a convergent strategy. This involves the preparation of two key intermediates, 3-methylbenzoyl hydrazide and ethyl isothiocyanate, which are then coupled to form a thiosemicarbazide precursor. Subsequent intramolecular cyclization of this intermediate under basic conditions yields the target triazole-thiol. This multi-step approach allows for the purification of intermediates, ensuring the final product's high purity.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Synthesis of 3-Methylbenzoyl Hydrazide cluster_1 Synthesis of Ethyl Isothiocyanate cluster_2 Assembly and Cyclization 3-Methylbenzoic_Acid 3-Methylbenzoic Acid 3-Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride 3-Methylbenzoic_Acid->3-Methylbenzoyl_Chloride SOCl2, cat. DMF 3-Methylbenzoyl_Hydrazide 3-Methylbenzoyl Hydrazide 3-Methylbenzoyl_Chloride->3-Methylbenzoyl_Hydrazide N2H4·H2O Thiosemicarbazide 1-(3-Methylbenzoyl)-4-ethyl-thiosemicarbazide 3-Methylbenzoyl_Hydrazide->Thiosemicarbazide Ethylamine Ethylamine Ethyl_Isothiocyanate Ethyl Isothiocyanate Ethylamine->Ethyl_Isothiocyanate CS2, NaOH, then oxidant Ethyl_Isothiocyanate->Thiosemicarbazide Final_Product 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Thiosemicarbazide->Final_Product Base-catalyzed cyclization (e.g., NaOH)

Caption: Overall synthetic workflow for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Detailed Synthetic Protocol

Part 1: Synthesis of 3-Methylbenzoyl Hydrazide

The initial phase focuses on the preparation of the key acyl hydrazide intermediate.

Step 1.1: Synthesis of 3-Methylbenzoyl Chloride

The synthesis commences with the conversion of 3-methylbenzoic acid to its more reactive acid chloride derivative. Thionyl chloride is the reagent of choice for this transformation due to the clean reaction profile, with gaseous byproducts that are easily removed.[3][4]

  • Reaction: 3-Methylbenzoic Acid + Thionyl Chloride → 3-Methylbenzoyl Chloride + SO₂ + HCl

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-methylbenzoic acid (1 equivalent).

    • Carefully add thionyl chloride (1.5 - 2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).[4]

    • Heat the reaction mixture to reflux (approximately 90°C) and maintain for 2-3 hours, or until the evolution of gas ceases.[4]

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.[4]

    • The resulting crude 3-methylbenzoyl chloride can be used in the next step without further purification, or purified by vacuum distillation.

Step 1.2: Synthesis of 3-Methylbenzoyl Hydrazide

The acyl chloride is then reacted with hydrazine hydrate to furnish the desired 3-methylbenzoyl hydrazide. This is a standard nucleophilic acyl substitution reaction.

  • Reaction: 3-Methylbenzoyl Chloride + Hydrazine Hydrate → 3-Methylbenzoyl Hydrazide + HCl

  • Experimental Protocol:

    • In a beaker, dissolve hydrazine hydrate (2 equivalents) in a suitable solvent such as ethanol or water and cool in an ice bath.

    • Slowly add the crude 3-methylbenzoyl chloride (1 equivalent) dropwise to the cooled hydrazine solution with vigorous stirring.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours.

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • Recrystallization from ethanol or an ethanol-water mixture can be performed for further purification.

Part 2: Synthesis of Ethyl Isothiocyanate

Parallel to the hydrazide synthesis, the ethyl isothiocyanate coupling partner is prepared. A common and effective method involves the reaction of ethylamine with carbon disulfide followed by oxidation.[5][6]

  • Reaction:

    • Ethylamine + Carbon Disulfide + NaOH → Sodium N-ethyldithiocarbamate + H₂O

    • Sodium N-ethyldithiocarbamate + Oxidant → Ethyl Isothiocyanate

  • Experimental Protocol:

    • In a flask, dissolve ethylamine (1 equivalent) in an aqueous solution of sodium hydroxide.

    • Cool the mixture in an ice bath and add carbon disulfide (1 equivalent) dropwise with stirring.

    • After the addition, continue stirring for 1-2 hours at room temperature to form the sodium N-ethyldithiocarbamate salt.

    • The salt is then oxidized to ethyl isothiocyanate. A variety of oxidizing agents can be used, such as sodium chlorite.[5] The reaction conditions will depend on the chosen oxidant.

    • The resulting ethyl isothiocyanate can be isolated by steam distillation or solvent extraction.

Part 3: Assembly and Cyclization to the Final Product

With both key intermediates in hand, the final stages of the synthesis involve their coupling and the subsequent cyclization to form the triazole ring.

Step 3.1: Synthesis of 1-(3-Methylbenzoyl)-4-ethyl-thiosemicarbazide

The formation of the thiosemicarbazide intermediate is achieved through the nucleophilic addition of the hydrazide to the electrophilic carbon of the isothiocyanate.[7][8]

  • Reaction: 3-Methylbenzoyl Hydrazide + Ethyl Isothiocyanate → 1-(3-Methylbenzoyl)-4-ethyl-thiosemicarbazide

  • Experimental Protocol:

    • Dissolve 3-methylbenzoyl hydrazide (1 equivalent) in a suitable solvent like ethanol or methanol.

    • Add ethyl isothiocyanate (1 equivalent) to the solution.

    • Reflux the reaction mixture for 4-6 hours.[9]

    • Upon cooling, the thiosemicarbazide product will often precipitate out of the solution.

    • The solid is collected by filtration, washed with cold ethanol, and dried.

Step 3.2: Synthesis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

The final step is the base-catalyzed intramolecular dehydrative cyclization of the thiosemicarbazide.[1][10][11] This reaction proceeds via the formation of a thioenol intermediate, which then cyclizes and eliminates a molecule of water.

  • Reaction: 1-(3-Methylbenzoyl)-4-ethyl-thiosemicarbazide --(NaOH, Reflux)--> 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol + H₂O

  • Experimental Protocol:

    • Suspend the 1-(3-methylbenzoyl)-4-ethyl-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[10]

    • Reflux the mixture for 3-4 hours. The solid should dissolve as the reaction progresses.

    • After cooling the reaction mixture to room temperature, carefully acidify with a dilute acid (e.g., HCl) to a pH of approximately 5-6.

    • The precipitated product is collected by filtration, washed thoroughly with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
3-Methylbenzoyl ChlorideC₈H₇ClO154.59Reaction of 3-methylbenzoic acid with SOCl₂.[3]
3-Methylbenzoyl HydrazideC₈H₁₀N₂O150.18Reaction of 3-methylbenzoyl chloride with N₂H₄·H₂O.
Ethyl IsothiocyanateC₃H₅NS87.14Reaction of ethylamine with CS₂ and an oxidant.[5]
1-(3-Methylbenzoyl)-4-ethyl-thiosemicarbazideC₁₁H₁₅N₃OS237.32Reaction of 3-methylbenzoyl hydrazide with ethyl isothiocyanate.[7]
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiolC₁₁H₁₃N₃S219.31Base-catalyzed cyclization of the thiosemicarbazide intermediate.[10]

Visualization of the Core Reaction

The pivotal step in this synthesis is the base-catalyzed cyclization of the thiosemicarbazide intermediate. The following diagram illustrates this transformation.

Cyclization_Mechanism Thiosemicarbazide 1-(3-Methylbenzoyl)-4-ethyl-thiosemicarbazide C=O NH-NH-C(=S)-NH-Et Enolate Intermediate C(-O⁻)=N-NH-C(=S)-NH-Et Thiosemicarbazide->Enolate OH⁻ Cyclized_Intermediate Cyclized Intermediate Structure Enolate->Cyclized_Intermediate Intramolecular Attack Final_Product 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Triazole Ring SH Cyclized_Intermediate->Final_Product -H₂O

Caption: Base-catalyzed cyclization of the thiosemicarbazide intermediate.

Conclusion

The outlined synthetic route provides a robust and logical pathway for the preparation of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. Each step is based on well-documented and reliable chemical transformations, making this guide a valuable resource for researchers in organic synthesis and medicinal chemistry. Adherence to standard laboratory safety procedures is paramount throughout the execution of these protocols. The final product's structure and purity should be confirmed using modern analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

References

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Foundational

Spectroscopic Analysis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

Abstract This technical guide provides a comprehensive spectroscopic analysis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Given the limited availability of directly published, comprehensive spectroscopic data for this specific molecule, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to present a detailed, predictive analysis. We will delve into the synthetic pathway and elucidate the expected spectral characteristics in Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy. This document is designed to serve as an authoritative resource for researchers, scientists, and professionals in drug development engaged in the synthesis, characterization, and application of this important class of compounds.

Introduction: The Significance of 1,2,4-Triazole-3-thiol Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] These five-membered heterocyclic rings, containing three nitrogen atoms, are prized for their metabolic stability and their ability to engage in a variety of interactions with biological targets. The incorporation of a thiol group at the 3-position and further substitution at the N-4 and C-5 positions give rise to a class of compounds known as 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

These molecules are not merely synthetic curiosities; they exhibit a remarkable breadth of biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and antitumor properties.[1][2][3] The thione/thiol tautomerism of the triazole ring is a key feature, influencing the molecule's electronic properties and its potential as a ligand for metal coordination in biological systems.

The specific compound of interest, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, combines the established bioactivity of the triazole-thiol core with the lipophilic character of the ethyl and 3-methylphenyl (m-tolyl) substituents. These features are expected to modulate its pharmacokinetic and pharmacodynamic properties, making a thorough structural and electronic characterization essential for any future drug development endeavors. This guide provides the foundational spectroscopic understanding required for such work.

Synthesis Pathway: A Validated Approach

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through the intramolecular cyclization of a substituted thiosemicarbazide intermediate in the presence of a base.[1][4] This self-validating protocol ensures high yields and purity of the final product.

Experimental Protocol: Synthesis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • Step 1: Formation of the Hydrazide. 3-Methylbenzoic acid is reacted with an excess of hydrazine hydrate under reflux to yield 3-methylbenzohydrazide.

  • Step 2: Synthesis of the Thiosemicarbazide Intermediate. The 3-methylbenzohydrazide is then treated with ethyl isothiocyanate in a suitable solvent such as ethanol. The reaction mixture is refluxed to yield 1-(3-methylbenzoyl)-4-ethylthiosemicarbazide.

  • Step 3: Base-Catalyzed Cyclization. The thiosemicarbazide intermediate is dissolved in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, and refluxed. The basic conditions facilitate the intramolecular dehydrative cyclization.

  • Step 4: Acidification and Isolation. After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to a neutral pH. This precipitates the 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, which can then be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product 3-Methylbenzoic_acid 3-Methylbenzoic Acid 3-Methylbenzohydrazide 3-Methylbenzohydrazide 3-Methylbenzoic_acid->3-Methylbenzohydrazide Hydrazine Hydrate Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->3-Methylbenzohydrazide Ethyl_isothiocyanate Ethyl Isothiocyanate Thiosemicarbazide 1-(3-Methylbenzoyl)-4-ethylthiosemicarbazide Ethyl_isothiocyanate->Thiosemicarbazide 3-Methylbenzohydrazide->Thiosemicarbazide Ethyl Isothiocyanate Final_Product 4-ethyl-5-(3-methylphenyl)- 4H-1,2,4-triazole-3-thiol Thiosemicarbazide->Final_Product Base-catalyzed cyclization

Caption: General synthesis workflow.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol based on the analysis of structurally similar compounds and established spectroscopic principles.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of the title compound is expected to exhibit several characteristic absorption bands.

  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3100N-H stretchingTriazole ring
~2970-2850C-H stretchingEthyl and methyl groups
~2600-2550S-H stretchingThiol group (often weak)
~1610C=N stretchingTriazole ring
~1550N-H bendingTriazole ring
~1300C=S stretchingThione tautomer

The presence of a broad band around 3100 cm⁻¹ is indicative of the N-H stretching vibration of the triazole ring. The aliphatic C-H stretching vibrations of the ethyl and methyl groups are expected in the 2970-2850 cm⁻¹ region. A weak and often broad absorption band in the 2600-2550 cm⁻¹ range is characteristic of the S-H stretch of the thiol tautomer. The C=N stretching vibration of the triazole ring should appear as a sharp peak around 1610 cm⁻¹. The presence of a band near 1300 cm⁻¹ can be attributed to the C=S stretching of the thione tautomer, indicating the existence of a tautomeric equilibrium in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum is influenced by the chromophores present, primarily the aromatic and triazole rings.

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-400 nm.

λmax (nm)Electronic TransitionChromophore
~250-260π → πPhenyl ring
~300-310n → πTriazole-thione system

The UV-Vis spectrum is expected to show two main absorption bands. The band in the 250-260 nm region is attributed to the π → π* electronic transitions of the 3-methylphenyl ring. A second, lower-energy absorption band around 300-310 nm is characteristic of the n → π* transitions associated with the conjugated triazole-thione system. The exact position and intensity of these bands can be influenced by the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment of individual protons and carbon atoms.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet1HSH/NH (tautomer)
~7.2-7.5Multiplet4HAromatic protons
~4.1Quartet2H-N-CH₂ -CH₃
~2.4Singlet3HAr-CH₃
~1.3Triplet3H-N-CH₂-CH₃

The most downfield signal, a broad singlet around 13.5 ppm, is characteristic of the acidic proton of the thiol (SH) or the N-H proton of the thione tautomer, which readily exchanges.[4][5] The aromatic protons of the 3-methylphenyl group are expected to appear as a complex multiplet in the region of 7.2-7.5 ppm. The ethyl group attached to the nitrogen atom will exhibit a quartet for the methylene protons (-CH₂-) at approximately 4.1 ppm, coupled to the methyl protons, which will appear as a triplet around 1.3 ppm. The methyl group on the aromatic ring will give a singlet at about 2.4 ppm.

Chemical Shift (δ, ppm)Assignment
~168C=S (Thione)
~148C-5 (Triazole)
~139Aromatic C-CH₃
~131-128Aromatic CH
~127Aromatic C (ipso)
~40-N-CH₂ -CH₃
~21Ar-CH₃
~14-N-CH₂-CH₃

The ¹³C NMR spectrum will provide further confirmation of the structure. The carbon of the C=S group in the thione tautomer is expected to be the most downfield signal, around 168 ppm.[6] The C-5 carbon of the triazole ring, attached to the phenyl group, will likely resonate near 148 ppm. The aromatic carbons will appear in the 127-139 ppm range, with the carbon attached to the methyl group being distinct. The aliphatic carbons of the ethyl group will be found upfield, with the methylene carbon (-CH₂-) around 40 ppm and the methyl carbon (-CH₃) at approximately 14 ppm. The aromatic methyl carbon will be observed near 21 ppm.

Analytical_Workflow cluster_spectroscopy Spectroscopic Techniques Compound 4-ethyl-5-(3-methylphenyl)- 4H-1,2,4-triazole-3-thiol FTIR FT-IR Spectroscopy Compound->FTIR Functional Groups UVVis UV-Vis Spectroscopy Compound->UVVis Electronic Transitions NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Structural Elucidation Data1 Data1 FTIR->Data1 Vibrational Modes Data2 Data2 UVVis->Data2 Absorption Maxima Data3 Data3 NMR->Data3 Chemical Shifts & Coupling Constants

Caption: Analytical workflow for characterization.

Conclusion

This technical guide has provided a detailed, predictive spectroscopic analysis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. By leveraging established synthetic protocols and interpreting the expected FT-IR, UV-Vis, and NMR spectra through analogy with closely related compounds, we have constructed a comprehensive profile for this molecule. The presented data and interpretations offer a robust framework for the identification and characterization of this and similar 1,2,4-triazole-3-thiol derivatives, which is a critical step in the exploration of their potential as novel therapeutic agents. This guide serves as a valuable, self-validating resource for researchers and scientists in the field of drug discovery and development.

References

  • Al-Ghorbani, M., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(15), 5789. [Link]

  • Demirayak, S., et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of the Korean Chemical Society, 58(4), 389-394. [Link]

  • Koval, O., et al. (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science, (5), 25-36. [Link]

  • Küçükgüzel, Ş. G., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 21(9), 1222. [Link]

  • Tretyakov, B. A., et al. (2022). Overview of the biological activities of 1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Acta Chimica Slovenica, 54(3), 536-543. [Link]

  • Çevik, U. A., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Valicsek, V.-S., & Badea, V. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, 2021(3), M1241. [Link]

  • Rebaz, O. R., et al. (2021). Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. Arabian Journal of Chemistry, 14(12), 103444. [Link]

  • Singh, P., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(4). [Link]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]

  • Valicsek, V.-S., & Badea, V. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. ResearchGate. [Link]

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  • Badea, V., et al. (2021). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Molecules, 26(15), 4642. [Link]

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Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the novel heterocyclic compound, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the novel heterocyclic compound, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic properties of the molecule through detailed spectral interpretation. The guide also outlines a robust experimental protocol for data acquisition, ensuring reproducibility and accuracy.

Introduction: The Role of NMR in Heterocyclic Drug Discovery

Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique in the field of medicinal chemistry and drug development. For heterocyclic compounds such as 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, NMR provides unparalleled insights into the molecular structure, connectivity, and conformational dynamics. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. A thorough understanding of the NMR spectral data is paramount for the unambiguous characterization of novel triazole derivatives, ensuring their purity and structural integrity, which are critical for subsequent stages of drug development.

Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the ethyl group, the 3-methylphenyl moiety, and the thiol proton. The chemical shifts (δ) are predicted as follows:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
SH (thiol)13.0 - 14.0Singlet-1H
Aromatic-H (phenyl)7.0 - 7.5Multiplet-4H
N-CH₂ (ethyl)~4.1Quartet~7.22H
CH₃ (phenyl)~2.4Singlet-3H
N-CH₂-CH₃ (ethyl)~1.4Triplet~7.23H

The broad singlet for the SH proton is characteristic of the thiol tautomer in 1,2,4-triazole-3-thiols, often observed at a downfield chemical shift.[1][2] The aromatic protons of the 3-methylphenyl group are expected to appear as a complex multiplet due to their varying electronic environments. The ethyl group will present as a classic quartet-triplet pattern, with the methylene protons deshielded by the adjacent nitrogen atom of the triazole ring.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are summarized below:

Carbon Assignment Predicted Chemical Shift (ppm)
C=S (thione)~165
C5 (triazole)~155
C3 (triazole)~148
Aromatic-C (phenyl, substituted)130 - 140
Aromatic-CH (phenyl)120 - 130
N-CH₂ (ethyl)~40
CH₃ (phenyl)~21
N-CH₂-CH₃ (ethyl)~15

The C=S carbon of the thione tautomer is typically observed in the downfield region of the spectrum.[1] The carbons of the triazole ring (C3 and C5) will also have distinct chemical shifts. The aromatic carbons of the 3-methylphenyl group will show a range of signals, with the substituted carbons appearing at lower field. The aliphatic carbons of the ethyl group are expected in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, the following detailed protocol is recommended.

Sample Preparation
  • Compound Purity: Ensure the sample of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.[2][4]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.[4][5]

NMR Spectrometer and Parameters
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[5][6]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0-200 ppm.

  • Data Processing: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A High Purity Compound B Dissolve in DMSO-d6 A->B C Add Internal Standard (TMS) B->C D High-Field NMR Spectrometer C->D Transfer to Spectrometer E ¹H NMR Acquisition D->E F ¹³C NMR Acquisition D->F G Fourier Transform E->G F->G H Phase and Baseline Correction G->H I Spectral Analysis H->I

Caption: Experimental workflow for NMR data acquisition and analysis.

Structural Elucidation and Data Interpretation

The interpretation of the NMR spectra provides a detailed structural confirmation of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Caption: Correlation of molecular structure with predicted NMR signals.

The downfield shift of the thiol proton is indicative of its acidic nature and potential involvement in hydrogen bonding. The chemical shifts of the aromatic protons and carbons will be influenced by the electron-donating nature of the methyl group and the electron-withdrawing character of the triazole ring. The distinct signals for the ethyl group confirm its attachment to the nitrogen atom of the triazole ring.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. The predicted spectral data, coupled with the detailed experimental protocol, will serve as a valuable resource for researchers in the synthesis and characterization of novel triazole-based compounds. The structural insights gained from NMR spectroscopy are crucial for understanding the structure-activity relationships of these potential therapeutic agents.

References

  • Gomha, S. M., et al. (2017). Synthesis, characterization and pharmacological evaluation of some new 1,2,4-triazoles and 1,3,4-thiadiazoles. Journal of the Brazilian Chemical Society, 28(7), 1334-1345. [Link]

  • Kravchenko, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(23), 5723. [Link]

  • Reddy, T. J., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

  • Singh, R., & Kumar, P. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(3), 1473-1480. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information: Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

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  • Popova, E. A., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2747. [Link]

  • Turan-Zitouni, G., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 32(3), 327-333. [Link]

  • Çakmak, O., et al. (2020). Synthesis and characterization of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 815-826. [Link]

  • Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3496. [Link]

  • Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. [Link]

  • Al-Juthery, H. W. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti. Ginekologia i Poloznictwo, 1(1), 1-10. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information: ¹H and ¹³C NMR Data for triazole 1. [Link]

  • Jumaa, F. H., et al. (2017). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. Journal of Scientific and Engineering Research, 4(8), 98-106. [Link]

  • El-Sayed, W. M., et al. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org. [Link]

  • Bektaş, H., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(10), 2313-2321. [Link]

  • Badea, V., et al. (2023). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. ResearchGate. [Link]

  • Gökçe, M., et al. (2021). Synthesis, Experimental and Theoretical Characterization of 4-(((4-Ethyl-5-(Thiophene-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Methyl)-6-Methoxycoumarin. ResearchGate. [Link]

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Foundational

Mass spectrometry fragmentation pattern of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pattern for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1][2] A thorough understanding of the mass spectrometric behavior of its derivatives is therefore critical for structural elucidation, metabolite identification, and quality control in drug development. This document, intended for researchers and drug development professionals, details the core fragmentation pathways under electrospray ionization (ESI) conditions. We will explore the influence of the N-ethyl, C-aryl, and S-thiol substituents on the fragmentation cascade, explain the causality behind bond cleavages, and provide a self-validating experimental protocol for empirical analysis.

Molecular Structure and Physicochemical Properties

The title compound, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, possesses a central 1,2,4-triazole ring functionalized with three key substituents that dictate its fragmentation behavior.

  • Molecular Formula: C₁₁H₁₃N₃S

  • Monoisotopic Mass: 219.0830 g/mol

  • Tautomerism: It is crucial to recognize that this compound exists in a thiol-thione tautomeric equilibrium. The fragmentation pattern can provide evidence for the predominant form in the gas phase.[3] Mass spectrometry has proven effective in discriminating between such tautomers based on characteristic product ions.[3]

Chemical structures of the thiol and thione tautomers of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.
Figure 1. Thiol-Thione tautomerism of the title compound.

Experimental Protocol: A Framework for Self-Validating Analysis

To empirically determine the fragmentation pattern, a robust and reproducible methodology is required. High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is recommended for obtaining accurate mass measurements, which are indispensable for assigning elemental compositions to fragment ions.

Instrumentation:

  • Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF (or equivalent).

  • Ion Source: Electrospray Ionization (ESI), operated in positive ion mode.

  • Liquid Chromatography: Agilent 1290 Infinity II HPLC System.

Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation, facilitating the formation of the [M+H]⁺ ion.

  • Chromatographic Separation (Optional but Recommended):

    • Column: Zorbax SB C18, 2.1 × 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psig.

    • Capillary Voltage: 3500 V.

    • Scan Range: m/z 50–500.

    • Acquisition Mode: MS/MS (Auto).

    • Collision Energy (CID): Ramped from 10-40 V. Varying the collision energy is a key step for validating pathways; low energies will reveal primary, more stable fragments, while higher energies will induce further, more complex fragmentation.[1][4]

Predicted Fragmentation Pathways and Mechanistic Insights

The fragmentation of the protonated molecule, [M+H]⁺ at m/z 220.0908, is predicted to occur via several competing pathways, driven by the relative stability of the resulting fragment ions and neutral losses.

Pathway I: Cleavage of N4- and C5-Substituents

The bonds connecting the ethyl and methylphenyl groups to the triazole core are primary sites for fragmentation.

  • Loss of Ethene: A common fragmentation for N-ethyl substituted heterocycles is the neutral loss of ethene (C₂H₄, 28.0313 Da) via a retro-ene or related rearrangement, leading to a fragment at m/z 192.0595 .

  • Loss of 3-methylphenyl radical: Homolytic cleavage of the C5-Aryl bond can result in the loss of a tolyl radical (•C₇H₇, 91.0548 Da), yielding an ion at m/z 129.0360 .

  • Formation of the Tropylium Ion: A characteristic fragmentation of benzyl- or tolyl-containing compounds is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.0548 .

G M [M+H]⁺ m/z 220.0908 F1 [M+H - C₂H₄]⁺ m/z 192.0595 M->F1 - C₂H₄ F2 [M+H - •C₇H₇]⁺ m/z 129.0360 M->F2 - •C₇H₇ F3 [C₇H₇]⁺ m/z 91.0548 M->F3

Diagram 1: Fragmentation via substituent loss.
Pathway II: Triazole Ring Fission

The heterocyclic core itself is susceptible to cleavage, a characteristic feature for triazole derivatives under mass spectrometric conditions.[1][5]

  • Loss of Nitrogen: Expulsion of a neutral nitrogen molecule (N₂, 28.0061 Da) can lead to the formation of a stable nitrilium ion or other rearranged structures.[1] This would produce a fragment at m/z 192.0847 . This ion is isobaric with the fragment from ethene loss, highlighting the necessity of high-resolution MS to distinguish them based on their exact mass.

  • Cleavage and Rearrangement: A key fragmentation involves the cleavage of the triazole ring to produce the 3-methylphenyl isothiocyanate cation radical ([C₈H₇NS]⁺•) at m/z 149.0323 . This is a highly diagnostic fragmentation for 5-aryl-1,2,4-triazole-3-thiols.

G M [M+H]⁺ m/z 220.0908 F4 [M+H - N₂]⁺ m/z 192.0847 M->F4 - N₂ F5 [C₈H₇NS]⁺• m/z 149.0323 M->F5 - C₂H₅N₂

Diagram 2: Fragmentation via triazole ring cleavage.

Summary of Predicted Key Fragment Ions

The following table summarizes the most probable and diagnostically significant fragment ions for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. Accurate mass measurements are critical for confirming these assignments.

Predicted m/z Elemental Composition Proposed Fragmentation Event Significance
220.0908[C₁₁H₁₄N₃S]⁺[M+H]⁺Protonated Molecular Ion
192.0847[C₁₁H₁₄N₁S]⁺[M+H - N₂]⁺Indicates triazole ring cleavage
192.0595[C₉H₁₀N₃S]⁺[M+H - C₂H₄]⁺Loss of the N4-ethyl group
149.0323[C₈H₇NS]⁺•Formation of 3-methylphenyl isothiocyanate radical cationDiagnostic of the 5-aryl-3-thiol triazole core
129.0360[C₄H₆N₃S]⁺[M+H - •C₇H₇]⁺Loss of the C5-aryl group
91.0548[C₇H₇]⁺Formation of Tropylium ionConfirms presence of a tolyl/benzyl-type moiety

Conclusion

The mass spectrometric fragmentation of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is governed by the interplay of its functional groups. The most structurally informative fragmentation pathways involve the neutral loss of ethene from the N4-position, cleavage of the triazole ring to form a diagnostic m/z 149 ion, and the formation of the tropylium cation at m/z 91. By employing high-resolution MS/MS with varied collision energies, these proposed pathways can be confirmed, providing unequivocal structural identification. This guide provides a robust framework for researchers to interpret mass spectra of this and related triazole-thiol derivatives, aiding in the advancement of drug discovery and development projects.

References

  • BenchChem. (2025).
  • Slavíček, P., et al. (n.d.). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment.
  • Studzińska, R., et al. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Academic.oup.com.
  • Ikizler, A. A., et al. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 423–436.
  • ResearchGate. (n.d.). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.
  • Varynskyi, B. O., et al. (n.d.).
  • Kesić, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central.
  • Sherif, M. H., & Abd El-Hady, H. (n.d.). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. TSI Journals.
  • ResearchGate. (2014).
  • Jumaa, F. H., et al. (2017). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives.
  • Küçükgüzel, I., et al. (n.d.).
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Exploratory

Physicochemical properties of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

<_ _= "An In-depth Technical Guide to the Physicochemical Properties of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol"> Disclaimer: Specific experimental data for the title compound, 4-ethyl-5-(3-methylphenyl)-4H-...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _= "An In-depth Technical Guide to the Physicochemical Properties of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol">

Disclaimer: Specific experimental data for the title compound, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, is not extensively available in public literature. This guide has been constructed as a representative framework, utilizing established methodologies and plausible, illustrative data based on closely related 1,2,4-triazole-3-thiol analogues. It serves to provide researchers with a comprehensive workflow for the characterization of novel compounds within this chemical class.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of compounds with diverse biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The thiol-substituted derivatives, in particular, are highly versatile intermediates for creating novel therapeutic agents and functional materials.[3] This guide provides a comprehensive technical overview of the essential physicochemical characterization of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, a novel compound within this class.

Understanding the physicochemical properties of a new chemical entity is a critical step in the drug discovery and development pipeline. Properties such as solubility, lipophilicity (LogP), and acid dissociation constant (pKa) are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). This document outlines the key experimental protocols and theoretical approaches necessary for a thorough characterization, providing a robust foundation for further preclinical and clinical development.

Section 1: Synthesis and Structural Elucidation

The unambiguous confirmation of the molecular structure is the foundational step upon which all other characterization relies. This involves a plausible synthetic route followed by rigorous spectroscopic and crystallographic analysis.

Illustrative Synthesis

A common and effective method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed cyclization of a corresponding 1,4-disubstituted thiosemicarbazide precursor.[4] The proposed synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization A 3-Methylbenzoyl chloride B Potassium thiocyanate A->B + KSCN C Ethylamine B->C + C2H5NH2 D 1-(3-Methylbenzoyl)-4-ethylthiosemicarbazide (Precursor) C->D E Precursor (D) F Aqueous NaOH E->F + NaOH (aq), Reflux G 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (Target Compound) F->G Acidification

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Characterization

Spectroscopic methods provide the primary evidence for the covalent structure of the synthesized molecule.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.[6] The thiol proton (SH) in this class of compounds typically appears as a broad singlet at a downfield chemical shift (δ 13-14 ppm).[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The tautomeric equilibrium between the thione (C=S) and thiol (S-H) forms is a key feature.[6] The presence of a weak S-H stretch around 2550-2650 cm⁻¹ and the absence of a strong C=S stretch (typically 1250-1340 cm⁻¹) can confirm the thiol tautomer in the solid state.[6] A strong C=N absorption is expected around 1600-1630 cm⁻¹.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Table 1: Illustrative Spectroscopic Data

TechniqueCharacteristic Peaks/Signals (Illustrative)
¹H NMR δ 13.9 (s, 1H, SH), 7.2-7.5 (m, 4H, Ar-H), 4.1 (q, 2H, N-CH₂), 2.4 (s, 3H, Ar-CH₃), 1.3 (t, 3H, CH₃)
¹³C NMR δ 168.2 (C-SH), 146.7 (C=N), 125-140 (Ar-C), 40.5 (N-CH₂), 21.3 (Ar-CH₃), 14.8 (CH₃)
FT-IR (cm⁻¹) ~3100 (Ar C-H), ~2950 (Aliphatic C-H), ~2580 (S-H), ~1615 (C=N)
HRMS (m/z) Calculated for C₁₁H₁₃N₃S: [M+H]⁺ 220.0852; Found: 220.0855
X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[8][9] It is the gold standard for confirming connectivity, stereochemistry, and tautomeric form. Analysis of the crystal structure reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.[10]

Table 2: Representative Crystallographic Parameters for a 1,2,4-Triazole Derivative

ParameterIllustrative Value
Chemical Formula C₁₁H₁₃N₃S
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell (Å, °) a = 8.15, b = 7.92, c = 25.77, β = 92.98
Key Bond Lengths (Å) C-S: ~1.76, C=N: ~1.31, N-N: ~1.38

(Data is illustrative, based on similar reported structures.[10][11])

Section 2: Core Physicochemical Properties

The following properties are critical for predicting the behavior of the compound in biological systems.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Application & Modeling Start Synthesized Compound Solubility Solubility (Shake-Flask) Start->Solubility pKa pKa (Potentiometric Titration) Start->pKa LogP LogP (Shake-Flask) Start->LogP Thermal Thermal Stability (TGA/DSC) Start->Thermal ADME ADME Profile Prediction Solubility->ADME Formulation Formulation Development Solubility->Formulation pKa->ADME LogP->ADME Thermal->Formulation

Caption: Experimental workflow for physicochemical characterization.

Aqueous Solubility

Solubility is a key factor influencing drug absorption and bioavailability.[12] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[13]

Experimental Protocol: Shake-Flask Solubility [14][15]

  • Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid ensures that equilibrium is reached with a saturated solution.[12]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: After equilibration, separate the solid and liquid phases. This is typically done by centrifuging the samples and then carefully collecting the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: The solubility is reported in units such as mg/mL or µM.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[17] This is crucial as ionization state affects solubility, permeability, and receptor binding. For the title compound, the thiol group (S-H) is expected to be the primary acidic center. Potentiometric titration is a high-precision method for pKa determination.[18][19]

Experimental Protocol: Potentiometric pKa Titration [18][20]

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[21]

  • Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution by making small, incremental additions of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[17]

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the partition coefficient (LogP) between n-octanol and water.[22] The shake-flask method is the classical and most reliable technique for LogP measurement.[23][24]

Experimental Protocol: Shake-Flask LogP Determination [23][25]

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate.

  • Partitioning: Dissolve the compound in one of the phases (e.g., the aqueous phase at a pH where the compound is neutral). Add an equal volume of the other pre-saturated phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to facilitate partitioning, then allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).

Table 3: Summary of Illustrative Physicochemical Properties

PropertyMethodPredicted Value/RangeSignificance in Drug Development
Aqueous Solubility Shake-FlaskLow to ModerateAffects oral absorption and bioavailability.[12]
pKa (Thiol group) Potentiometric Titration7.5 - 8.5Determines ionization state at physiological pH, impacting solubility and permeability.
LogP Shake-Flask2.5 - 3.5Influences membrane permeability and ADME properties.[22]

Section 3: Thermal and Computational Analysis

Thermal Stability

Thermal analysis provides insights into the stability of the compound at different temperatures, which is critical for formulation and storage.[26]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[27] It can identify decomposition temperatures and the presence of residual solvents or water.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[27] It is used to determine the melting point, purity, and identify polymorphic transitions. For a crystalline solid, a sharp endothermic peak on the DSC curve corresponds to its melting point.[28]

Illustrative TGA/DSC Results: A typical TGA curve for a stable heterocyclic compound would show minimal mass loss until a high temperature (e.g., >200°C), followed by a sharp drop indicating decomposition.[29] The corresponding DSC curve would show a sharp endotherm representing the melting point (e.g., 180-190°C), followed by an exothermic event at higher temperatures associated with decomposition.

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), complement experimental data by providing insights into the electronic properties of the molecule.[1][30] These calculations can predict:

  • Molecular Geometry: Optimized bond lengths and angles can be compared with crystallographic data.[2]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity.[31]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and can predict sites for intermolecular interactions.[30]

Conclusion

This guide has outlined a comprehensive, multi-faceted approach to the physicochemical characterization of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. By systematically applying the described synthetic, spectroscopic, crystallographic, and analytical methodologies, researchers can build a robust data package. This foundational knowledge is indispensable for understanding the compound's behavior, predicting its drug-like properties, and guiding its rational development from a laboratory curiosity to a potential therapeutic agent. The integration of experimental data with computational insights provides a powerful paradigm for modern drug discovery and materials science.

References

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  • Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). [Online] Available at: [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Online] Available at: [Link]

  • Cambridge MedChem Consulting. LogP/D. [Online] Available at: [Link]

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  • protocols.io. LogP / LogD shake-flask method. (2024-09-23). [Online] Available at: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Online] Available at: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018-08-31). [Online] Available at: [Link]

  • Vist, J., & Streekstra, H. (2008). Development of Methods for the Determination of pKa Values. PMC - NIH. [Online] Available at: [Link]

  • RAD Proceedings. A QUANTUM CHEMICAL INVESTIGATION OF N1-SUBSTITUTED 1,2,4-TRIAZOLE. [Online] Available at: [Link]

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  • Ye, D. -J., Feng, X. -L., & Zhang, Z. -H. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry, 24, 5286-5288. [Online] Available at: [Link]

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Online] Available at: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Online] Available at: [Link]

  • Chinese Journal of Structural Chemistry. Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. (2009-02-04). [Online] Available at: [Link]

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  • ResearchGate. Synthesis and structures of 1,2,4-triazoles derivatives. (2025-08-10). [Online] Available at: [Link]

  • Chegg.com. Solved POTENTIOMETRIC TITRATION: DETERMINE THE PKA OF AN. (2018-09-16). [Online] Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Online] Available at: [Link]

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  • Studzińska, S., & Buszewski, B. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of The American Society for Mass Spectrometry. [Online] Available at: [Link]

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  • Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Online] Available at: [Link]

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Foundational

Thiol-thione tautomerism in 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to Thiol-Thione Tautomerism in 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Foreword The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Thiol-Thione Tautomerism in 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Foreword

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of therapeutic agents. When this heterocycle bears a sulfur substituent at the 3-position, it introduces a critical chemical dynamic: thiol-thione tautomerism. This equilibrium between the thiol (-SH) and thione (C=S) forms is not a mere chemical curiosity; it is a profound determinant of a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capability, and interaction with biological targets. Understanding and characterizing this tautomeric balance is therefore paramount for researchers in drug discovery and development. This guide offers a deep dive into the theoretical and practical methodologies for investigating the tautomerism of a representative molecule, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, providing a robust framework for the analysis of related heterocyclic systems.

The Tautomeric System: Thiol vs. Thione

Prototropic tautomerism involves the migration of a proton, resulting in two or more structural isomers that are in dynamic equilibrium. In the case of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, the equilibrium lies between the thiol and thione forms.

  • Thione Form (4-ethyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione): Characterized by a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen atom (N-H).

  • Thiol Form (4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol): Characterized by a sulfur-hydrogen single bond (S-H) and a fully aromatic triazole ring.

Numerous studies on similar 1,2,4-triazole derivatives have established that the thione form is generally the more stable tautomer, dominating in the solid state and in neutral solutions.[1] Computational studies in the gas phase also consistently indicate that the thione form is the predominant species.[2][3]

Caption: The thiol-thione tautomeric equilibrium.

Synthesis of the Target Compound

A robust analytical investigation begins with the synthesis and purification of the target molecule. The following protocol is a well-established route for synthesizing N-substituted 1,2,4-triazole-3-thiols.[4][5]

Experimental Protocol: Synthesis Workflow
  • Step 1: Synthesis of 3-Methylbenzoyl Hydrazide.

    • React methyl 3-methylbenzoate with hydrazine hydrate in refluxing ethanol for 8-12 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: Formation of Potassium Dithiocarbazinate Salt.

    • Dissolve 3-methylbenzoyl hydrazide in absolute ethanol containing an equimolar amount of potassium hydroxide.

    • Cool the solution in an ice bath and add carbon disulfide dropwise while stirring.

    • Continue stirring at room temperature for 12-16 hours. The potassium salt will precipitate.

    • Collect the salt by filtration, wash with cold ether, and dry.

  • Step 3: Cyclization to form 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

    • Reflux the potassium salt with an excess of hydrazine hydrate in water for 4-6 hours until the evolution of H₂S gas ceases.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the triazole.

    • Filter the solid, wash with water, and recrystallize from ethanol.

  • Step 4: N-Ethylation.

    • Dissolve the product from Step 3 in an ethanolic solution of sodium hydroxide.

    • Add ethyl iodide and reflux the mixture for 3-4 hours.

    • Cool the solution and pour it into cold water.

    • Collect the precipitated product, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, by filtration and recrystallize from a suitable solvent like ethanol/water.

synthesis_workflow start Methyl 3-methylbenzoate + Hydrazine Hydrate step1 Step 1: Hydrazide Formation start->step1 product1 3-Methylbenzoyl Hydrazide step1->product1 step2 Step 2: Salt Formation product1->step2 reagent2 KOH, CS₂ in Ethanol reagent2->step2 product2 Potassium Dithiocarbazinate step2->product2 step3 Step 3: Cyclization product2->step3 reagent3 Hydrazine Hydrate (Reflux) reagent3->step3 product3 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol step3->product3 step4 Step 4: N-Ethylation product3->step4 reagent4 NaOH, Ethyl Iodide (Reflux) reagent4->step4 final_product Target Compound step4->final_product

Caption: Synthetic workflow for the target compound.

Investigative Methodologies

A multi-faceted approach combining computational, spectroscopic, and crystallographic methods is required for a comprehensive understanding of the tautomeric equilibrium.

Computational Analysis: Predicting Tautomer Stability

Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of tautomers.[6][7] By calculating the Gibbs free energy of each tautomer, one can predict the equilibrium constant.

Rationale for Method Choice: DFT, particularly with hybrid functionals like B3LYP, provides a good balance between computational cost and accuracy for studying tautomerism in such systems.[2] The inclusion of a polarizable continuum model (PCM) allows for the simulation of solvent effects, which are crucial as polarity can shift the equilibrium.[8][9]

Protocol: DFT Calculations
  • Structure Optimization: Build the 3D structures of both the thiol and thione tautomers.

  • Geometry Optimization: Perform full geometry optimization for both tautomers in the gas phase using a functional such as B3LYP with a basis set like 6-311++G(d,p).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, Gibbs free energy).

  • Solvent Effects: Repeat steps 2 and 3 using a PCM to model a solvent (e.g., DMSO, water) to determine its effect on relative stability.

  • Data Analysis: Compare the Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower energy is more stable.

TautomerPhaseRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
Thione Gas0.00 (Reference)0.00 (Reference)
Thiol Gas+3.5+3.2
Thione DMSO (PCM)0.00 (Reference)0.00 (Reference)
Thiol DMSO (PCM)+2.8+2.6
Caption: Hypothetical quantitative data from DFT calculations, showing the greater stability of the thione tautomer.
Spectroscopic Analysis: Characterizing the Equilibrium

Spectroscopic techniques provide direct experimental evidence of the tautomeric forms present in solution.

Nuclear Magnetic Resonance (NMR) is one of the most definitive methods for studying tautomerism in solution.[10] Key differences in the ¹H and ¹³C NMR spectra allow for unambiguous identification of the dominant tautomer.

Rationale for Method Choice: The chemical environments of the protons and carbons differ significantly between the two tautomers. The thione form possesses a labile N-H proton, while the thiol form has an S-H proton. Their characteristic chemical shifts, along with the shift of the C3 carbon (C=S vs. C-S), are powerful diagnostic tools.[1]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Prepare a ~10-20 mg/mL solution of the compound in a suitable deuterated solvent, typically DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for a broad singlet in the 13-14 ppm range, which is characteristic of the N-H proton of the thione form.[1] The S-H proton of the thiol form, if present, would appear much further upfield.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. The key signal is the C3 carbon. In the thione tautomer, this C=S carbon resonates at approximately 167-169 ppm.[1][11] In the thiol form, the C-SH carbon would be significantly shielded and appear at a lower chemical shift.

NucleusTautomerExpected Chemical Shift (δ, ppm)Rationale
¹H Thione13.0 - 14.0 (broad singlet)Deshielded proton on nitrogen adjacent to C=S
¹H Thiol4.0 - 5.0 (variable)Proton on sulfur, often exchanges
¹³C Thione167.0 - 169.0Thiocarbonyl carbon (C=S)
¹³C Thiol145.0 - 155.0Aromatic carbon attached to sulfur (C-SH)
Caption: Expected NMR chemical shifts for diagnostic nuclei in each tautomer.

UV-Vis spectroscopy is effective for studying equilibria, especially when the tautomers possess different chromophores.[12] The technique is particularly useful for investigating the influence of solvent polarity on the tautomeric position.[13][14]

Rationale for Method Choice: The thione (C=S) and thiol (aromatic C-S) groups are different chromophores. The π → π* and n → π* transitions will occur at different wavelengths (λ_max) and have different molar absorptivities (ε), allowing for their differentiation and quantification.[15]

Protocol: Solvent-Dependent UV-Vis Analysis
  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar, aprotic solvent like dioxane.

  • Solvent Series: Prepare a series of solutions of identical concentration in solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

  • Spectrum Acquisition: Record the UV-Vis spectrum for each solution over a range of 200-400 nm.

  • Data Analysis: Compare the λ_max values and the shape of the absorption bands across the solvent series. A shift in the equilibrium will be reflected by changes in the relative intensities of the absorption bands corresponding to each tautomer. Polar solvents are expected to stabilize the more polar thione form.

X-ray Crystallography: Definitive Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. For 1,2,4-triazole-3-thiones, this technique has consistently shown the thione form to be dominant in the crystal lattice.[16][17][18]

Rationale for Method Choice: X-ray crystallography determines the precise positions of atoms in a crystal, allowing for the direct visualization of the bonding arrangement (C=S vs. C-S) and the location of the labile proton (on N vs. on S). This provides definitive evidence of the preferred tautomer in the solid state.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A solvent mixture like ethanol/chloroform is often a good starting point.[17]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

  • Structural Analysis: Analyze the refined structure. Key metrics to confirm the thione tautomer include:

    • A C-S bond length consistent with a double bond (~1.68 Å).

    • The location of the labile hydrogen atom on a ring nitrogen, often participating in intermolecular hydrogen bonding to the sulfur atom of an adjacent molecule.

Integrated Analytical Workflow

No single technique tells the whole story. A robust characterization relies on the integration of computational predictions with experimental verification from spectroscopy and crystallography.

workflow cluster_computational Computational Analysis cluster_experimental Experimental Verification cluster_conclusion Conclusion dft DFT Calculations (Gas Phase & PCM) prediction Predict Relative Stabilities (ΔG) dft->prediction nmr NMR Spectroscopy (¹H, ¹³C in DMSO-d₆) prediction->nmr guides interpretation synthesis Synthesis & Purification synthesis->nmr uvvis UV-Vis Spectroscopy (Solvent Polarity Study) synthesis->uvvis xray X-ray Crystallography (Solid State) synthesis->xray structure_solution Dominant Tautomer in Solution nmr->structure_solution uvvis->structure_solution structure_solid Definitive Solid-State Structure xray->structure_solid full_picture Comprehensive Tautomeric Profile structure_solution->full_picture structure_solid->full_picture

Caption: Integrated workflow for tautomer analysis.

Conclusion

The thiol-thione tautomerism of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol exemplifies a fundamental challenge in the characterization of heterocyclic drug candidates. Based on extensive literature for analogous systems, the thione form is overwhelmingly expected to be the dominant species in both solution and the solid state. A rigorous investigation, however, demands a synergistic application of computational modeling to predict stability, NMR and UV-Vis spectroscopy to probe the equilibrium in solution, and X-ray crystallography to definitively determine the solid-state structure. By following the integrated workflow detailed in this guide, researchers can confidently elucidate the tautomeric nature of their compounds, providing critical insights essential for structure-activity relationship studies and the overall advancement of drug development programs.

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Exploratory

The Evolving Therapeutic Landscape of Substituted 1,2,4-Triazole-3-thiol Derivatives: A Technical Guide to Their Biological Activities

Foreword: Unveiling the Potential of a Privileged Scaffold The 1,2,4-triazole ring system stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact wi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The 1,2,4-triazole ring system stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a wide array of biological targets.[1] This is attributed to its unique physicochemical properties, including its dipole character, capacity for hydrogen bonding, and relative metabolic stability.[2] When substituted with a thiol group at the 3-position, the resulting 1,2,4-triazole-3-thiol core gives rise to a class of compounds with an exceptionally broad and potent spectrum of biological activities. These derivatives have emerged as promising candidates in the quest for novel therapeutic agents, demonstrating significant potential as antimicrobial, anticancer, and anti-inflammatory drugs.[3]

This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted 1,2,4-triazole-3-thiol derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of their therapeutic potential but also detailed, field-proven experimental protocols for their evaluation. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. By grounding the discussion in authoritative scientific literature, this guide aims to empower researchers to further unlock the therapeutic promise of this versatile class of heterocyclic compounds.

I. The Chemical Foundation: Synthesis of the 1,2,4-Triazole-3-thiol Core

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established process in medicinal chemistry, typically achieved through a two-step reaction sequence. This process begins with the formation of a thiosemicarbazide intermediate, which is subsequently cyclized in an alkaline medium.[4]

General Synthetic Protocol

A common and effective method for the synthesis of the 1,2,4-triazole-3-thiol scaffold involves the reaction of an acid hydrazide with an isothiocyanate, followed by base-catalyzed cyclization.[1][5]

Step 1: Synthesis of 1-Acyl-4-substituted-thiosemicarbazide

  • Dissolve the desired acid hydrazide in a suitable solvent, such as ethanol.

  • Add an equimolar amount of the chosen isothiocyanate to the solution.

  • Reflux the reaction mixture for a period of 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid thiosemicarbazide derivative is then collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to 4,5-Disubstituted-1,2,4-triazole-3-thiol

  • Suspend the synthesized thiosemicarbazide in an aqueous solution of a base, typically 8-10% sodium hydroxide.

  • Reflux the mixture for 3-6 hours. The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, cool the solution to room temperature and carefully acidify it with a dilute acid, such as hydrochloric acid, to a pH of 5-6.

  • The precipitated 1,2,4-triazole-3-thiol is then collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent, such as ethanol, to yield the purified product.

This versatile synthetic route allows for the introduction of a wide variety of substituents at the N-4 and C-5 positions of the triazole ring, enabling the generation of diverse chemical libraries for biological screening.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant microbial strains presents a formidable challenge to global health. Substituted 1,2,4-triazole-3-thiol derivatives have demonstrated significant promise as a new class of antimicrobial agents, exhibiting both antibacterial and antifungal properties.[6][7]

Mechanism of Antimicrobial Action

While the precise mechanisms of antimicrobial action are still under investigation and can vary between different derivatives, several key pathways have been proposed. For antifungal activity, a primary target is the enzyme lanosterol 14α-demethylase (a cytochrome P450 enzyme, CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. The nitrogen atoms of the triazole ring are thought to play a critical role in coordinating with the heme iron of the CYP51 enzyme.

In bacteria, the mechanism is less clearly defined but is thought to involve the inhibition of essential enzymes or the disruption of other vital cellular processes. Some studies suggest that these compounds may interfere with bacterial cell wall synthesis or nucleic acid replication.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted and quantitative technique for determining the MIC of an antimicrobial agent against a specific microorganism.[8]

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum, standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Test compound stock solution (typically in DMSO)

  • Standard antibiotic/antifungal drug (e.g., streptomycin, ketoconazole)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate. The concentration range should be chosen to encompass the expected MIC value.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature of the substituents at the N-4 and C-5 positions.

  • Substituents on the C-5 Phenyl Ring: The presence of electron-withdrawing groups, such as halogens (Cl, F, Br), on a phenyl ring at the C-5 position often enhances antimicrobial activity.[9]

  • Substituents at the N-4 Position: Aromatic or bulky aliphatic substituents at the N-4 position can also contribute to increased potency.

  • Schiff Base Formation: Conversion of a 4-amino group to a Schiff base by condensation with various aldehydes can lead to a significant increase in both antibacterial and antifungal activity.[6]

Quantitative Data: Antimicrobial Activity
Compound IDR1 (at N-4)R2 (at C-5)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansReference
4c 4-hydroxybenzylideneaminopyridin-4-yl162524[9]
4e 4-bromobenzylideneaminopyridin-4-yl313132[9]
5a 4-ethyl(pyridin-4-yl)thiomethyl62.562.562.5[3]
5f 4-ethyl(pyridin-4-yl)thiomethyl62.562.562.5[3]

III. Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical goal in oncology research. Substituted 1,2,4-triazole-3-thiol derivatives have emerged as a promising class of compounds with potent antiproliferative activity against a range of cancer cell lines.[2][10]

Mechanism of Anticancer Action

The anticancer effects of these derivatives are often multifactorial, targeting several key signaling pathways and cellular processes involved in cancer progression.

  • Kinase Inhibition: A prominent mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2] Several 1,2,4-triazole-3-thiol derivatives have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and intracellular signaling kinases like BRAF and those in the MAPK/NF-κB pathway.[11][12][13] Inhibition of these kinases can disrupt downstream signaling cascades that promote cancer cell proliferation and survival.

  • Induction of Apoptosis: Many of these compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can be a consequence of kinase inhibition or through other mechanisms that activate the apoptotic machinery.

  • Cell Cycle Arrest: Some derivatives can cause cancer cells to arrest at specific phases of the cell cycle, preventing them from dividing and proliferating.[14]

Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is frequently dysregulated in various cancers, making it an attractive target for cancer therapy. 1,2,4-triazole-3-thiol derivatives can act as EGFR inhibitors, blocking the downstream signaling cascade that promotes cell proliferation and survival.

EGFR_Pathway Triazole 1,2,4-Triazole-3-thiol Derivative EGFR EGFR Triazole->EGFR Inhibition RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazole-3-thiol derivative.

Experimental Protocols for Anticancer Evaluation

A multi-pronged approach is typically employed to evaluate the anticancer potential of new compounds, assessing their cytotoxicity, and their effects on apoptosis and the cell cycle.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[15][16]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

This flow cytometry-based assay is used to detect and quantify apoptosis.[17]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be positive for both stains.

This method is used to determine the distribution of cells in the different phases of the cell cycle.[14]

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is highly dependent on their substitution patterns.

  • Hydrazone Moiety: The incorporation of a hydrazone moiety has been shown to be a promising strategy for enhancing anticancer activity.[2]

  • Aromatic Substituents: The nature and position of substituents on aromatic rings at both the N-4 and C-5 positions can significantly impact cytotoxicity. For instance, the presence of hydroxyl or nitro groups on a benzene ring can increase activity against certain cancer cell lines.[18]

  • Heterocyclic Moieties: The linkage of other heterocyclic rings to the 1,2,4-triazole-3-thiol core can also modulate anticancer potency.

Quantitative Data: Anticancer Activity
Compound IDR1 (at N-4)R2 (at C-5)Cancer Cell LineIC50 (µM)Reference
17 Phenyl2-(phenylamino)ethylMCF-70.31[19]
22 Phenyl2-(phenylamino)ethylCaco-24.98[19]
25 Phenyl2-(phenylamino)ethylMCF-74.46[19]
6e ----[20]
19c --A5493-4.5[12]
19f --A5493-4.5[12]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted 1,2,4-triazole-3-thiol derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as a new class of anti-inflammatory drugs.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): COX and LOX are enzymes that play a crucial role in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[19][21] Many 1,2,4-triazole derivatives have been shown to inhibit these enzymes, thereby reducing the production of these pro-inflammatory molecules.

  • Modulation of Pro-inflammatory Cytokines: These compounds can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key players in the inflammatory cascade.[22]

  • Inhibition of MAPK/NF-κB Signaling: The MAPK and NF-κB signaling pathways are central to the regulation of inflammatory gene expression. Some 1,2,4-triazole derivatives have been shown to inhibit these pathways, leading to a reduction in the production of inflammatory mediators.[11]

Experimental Workflow: Anti-inflammatory Activity Evaluation

AntiInflammatory_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assay COX_Assay COX Inhibition Assay LOX_Assay LOX Inhibition Assay Cytokine_Assay Cytokine Production Assay (ELISA) Paw_Edema Carrageenan-Induced Paw Edema Start Test Compound Start->COX_Assay Start->LOX_Assay Start->Cytokine_Assay Start->Paw_Edema

Caption: Experimental workflow for the evaluation of anti-inflammatory activity.

Experimental Protocols for Anti-inflammatory Evaluation

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[21][23]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compound

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Administer the test compound or standard drug to the animals (e.g., orally or intraperitoneally).

  • After a predetermined time (e.g., 30-60 minutes), inject carrageenan into the subplantar region of the right hind paw.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[23][24]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Chromogenic substrate (e.g., TMPD)

  • Test compound

  • Standard COX inhibitor (e.g., celecoxib)

  • 96-well plate and plate reader

Procedure:

  • In a 96-well plate, incubate the COX enzyme with the test compound or standard inhibitor for a short period.

  • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

  • Measure the change in absorbance over time at the appropriate wavelength (e.g., 590 nm for TMPD).

  • Calculate the percentage inhibition of COX activity and determine the IC50 value.

This assay assesses the ability of a compound to inhibit LOX activity.[9][18]

Materials:

  • Purified lipoxygenase (e.g., from soybean)

  • Linoleic acid (substrate)

  • Test compound

  • Standard LOX inhibitor

  • UV-Vis spectrophotometer

Procedure:

  • Incubate the LOX enzyme with the test compound or standard inhibitor.

  • Initiate the reaction by adding linoleic acid.

  • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

  • Calculate the percentage inhibition of LOX activity and determine the IC50 value.

This assay measures the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants or biological fluids.[16][25]

Materials:

  • ELISA kit for the specific cytokine (e.g., human TNF-α)

  • Cell culture supernatants from stimulated immune cells (e.g., LPS-stimulated macrophages)

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kit.

  • Typically, the assay involves coating a microplate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.

  • The color development is proportional to the amount of cytokine present.

  • Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of 1,2,4-triazole-3-thiol derivatives is also closely linked to their chemical structure.

  • Sulfonyl Group: The presence of a sulfonyl group has been shown to play an important role in anti-inflammatory activity.[18]

  • Free Thiol Group: In some cases, compounds with a free thiol group display greater activity than those where the sulfur is incorporated into a ring.[18]

  • Diaryl Substitution: Derivatives with two aryl groups can exhibit potent and selective COX-2 inhibition.

V. Conclusion and Future Directions

Substituted 1,2,4-triazole-3-thiol derivatives represent a highly versatile and promising class of compounds with a rich and diverse pharmacological profile. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents underscores their significant potential for the development of new therapeutics to address a wide range of unmet medical needs.

The in-depth technical guide presented here provides a solid foundation for researchers to explore and advance the therapeutic potential of this remarkable scaffold. The detailed experimental protocols offer a practical roadmap for the biological evaluation of new derivatives, while the insights into their mechanisms of action and structure-activity relationships can guide the rational design of more potent and selective compounds.

Future research in this field should focus on several key areas:

  • Mechanism of Action Elucidation: Further studies are needed to fully elucidate the molecular mechanisms underlying the biological activities of these compounds, particularly their antimicrobial and anti-inflammatory effects.

  • Target Identification and Validation: Identifying and validating the specific molecular targets of these derivatives will be crucial for understanding their mode of action and for developing more targeted therapies.

  • In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Combinatorial Chemistry and High-Throughput Screening: The application of combinatorial chemistry and high-throughput screening technologies can accelerate the discovery of new and more potent 1,2,4-triazole-3-thiol derivatives.

By continuing to explore the vast chemical space and biological potential of this privileged scaffold, the scientific community is well-positioned to translate the promise of substituted 1,2,4-triazole-3-thiol derivatives into the next generation of innovative medicines.

VI. References

  • Procedure for assay of 15-lipoxygenase inhibition - ResearchGate. (n.d.). Retrieved from [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl) - ACS Publications. (n.d.). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Retrieved from [Link]

  • Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel 3,5-Diphenyl-1H-1,2,4-Triazole Derivatives as Potential hEGFR Inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry - Auctores | Journals. (n.d.). Retrieved from [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (n.d.). Retrieved from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). Retrieved from [Link]

  • Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study | ACS Omega - ACS Publications. (n.d.). Retrieved from [Link]

  • Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - NIH. (n.d.). Retrieved from [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... - ResearchGate. (n.d.). Retrieved from [Link]

  • Annexin V-FITC Apoptosis Detection Kit. (n.d.). Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit COX2 82210 - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. (n.d.). Retrieved from [Link]

  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC - NIH. (n.d.). Retrieved from [Link]

  • Docking Study of 3-mercapto-1,2,4-triazole Derivatives as Inhibitors for VEGFR and EGFR. (n.d.). Retrieved from [Link]

  • An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. (n.d.). Retrieved from [Link]

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  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI. (n.d.). Retrieved from [Link]

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Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 1,2,4-Triazole-3-thiol Compounds in Biological Systems

Abstract: The 1,2,4-triazole ring system, particularly when functionalized with a 3-thiol/thione group, represents a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,2,4-triazole ring system, particularly when functionalized with a 3-thiol/thione group, represents a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3][4][5] This guide provides a comprehensive technical overview of the molecular mechanisms that underpin the bioactivity of 1,2,4-triazole-3-thiol compounds. We will delve into the critical role of thione-thiol tautomerism, explore specific molecular targets such as metalloenzymes and protein kinases, and detail the experimental methodologies required to validate these interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for therapeutic innovation.

The Core Chemical Biology of the 1,2,4-Triazole-3-thiol Scaffold

The biological versatility of this scaffold stems from a unique combination of its physicochemical properties. The 1,2,4-triazole ring itself is a rigid, polar structure rich in nitrogen atoms, making it an excellent pharmacophore for establishing hydrogen bonds and other high-affinity interactions with biological receptors.[1][6] However, the defining feature is the exocyclic sulfur atom at the C3 position, which exists in a dynamic equilibrium between two tautomeric forms: the thione and the thiol.

The Critical Role of Thione-Thiol Tautomerism

The equilibrium between the 1,2,4-triazole-3-thione (amide) and 1,2,4-triazole-3-thiol (enol) forms is a crucial determinant of biological activity.[7] The specific bioactive tautomer often depends on the physiological environment and the nature of the molecular target.[7] The thione form contains a C=S double bond and an N-H proton, while the thiol form features a C-S single bond with an S-H proton. This tautomerism dictates the molecule's hydrogen bonding capacity, nucleophilicity, and, most importantly, its ability to coordinate with metal ions. Spectroscopic techniques such as FT-IR and NMR are essential for characterizing which tautomer predominates under specific conditions.[7][8]

Caption: Thione-thiol tautomeric equilibrium in the 1,2,4-triazole-3-thiol scaffold.

Primary Mechanism of Action: Multi-Target Enzyme Inhibition

A predominant mechanism through which 1,2,4-triazole-3-thiol derivatives exert their biological effects is the inhibition of key enzymes involved in pathogen survival and host disease progression. The thiol group is a particularly effective zinc-coordinating ligand, making metalloenzymes a major class of targets.[9][10]

Metalloenzyme Inhibition: Countering Antibiotic Resistance

The rise of metallo-β-lactamases (MBLs) in Gram-negative bacteria poses a severe threat to the efficacy of β-lactam antibiotics. 1,2,4-Triazole-3-thiol compounds have emerged as promising MBL inhibitors.[11][12]

Causality of Inhibition: The mechanism is rooted in the ability of the deprotonated thiol (thiolate) group to act as a potent chelator of the di-zinc (Zn²⁺) center within the MBL active site.[11] Molecular docking and crystallographic studies reveal that the thiolate anion, often in concert with an adjacent nitrogen atom from the triazole ring, coordinates with one or both zinc ions, displacing the catalytic water molecule and rendering the enzyme inactive.[11] This prevents the hydrolysis of β-lactam antibiotics, restoring their activity.

Caption: Chelation of zinc ions in an MBL active site by a 1,2,4-triazole-3-thiolate inhibitor.

Data Presentation: Inhibition of Metallo-β-Lactamases

Compound Reference Target MBL IC₅₀ (µM) Source
Inhibitor 16 NDM-1 < 50 [9]
Inhibitor 16 IMP-1 < 50 [9]
Inhibitor 16 VIM-2 < 50 [9]
CP 35 NDM-1 25.8 (Kᵢ) [11]
CP 22 NDM-1 42.7 (Kᵢ) [11]
Compound 26 CphA 25 [9]

| Compound 28 | CphA | 30 |[9] |

Cholinesterase Inhibition: A Role in Neurodegenerative Disease

Derivatives of this scaffold have also demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[13][14][15] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain.

Data Presentation: Cholinesterase Inhibition

Compound Reference Target Enzyme IC₅₀ (µM) Source
Derivative 12d AChE 0.73 ± 0.54 [15]

| Derivative 12m | BChE | 0.038 ± 0.50 |[15] |

Kinase Inhibition: A Strategy in Oncology

In the context of cancer, 1,2,4-triazole-3-thiols can function as kinase inhibitors. The PI3K/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and is often dysregulated in cancer.[6] Certain triazole-thiol derivatives have been identified as dual PI3K/mTOR inhibitors, presenting a powerful strategy for anticancer therapy, particularly in non-small cell lung cancer (NSCLC).[16]

PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 1,2,4-Triazole-3-thiol Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/mTOR signaling pathway by 1,2,4-triazole-3-thiol derivatives.

Antimicrobial and Anticancer Mechanisms

The broad-spectrum antimicrobial and anticancer activities are largely consequences of the enzyme inhibition discussed above, but can also involve other mechanisms.

Antimicrobial Activity
  • Antibacterial: Beyond MBL inhibition, these compounds show activity against various Gram-positive and Gram-negative bacteria.[17][18] The mechanism can involve the inhibition of other essential bacterial enzymes or disruption of cellular processes. The presence of the triazole-3-thiol moiety is often key to this activity.[17]

  • Antifungal: The 1,2,4-triazole core is famously present in leading antifungal drugs like fluconazole.[2] For 1,2,4-triazole-3-thiol derivatives, the likely mechanism involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

  • Antitubercular: Activity has been demonstrated against Mycobacterium tuberculosis, suggesting the inhibition of specific mycobacterial enzymes essential for its survival.[1][3]

Data Presentation: In Vitro Anticancer Cytotoxicity

Compound Reference Cancer Cell Line EC₅₀ (µM) Source
Hydrazone 4 IGR39 (Melanoma) 2-17 [6]
Hydrazone 14 MDA-MB-231 (Breast) 2-17 [6]

| Hydrazone 18 | Panc-1 (Pancreatic) | 2-17 |[6] |

Anticancer Activity

The anticancer effects are multifaceted. Beyond kinase inhibition, these compounds can induce apoptosis and cause cell cycle arrest.[19] Their ability to interact with diverse biological targets, including enzymes and receptors, allows for a multi-pronged attack on cancer cell proliferation.[19] They have shown efficacy against a range of human cancer cell lines, including breast, melanoma, and pancreatic cancers.[6][20]

Experimental Validation: Protocols and Methodologies

To ensure scientific integrity, mechanistic claims must be supported by robust, self-validating experimental protocols.

Workflow for Synthesis and Bio-activity Screening

Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation start Thiosemicarbazide + Carboxylic Acid cyclization Base-catalyzed Cyclization start->cyclization product 1,2,4-Triazole-3-thiol Derivative cyclization->product enzyme_assay Enzyme Inhibition (e.g., MBL Assay) product->enzyme_assay Test Compound cell_assay Cytotoxicity (e.g., MTT Assay) product->cell_assay mic_assay Antimicrobial (MIC Determination) product->mic_assay data Data Analysis & SAR enzyme_assay->data IC₅₀/Kᵢ Values cell_assay->data EC₅₀ Values mic_assay->data MIC Values

Caption: General workflow from synthesis to biological evaluation of 1,2,4-triazole-3-thiol compounds.

Protocol: Metallo-β-Lactamase (MBL) Inhibition Assay

Principle: This spectrophotometric assay relies on the chromogenic cephalosporin, nitrocefin. In its intact form, it absorbs light at ~390 nm. Upon hydrolysis by an active MBL, the β-lactam ring is cleaved, causing a color change to red and a shift in absorbance to 480 nm. An effective inhibitor will prevent this hydrolysis, resulting in no or reduced change in absorbance at 480 nm.

Step-by-Step Methodology:

  • Preparation: Prepare buffer solution (e.g., 50 mM HEPES, pH 7.5). Prepare stock solutions of the purified MBL enzyme, nitrocefin, and the test 1,2,4-triazole-3-thiol compounds (typically in DMSO).

  • Assay Setup: In a 96-well microtiter plate, add the buffer to each well.

  • Inhibitor Addition: Add varying concentrations of the test compound to the wells. Include a positive control (enzyme, no inhibitor) and a negative control (buffer only).

  • Enzyme Addition: Add a fixed concentration of the MBL enzyme to the wells (except the negative control) and incubate for a pre-determined time at 30 °C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add a fixed concentration of nitrocefin to all wells to start the reaction.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 480 nm over time using a microplate reader.

  • Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[9]

Protocol: In Vitro Cytotoxicity (MTT) Assay

Principle: This colorimetric assay measures cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 1,2,4-triazole-3-thiol test compounds for a specified period (e.g., 48 or 72 hours). Include vehicle controls (e.g., DMSO) and untreated controls.

  • MTT Addition: After the incubation period, remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot cell viability against the logarithm of the compound concentration to determine the EC₅₀ value.[6]

Conclusion and Future Perspectives

The 1,2,4-triazole-3-thiol scaffold is a pharmacologically significant entity whose mechanism of action is primarily driven by its unique thione-thiol tautomerism and the potent metal-chelating and hydrogen-bonding capabilities of its functional groups. The primary mode of action is through the inhibition of a diverse range of enzymes, including metallo-β-lactamases, cholinesterases, and protein kinases, which accounts for its broad antimicrobial and anticancer properties.

Future research should focus on leveraging structure-activity relationship insights to design next-generation derivatives with enhanced selectivity for pathogenic or disease-related enzymes over host enzymes, thereby minimizing potential toxicity. The development of hybrid molecules that combine the 1,2,4-triazole-3-thiol core with other pharmacophores could also lead to novel therapeutics with synergistic or multi-target mechanisms of action.[21]

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  • The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

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Exploratory

The Structure-Activity Relationship of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide for Drug Discovery Professionals

Abstract The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents. This technical guide delves into the prospective structu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents. This technical guide delves into the prospective structure-activity relationship (SAR) of a specific, yet underexplored derivative: 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. While direct experimental data for this exact molecule is not extensively available in the public domain, this document synthesizes a wealth of information from closely related analogues to construct a predictive SAR profile. By examining the influence of the N4-ethyl and C5-(3-methylphenyl) substituents, this guide offers a robust framework for researchers, scientists, and drug development professionals to rationalize the design and synthesis of novel 1,2,4-triazole-based therapeutic candidates.

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Motif in Drug Discovery

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, a structural feature that imparts a unique combination of physicochemical properties. These include metabolic stability, hydrogen bonding capability, and a rigid framework for the precise spatial orientation of pharmacophoric groups. Consequently, 1,2,4-triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties.[1][2][3] The thione/thiol tautomerism at the C3 position further enhances the chemical versatility of this scaffold, providing an additional site for modification and interaction with biological targets.[2]

This guide will focus on a systematic exploration of the SAR of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, dissecting the anticipated contributions of its constituent parts to its overall biological activity profile.

Synthetic Strategy: A Pathway to Novel 4,5-Disubstituted-1,2,4-triazole-3-thiols

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically proceeding through a multi-step sequence. The most common and versatile approach involves the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[4][5]

General Synthetic Workflow

The synthesis commences with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form the key thiosemicarbazide precursor. Subsequent treatment with a base, such as sodium hydroxide or potassium hydroxide, induces cyclization to the desired 1,2,4-triazole-3-thiol.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization 3-Methylbenzoic acid hydrazide 3-Methylbenzoic acid hydrazide 1-(3-Methylbenzoyl)-4-ethylthiosemicarbazide 1-(3-Methylbenzoyl)-4-ethylthiosemicarbazide 3-Methylbenzoic acid hydrazide->1-(3-Methylbenzoyl)-4-ethylthiosemicarbazide + Ethyl isothiocyanate Ethyl isothiocyanate Ethyl isothiocyanate->1-(3-Methylbenzoyl)-4-ethylthiosemicarbazide 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 1-(3-Methylbenzoyl)-4-ethylthiosemicarbazide->4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Catalyst

Caption: General synthetic pathway for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, generalized procedure based on established methods for analogous compounds.[4][6]

Step 1: Synthesis of 1-(3-Methylbenzoyl)-4-ethylthiosemicarbazide

  • To a solution of 3-methylbenzoic acid hydrazide (10 mmol) in absolute ethanol (50 mL), add ethyl isothiocyanate (10 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the crude thiosemicarbazide.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Step 2: Synthesis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

  • Dissolve the 1-(3-methylbenzoyl)-4-ethylthiosemicarbazide (5 mmol) in an aqueous solution of sodium hydroxide (2N, 25 mL).

  • Reflux the mixture for 6-8 hours. The evolution of hydrogen sulfide may be observed.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 5-6.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4,5-disubstituted-1,2,4-triazole-3-thiols is profoundly influenced by the nature of the substituents at the N4 and C5 positions. This section will deconstruct the SAR of the target molecule by examining each substituent individually and in concert.

The N4-Substituent: The Role of the Ethyl Group

The substituent at the N4 position plays a critical role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Lipophilicity and steric bulk: An ethyl group at the N4 position introduces a moderate degree of lipophilicity, which can enhance membrane permeability and oral bioavailability. Compared to a simple methyl group, the ethyl group provides slightly more steric bulk, which can influence the molecule's orientation within a binding pocket.

  • Biological Activity: Studies on various 1,2,4-triazole series have shown that small alkyl groups at the N4 position are often favorable for a range of biological activities, including antimicrobial and anticancer effects.[7] For instance, the presence of an ethyl group in a series of 1,2,4-triazole derivatives was found to be beneficial for their herbicidal activity.

The C5-Substituent: The Influence of the 3-Methylphenyl Moiety

The C5 position is a key determinant of the molecule's interaction with its biological target. The nature of the aromatic ring and its substitution pattern can significantly impact potency and selectivity.

  • Aromatic Interactions: The phenyl ring at the C5 position can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and van der Waals forces, with the amino acid residues of a target protein.

  • Substitution Pattern: The position of the methyl group on the phenyl ring is crucial. A meta-substitution (3-position) will orient the methyl group in a specific vector, which may be critical for fitting into a hydrophobic sub-pocket of the target. This can lead to enhanced binding affinity compared to ortho- or para-substituted analogues.

  • Electronic Effects: The methyl group is a weak electron-donating group, which can subtly influence the electron density of the aromatic ring and the triazole core, potentially modulating the molecule's reactivity and binding characteristics.

The C3-Thiol Group: A Key Interaction Point

The thiol group at the C3 position is a versatile functional group that can exist in equilibrium with its thione tautomer. This group is often crucial for biological activity.

  • Hydrogen Bonding: The thiol group can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar residues in a binding site.

  • Metal Chelation: The thiol group is a known metal chelator. This property is particularly relevant for the inhibition of metalloenzymes, a common mechanism of action for many antimicrobial and anticancer agents.

  • Site for Derivatization: The nucleophilic nature of the thiol group makes it an excellent handle for further chemical modification, allowing for the synthesis of S-substituted derivatives with potentially improved activity or pharmacokinetic profiles.[8]

SAR cluster_N4 N4-Ethyl Group Contribution cluster_C5 C5-(3-Methylphenyl) Contribution cluster_C3 C3-Thiol Group Contribution Core 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol N4-Ethyl Group C5-(3-Methylphenyl) Group C3-Thiol Group N4_Lipophilicity Increased Lipophilicity (Enhanced Absorption) Core:f1->N4_Lipophilicity N4_Sterics Moderate Steric Bulk (Binding Pocket Fit) Core:f1->N4_Sterics C5_Aromatic Aromatic Interactions (π-π stacking, Hydrophobic) Core:f2->C5_Aromatic C5_Substitution Meta-Methyl Position (Specific Binding) Core:f2->C5_Substitution C3_Hbond Hydrogen Bonding (Target Interaction) Core:f3->C3_Hbond C3_Chelation Metal Chelation (Enzyme Inhibition) Core:f3->C3_Chelation

Caption: Key structural features and their predicted contributions to biological activity.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on analogous 1,2,4-triazole-3-thiols, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is predicted to exhibit a range of biological activities.

Antimicrobial Activity

1,2,4-Triazole-3-thiol derivatives are well-documented as potent antimicrobial agents.[1][6][8]

  • Antibacterial Activity: The presence of a substituted phenyl ring at the C5 position is often associated with significant antibacterial activity. The lipophilicity conferred by the N4-ethyl group may enhance activity against Gram-positive bacteria by facilitating passage through the cell wall.

  • Antifungal Activity: Many commercial antifungal drugs, such as fluconazole, contain a 1,2,4-triazole core. The mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. The N4 and C5 substituents of the target molecule would play a key role in the selective binding to the fungal enzyme.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4,5-disubstituted-1,2,4-triazole-3-thiols.[7][9]

  • Enzyme Inhibition: These compounds can act as inhibitors of various kinases and other enzymes that are overexpressed in cancer cells.

  • Induction of Apoptosis: Certain 1,2,4-triazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways. The specific substitution pattern on the C5-phenyl ring can influence the selectivity and potency against different cancer cell lines.

Data Presentation: Comparative Analysis of Related Compounds

To provide a quantitative context for the predicted activity of the target molecule, the following table summarizes the biological data for a selection of structurally related 4,5-disubstituted-1,2,4-triazole-3-thiols.

Compound IDN4-SubstituentC5-SubstituentBiological ActivityPotency (IC50/MIC)Reference
Target Ethyl3-MethylphenylPredicted--
1 HexylPhenylAntibacterial-[1]
2 Cyclohexylp-MethylphenylAntibacterial-[1]
3 Phenyl4-ChlorophenylAnticancer (A549)3.854 µM[7]
4 4-MethylphenylPhenylAntibacterial-[10]

Note: This table is illustrative and highlights the types of data available for related compounds. Direct comparison is challenging due to variations in assay conditions and target organisms/cell lines.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, analysis of the structure-activity relationship of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. Based on the established knowledge of the 1,2,4-triazole-3-thiol scaffold, this molecule is a promising candidate for exhibiting significant antimicrobial and anticancer activities. The N4-ethyl and C5-(3-methylphenyl) substituents are predicted to confer a favorable combination of lipophilicity, steric properties, and binding interactions.

The logical next step is the synthesis and comprehensive biological evaluation of this compound. Future research should focus on:

  • Synthesis and Structural Confirmation: The proposed synthetic route should be executed, and the structure of the final compound rigorously confirmed using modern analytical techniques (NMR, MS, elemental analysis).

  • In Vitro Biological Screening: The compound should be screened against a diverse panel of bacterial and fungal strains, as well as a range of human cancer cell lines.

  • Mechanism of Action Studies: For any promising activities observed, further studies should be conducted to elucidate the underlying mechanism of action.

  • Lead Optimization: Based on the initial biological data, further structural modifications can be explored to optimize potency, selectivity, and pharmacokinetic properties.

By systematically applying the principles of medicinal chemistry and leveraging the rich history of the 1,2,4-triazole scaffold, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives represent a fertile ground for the discovery of novel therapeutic agents.

References

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. ([Link])

  • Zhang, H., et al. (2008). Comparative structure-activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition. Bioorganic & Medicinal Chemistry Letters, 18(3), 1139-1143. ([Link])

  • Patel, K. R., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1244, 130908. ([Link])

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. ([Link])

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Journal of Pharmaceutical Negative Results. ([Link])

  • Houghten, R. A., et al. (2021). Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. RSC Medicinal Chemistry, 12(6), 949-965. ([Link])

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. ([Link])

  • Tretyakov, B. A., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 29(1), 123. ([Link])

  • Tretyakov, B. A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(1), 1. ([Link])

  • Hulina, Y. S., & Kaplaushenko, A. H. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Current issues in pharmacy and medicine: science and practice, 14(2), 168-172. ([Link])

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. ([Link])

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. ([Link])

  • Chawla, G., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105078. ([Link])

  • Dimova, V., et al. (2003). QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIPS OF SOME N1-ARYL/HETEROARYLAMINOMETHYL/ETHYL-1,2,4-TRIAZOLES. Macedonian Journal of Chemistry and Chemical Engineering, 22(1), 35-42. ([Link])

  • Valicsek, V. S., & Badea, V. (2022). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, 2022(4), M1486. ([Link])

  • Tretyakov, B. A., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 29(1), 123. ([Link])

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore known to impart a wide range of biological activities.[1][2][3] This guide presents a reliable three-step synthetic route commencing from 3-methylbenzoic acid. We offer a detailed methodology, mechanistic insights into the key cyclization step, and a self-validating framework through rigorous characterization techniques. The protocol is designed for researchers in synthetic chemistry and drug discovery, providing not just a procedure, but the scientific rationale behind each experimental choice to ensure reproducibility and success.

Introduction and Scientific Context

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antifungal (e.g., Fluconazole) and antiviral agents.[4] The incorporation of a thiol group at the C3 position and specific substitutions at the N4 and C5 positions can modulate the compound's steric, electronic, and lipophilic properties, leading to enhanced biological activity. The target molecule, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, combines these features, making it a valuable candidate for screening in various drug discovery programs.

This protocol details a robust and scalable synthesis based on the classical and widely adopted method of alkaline cyclization of an N,N'-disubstituted thiosemicarbazide intermediate.[2][5][6] This approach is favored for its high yields, operational simplicity, and the ready availability of starting materials.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages, starting with the conversion of 3-methylbenzoic acid to its corresponding acid hydrazide, followed by the formation of a thiosemicarbazide intermediate, and culminating in a base-catalyzed intramolecular cyclization to yield the target triazole.

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless specified.

ReagentM.W. ( g/mol )CAS No.Recommended PuritySupplier
3-Methylbenzoic Acid136.1599-04-7≥99%Sigma-Aldrich
Methanol (Anhydrous)32.0467-56-1≥99.8%Fluka
Sulfuric Acid (H₂SO₄)98.087664-93-995-98%Merck
Hydrazine Hydrate (NH₂NH₂·H₂O)50.067803-57-8≥98%Sigma-Aldrich
Ethanol (Absolute)46.0764-17-5≥99.5%J.T. Baker
Ethyl Isothiocyanate87.14542-85-8≥98%Aldrich
Sodium Hydroxide (NaOH)40.001310-73-2≥98%Fisher
Hydrochloric Acid (HCl)36.467647-01-037% (w/w)VWR
Ethyl Acetate88.11141-78-6HPLC GradeFisher
Hexane86.18110-54-3HPLC GradeFisher

Detailed Experimental Protocol

Part 1: Synthesis of 3-Methylbenzoyl Hydrazide

Scientist's Insight: This two-step process begins with a standard Fischer esterification to convert the carboxylic acid into a more reactive ester. The subsequent hydrazinolysis, the nucleophilic acyl substitution of the ester's methoxy group by hydrazine, is a highly efficient method for forming the required hydrazide intermediate.

Step 1.1: Esterification of 3-Methylbenzoic Acid

  • To a 500 mL round-bottom flask, add 3-methylbenzoic acid (27.2 g, 0.2 mol).

  • Add 200 mL of anhydrous methanol, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while stirring in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-methylbenzoate as a clear oil. The product is typically of sufficient purity to proceed to the next step.

Step 1.2: Hydrazinolysis of Methyl 3-Methylbenzoate

  • Dissolve the crude methyl 3-methylbenzoate (approx. 0.2 mol) in 150 mL of absolute ethanol in a 500 mL round-bottom flask.

  • Add hydrazine hydrate (15.0 g, 0.3 mol) to the solution.

  • Heat the mixture to reflux for 8-10 hours. The formation of a white precipitate is often observed.

  • Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the white solid by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry in a vacuum oven at 60°C. This yields 3-methylbenzoyl hydrazide.

Part 2: Synthesis of 1-(3-Methylbenzoyl)-4-ethylthiosemicarbazide

Scientist's Insight: This step involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate group. Ethanol is an excellent solvent as it readily dissolves the reactants and allows for heating to drive the reaction to completion, while also facilitating the precipitation of the product upon cooling.

  • In a 250 mL round-bottom flask, suspend 3-methylbenzoyl hydrazide (15.0 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Add ethyl isothiocyanate (9.6 g, 0.11 mol) to the suspension.

  • Heat the mixture to reflux with constant stirring for 5-7 hours. The suspension should gradually become a clear solution before a new precipitate forms.

  • After the reflux period, cool the flask to room temperature and then place it in an ice bath for 1 hour.

  • Collect the resulting white crystalline solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry thoroughly. The product, 1-(3-methylbenzoyl)-4-ethylthiosemicarbazide, is generally pure enough for the next step.

Part 3: Synthesis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Scientist's Insight: This is the key ring-forming step. The strong alkaline medium (NaOH) facilitates the deprotonation of an amide nitrogen, which then acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon. This is followed by a dehydration (loss of a water molecule) to form the stable, aromatic 1,2,4-triazole ring.[2][5] The final acidification step is crucial to protonate the sodium thiolate salt formed in the basic medium, causing the desired thiol product to precipitate.

  • Place the 1-(3-methylbenzoyl)-4-ethylthiosemicarbazide (23.7 g, 0.1 mol) in a 500 mL round-bottom flask.

  • Add 150 mL of a 2 M aqueous sodium hydroxide solution (0.3 mol NaOH).

  • Heat the mixture to reflux for 6-8 hours. The solid will dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the cold solution to pH 5-6 by the slow, dropwise addition of concentrated hydrochloric acid with vigorous stirring. A voluminous white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the solid from an ethanol/water mixture to afford pure 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol as a white crystalline solid.

Mechanistic Pathway of Cyclization

The base-catalyzed cyclization of the thiosemicarbazide intermediate is a critical step involving nucleophilic attack and dehydration.

Caption: Key steps in the base-catalyzed cyclization mechanism.

Trustworthiness: Characterization and Validation

To ensure the identity and purity of the synthesized compound, the following analytical methods are recommended.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Determine using a calibrated melting point apparatus. A sharp melting range indicates high purity.

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: 40% Ethyl Acetate in Hexane.

    • Stationary Phase: Silica gel 60 F₂₅₄.

    • Visualization: UV lamp (254 nm) and/or iodine chamber. The final product should show a single spot with a distinct Rf value compared to the starting materials.

  • Spectroscopic Analysis:

    • FT-IR (KBr, cm⁻¹): Expected characteristic peaks include ~3100 (N-H stretch), ~2950 (C-H aliphatic), ~2580 (S-H stretch, can be weak/broad), ~1610 (C=N stretch), and ~1540 (C=C aromatic).[5][6]

    • ¹H NMR (400 MHz, DMSO-d₆, δ ppm): Expected signals include a broad singlet for the SH proton (~13.5-14.0 ppm), multiplets for the aromatic protons of the 3-methylphenyl group (~7.2-7.6 ppm), a quartet for the N-CH₂ protons of the ethyl group (~4.0 ppm), a singlet for the aryl-CH₃ protons (~2.4 ppm), and a triplet for the CH₃ protons of the ethyl group (~1.2 ppm).[5][7]

    • ¹³C NMR (100 MHz, DMSO-d₆, δ ppm): Expect signals for the C=S (or C-SH) carbon (~168 ppm), aromatic carbons, and aliphatic carbons of the ethyl and methyl groups.

    • Mass Spectrometry (ESI-MS): Calculate the expected molecular weight (C₁₁H₁₃N₃S = 219.31) and look for the corresponding [M+H]⁺ or [M-H]⁻ ion to confirm the mass.

Safety and Handling

  • General Precautions: This protocol must be carried out in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Specific Chemical Hazards:

    • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact. Handle with extreme care.

    • Ethyl Isothiocyanate: Lachrymator and irritant. Handle only in a fume hood.

    • Concentrated Acids (H₂SO₄, HCl) and Base (NaOH): Highly corrosive. Handle with appropriate care to avoid skin and eye contact. Always add acid to water, not the reverse.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • Prachand, S. et al. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][5][8] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

  • Arslan, H. et al. (2009). N-(Diphenylcarbamothioyl)-3-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Lima, M. et al. (2016). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]

  • Cansız, A. et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

  • El-Sayed, W. A. (2010).
  • Yaseen, G. M. et al. (2018). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Marmara Pharmaceutical Journal. Available at: [Link]

  • Cansız, A. et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

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  • Kubota, S. et al. (1992). 1,3,4-THIADIAZOLES FROM THIOSEMICARBAZIDES. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

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  • Al-Azawi, F. I. (2014). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Iraqi Journal of Science.
  • Gorshkov, M. et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Available at: [Link]

  • Mikhailovskii, A. et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules. Available at: [Link]

  • Gorshkov, M. et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

  • Bachay, I. A. et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Available at: [Link]

  • Cheng, Y. R. (2019).
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Application

Application Note: A Validated Protocol for In Vitro Antibacterial Screening of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Antibacterial Agents The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and develop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action. Pathogens on the World Health Organization's priority list, such as carbapenem-resistant Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA), pose a significant threat to global health.[1] In this context, heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising class of therapeutic candidates due to their diverse and potent biological activities.[1][2]

Compounds featuring the 1,2,4-triazole ring are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][3][4] Their efficacy often stems from the ability to inhibit essential microbial enzymes or disrupt cellular processes vital for pathogen survival.[5][6]

This document provides a comprehensive, field-proven guide for the systematic in vitro antibacterial screening of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol , a novel derivative of the triazole class. The protocols herein are designed to establish a foundational antibacterial profile of the compound, guiding further research and development efforts. We will detail a phased approach, beginning with qualitative screening and progressing to quantitative determination of inhibitory and bactericidal concentrations, all grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Hypothesized Mechanism of Action

While the precise mechanism of any novel compound must be determined experimentally, the 1,2,4-triazole-3-thiol core provides a rational basis for a hypothesized mode of action. Many triazole-based antimicrobials function by targeting and inhibiting crucial bacterial enzymes.[5] For instance, certain triazole hybrids are known to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, while others can disrupt cell membrane integrity or interfere with metabolic pathways.[5][6] The thiol (-SH) group on the triazole ring is a key functional moiety that can act as a potent nucleophile or a metal-chelating agent, potentially interacting with metalloenzymes or other critical protein residues within the bacterial cell. This guide provides the methods to determine if such activity exists and to quantify its potency.

Overall Experimental Workflow

The screening process is structured as a three-phase funnel, designed to efficiently characterize the antibacterial potential of the test compound. This workflow ensures that resources are directed toward the most promising candidates by first establishing broad activity, then quantifying potency, and finally, determining the nature of the antimicrobial effect (bacteriostatic vs. bactericidal).

G cluster_0 Preparation cluster_1 Phase 1: Qualitative Screening cluster_2 Phase 2: Quantitative Analysis (Potency) cluster_3 Phase 3: Cidal vs. Static Determination cluster_4 Analysis A Prepare Compound Stock Solution (e.g., in DMSO) C Agar Disk Diffusion Assay A->C F Broth Microdilution Assay (96-well plate with serial dilutions) A->F B Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) B->C B->F D Incubate Plates (18-24h, 37°C) C->D E Measure Zone of Inhibition (ZOI) D->E E->F If ZOI > threshold L Analyze Data: - ZOI Diameter - MIC Value - MBC Value - MBC/MIC Ratio E->L G Incubate Plates (18-24h, 37°C) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H I Subculture from Clear MIC Wells onto Agar Plates H->I H->L J Incubate Plates (24h, 37°C) I->J K Determine Minimum Bactericidal Concentration (MBC) J->K K->L

Caption: High-level workflow for antibacterial screening.

Phase 1: Preliminary Screening via Agar Disk Diffusion

Principle: The agar disk diffusion (Kirby-Bauer) method is a widely used, cost-effective qualitative technique to assess the antimicrobial activity of a compound.[10][11] The test compound diffuses from a paper disk into an agar medium uniformly inoculated with a test microorganism.[12] The presence and size of a clear zone of inhibition around the disk indicate the compound's ability to halt bacterial growth.[13]

Materials
  • 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[14]

  • Bacterial Strains (ATCC reference strains recommended):

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

  • Positive Control: Disks of a known antibiotic (e.g., Ciprofloxacin 5 µg, Gentamicin 10 µg)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Sterile cotton swabs, micropipettes, incubator, calipers/ruler

Protocol
  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Prepare working solutions for disk loading (e.g., 100 µ g/disk ).

    • Causality Note: DMSO is used for its ability to dissolve a wide range of organic compounds. A solvent control is critical to ensure DMSO itself does not inhibit bacterial growth at the concentration used.

  • Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from an overnight culture plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

  • Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube.[15] b. Swab the entire surface of an MHA plate uniformly in three directions (rotating the plate 60° after each streaking) to ensure confluent growth.[11][15] c. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[15]

  • Disk Application: a. Aseptically apply the prepared disks to the inoculated agar surface. b. Load a sterile blank disk with the test compound solution (e.g., 10 µL of a 10 mg/mL solution to get 100 µ g/disk ) and allow the solvent to evaporate. c. Place a positive control antibiotic disk and a negative control disk (loaded with only the solvent, e.g., 10 µL of DMSO) on the plate. d. Ensure disks are placed at least 24 mm apart from center to center and 15 mm from the edge of the plate. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the 6 mm disk) in millimeters (mm) using calipers or a ruler.[14]

Data Presentation
Test OrganismCompound Conc. (µ g/disk )Zone of Inhibition (mm)Positive Control (Drug)Zone of Inhibition (mm)Solvent Control
S. aureus100Record ValueCiprofloxacin (5 µg)Record ValueNo Zone
E. coli100Record ValueCiprofloxacin (5 µg)Record ValueNo Zone

Phase 2: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16][17][18] It is a quantitative measure of the compound's potency and is considered the gold standard for susceptibility testing.[19] The broth microdilution method is a reliable and widely used technique for determining MIC values.[20][21][22]

Materials
  • All materials from Phase 1, plus:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Multichannel pipette

  • Plate reader (optional, for OD600 measurement)

Protocol
  • Plate Preparation: a. Add 100 µL of sterile CAMHB to wells 2 through 12 in a 96-well plate. b. Prepare a solution of the test compound in CAMHB at twice the highest desired final concentration (e.g., 512 µg/mL). Add 200 µL of this solution to well 1.

    • Causality Note: Starting at 2x concentration is necessary because the addition of the bacterial inoculum in the next step will dilute it by half.

  • Serial Dilution: a. Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. b. Continue this two-fold serial dilution from well 2 to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 256, 128, 64, ..., 0.5 µg/mL). c. Well 11 serves as the growth control (no compound). Add 100 µL of CAMHB. d. Well 12 serves as the sterility control (no compound, no bacteria). Add 200 µL of CAMHB.

  • Inoculum Preparation and Inoculation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as in Phase 1. b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. c. Add 100 µL of this final diluted inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[17]

  • Result Interpretation: a. Visually inspect the wells for turbidity (a sign of bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[16][21] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation
Test OrganismMIC (µg/mL)Positive Control (Drug)MIC (µg/mL)
S. aureusRecord ValueCiprofloxacinRecord Value
E. coliRecord ValueCiprofloxacinRecord Value

Phase 3: Minimum Bactericidal Concentration (MBC) Determination

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[23][24] This test distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[23][25]

Materials
  • Completed MIC plate from Phase 2

  • MHA plates (antibiotic-free)

  • Sterile micropipettes

Protocol
  • Subculturing: a. From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well. b. Mix the contents of each selected well thoroughly. c. Aseptically pipette 100 µL from each of these wells and spot-plate it onto a labeled section of an MHA plate.

    • Causality Note: This step transfers bacteria from an environment with the compound to a nutrient-rich environment without it, allowing any surviving (non-killed) bacteria to grow into visible colonies.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation: a. Count the number of colonies (CFU) on each spot. b. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count (or the count from the growth control spot).[25][26]

Data Presentation
Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusRecord ValueRecord ValueCalculateBactericidal (≤4) or Bacteriostatic (>4)
E. coliRecord ValueRecord ValueCalculateBactericidal (≤4) or Bacteriostatic (>4)

References

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  • Title: Minimum bactericidal concentration Source: Wikipedia URL: [Link]

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  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Pakistan URL: [Link]

  • Title: Antibacterial Susceptibility Test Interpretive Criteria Source: U.S. Food and Drug Administration (FDA) URL: [Link]

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  • Title: Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents Source: ResearchGate URL: [Link]

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  • Title: Synthesis and evaluation of 4-amino-5-phenyl-4 H -[16][23][27]-triazole-3-thiol derivatives as antimicrobial agents Source: ResearchGate URL: [Link]

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Method

Anticancer activity evaluation of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol on cell lines

Application Notes & Protocols Topic: Anticancer Activity Evaluation of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol on Cell Lines For: Researchers, scientists, and drug development professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Anticancer Activity Evaluation of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol on Cell Lines

For: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, with numerous derivatives demonstrating potent pharmacological activities, including anticancer effects[1][2]. This document provides a comprehensive guide for the in vitro evaluation of a novel compound from this class, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol . We present a tiered, logical approach, beginning with a primary assessment of cytotoxicity to establish a baseline of activity, followed by secondary mechanistic assays to elucidate the mode of action. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data for preclinical drug discovery.

Compound Profile & Handling

Compound: 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Rationale for Investigation: The 1,2,4-triazole-3-thiol scaffold is a recurring motif in compounds exhibiting significant anticancer activity[3][4]. These compounds can interact with various biological targets, including critical enzymes and receptors involved in cell proliferation and survival[5]. The specific substitutions on the core ring—an ethyl group at N4 and a 3-methylphenyl group at C5—are designed to modulate lipophilicity and steric interactions, potentially enhancing target affinity and cellular uptake. The primary goal is to determine if this compound selectively inhibits the growth of cancer cells and to understand the underlying molecular mechanisms.

Preparation and Storage:

  • Solubilization: Due to the heterocyclic nature of the compound, dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Working Solutions: Prepare fresh serial dilutions from the stock solution in a complete cell culture medium for each experiment. The final concentration of DMSO in the culture should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

Tier 1: Primary Cytotoxicity Screening (MTT Assay)

The initial step is to determine the compound's effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a reliable, colorimetric method for this purpose.

Principle of the MTT Assay: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product[6]. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at ~570 nm[7].

Workflow for MTT-based Cytotoxicity Screening

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay & Readout seed Seed cells in 96-well plates (e.g., 5,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) to allow attachment seed->incubate1 treat Treat cells with serial dilutions of the triazole compound incubate1->treat controls Include Vehicle (DMSO) & Untreated Controls incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., 100 µL DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: IC50 Determination via MTT Assay

This protocol is adapted from standard methodologies.[8][9]

  • Cell Seeding: In a 96-well flat-bottom plate, seed your chosen cancer cell lines (e.g., MCF-7 for breast, A549 for lung) at a pre-optimized density (typically 3,000-10,000 cells/well) in 100 µL of complete medium. Also, seed a non-cancerous cell line (e.g., MCF-10A) to assess selectivity. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation & Treatment:

    • Prepare a 2X concentration series of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in a complete medium from your DMSO stock. A typical range would be 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions (or controls) to the respective wells in triplicate.

  • Incubation: Incubate the plate for 48 to 72 hours. The duration should be consistent across experiments.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[6].

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise if necessary[6].

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_Treated / Abs_VehicleControl) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Data Presentation: Hypothetical IC50 Values
Cell LineTypeIC50 (µM) of Triazole CompoundSelectivity Index (SI)*
MCF-7 Breast Adenocarcinoma8.510.6
A549 Lung Carcinoma12.27.4
Panc-1 Pancreatic Carcinoma6.813.2
MCF-10A Non-tumorigenic Breast90.1-

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Tier 2: Mechanistic Elucidation

If the compound demonstrates potent and selective cytotoxicity, the next step is to investigate how it kills cancer cells. The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

A. Apoptosis Induction Analysis

Scientific Rationale: Apoptosis is an orderly process of cell suicide that is essential for normal tissue homeostasis. A hallmark of cancer is the evasion of apoptosis[10][11]. Many effective chemotherapeutic agents work by reactivating this dormant cell death program in cancer cells[12][13]. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis. It distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity[14].

  • Annexin V: Binds to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer plasma membrane leaflet during early apoptosis[15][16].

  • Propidium Iodide (PI): A fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised[14].

Protocol: Annexin V-FITC/PI Staining for Flow Cytometry

This protocol is based on established methods.[17]

  • Cell Treatment: Seed cells in 6-well plates and treat with the triazole compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include vehicle-treated cells as a negative control and a known apoptosis-inducer (e.g., Staurosporine) as a positive control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization. Combine all cells from each treatment, and centrifuge at ~300 x g for 5 minutes.

  • Washing: Wash the cell pellets once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry. Be sure to set up proper compensation and gates using unstained, Annexin V-only, and PI-only controls.

Data Interpretation & Visualization

The flow cytometry data is typically presented as a dot plot, divided into four quadrants:

  • Lower-Left (Q3: Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Q4: Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Q1: Annexin V- / PI+): Necrotic cells (often due to injury).

An effective anticancer compound will show a significant increase in the population of cells in the Q4 and Q2 quadrants compared to the vehicle control.

Potential Apoptotic Pathway Targeted by Triazoles

Apoptosis_Pathway compound Triazole Compound (Cellular Stress) p53 p53 Activation compound->p53 bax Bax / Bak (Pro-apoptotic) p53->bax activates bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) p53->bcl2 inhibits mito Mitochondria bax->mito forms pores bcl2->bax inhibits cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic apoptosis pathway, a common target for anticancer agents.

B. Cell Cycle Analysis

Scientific Rationale: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Checkpoints exist at the G1/S and G2/M transitions to halt the cycle if DNA damage is detected, allowing time for repair[18][19]. Many cancers have defective checkpoints, leading to uncontrolled proliferation[20][21]. Anticancer drugs can exploit this by inducing DNA damage or interfering with cell cycle machinery, causing a permanent arrest at these checkpoints, which can subsequently trigger apoptosis[22].

Workflow for Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation cluster_fix Fixation cluster_stain Staining & Analysis treat Treat cells with compound (e.g., 24h) harvest Harvest & count cells treat->harvest fix Fix cells in cold 70% Ethanol (Dropwise while vortexing) harvest->fix incubate_fix Incubate >= 30 min on ice fix->incubate_fix wash Wash with PBS incubate_fix->wash stain Stain with PI/RNase A solution wash->stain analyze Analyze by Flow Cytometry (Linear Scale) stain->analyze

Caption: Workflow for cell cycle analysis using Propidium Iodide (PI) staining.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

This protocol is adapted from standard methodologies.[23][24][25]

  • Cell Treatment: Seed cells in 6-well plates and treat with the triazole compound at its IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Harvesting: Harvest all cells and centrifuge at ~300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix on ice for at least 30 minutes (cells can be stored at 4°C for weeks at this stage)[23].

  • Rehydration & Staining:

    • Centrifuge the fixed cells (a higher speed may be needed, ~500 x g) and discard the ethanol.

    • Wash the pellet twice with PBS.

    • Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS[25]. RNase A is crucial to degrade RNA, ensuring that PI only stains DNA[24].

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze by flow cytometry. Acquire data on a linear scale and use a doublet discrimination gate to exclude cell clumps.

Data Presentation: Hypothetical Cell Cycle Distribution
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control 65.2%20.5%14.3%
Triazole Compound (IC50) 25.1%15.8%59.1%

A significant increase in the percentage of cells in the G2/M phase, as shown in the table, would suggest that the compound induces G2/M cell cycle arrest.

Conclusion & Future Directions

This guide outlines a systematic approach to characterize the anticancer activity of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. Initial screening with the MTT assay establishes its cytotoxic potency and selectivity. Subsequent mechanistic studies using flow cytometry can then reveal whether the compound's primary mode of action is through the induction of apoptosis or cell cycle arrest. Positive results from this in vitro cascade would warrant further investigation, including Western blot analysis to probe key protein markers in the identified pathways (e.g., Caspase-3, Bcl-2, p21, Cyclin B1) and eventual progression to in vivo animal models to assess efficacy and safety.

References

  • Ferreira, C. G., & Epping, M. T. (2003). The role of apoptosis in cancer cell survival and therapeutic outcome. Brazilian Journal of Medical and Biological Research, 36(6), 677-686. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Malumbres, M., & Barbacid, M. (2001). Cell cycle checkpoints and their inactivation in human cancer. Trends in Biochemical Sciences, 26(11), 619-625. Retrieved from [Link]

  • Kanduc, D. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 4(18), e1252. Retrieved from [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Role of Apoptosis in Cancer Treatment. Retrieved from [Link]

  • Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603–619. Retrieved from [Link]

  • Evan, G. I., & Vousden, K. H. (2001). Apoptosis in the development and treatment of cancer. Carcinogenesis, 22(10), 1679-1685. Retrieved from [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Clinician.com. (n.d.). Cell Cycle Regulation, Checkpoints, and Cancer. Retrieved from [Link]

  • Kaufmann, S. H., & Earnshaw, W. C. (2000). Induction of apoptosis by cancer chemotherapy. Experimental Cell Research, 256(1), 42-49. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle checkpoint. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Chen, J., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Journal of Medicinal Chemistry, 64(21), 15585-15616. Retrieved from [Link]

  • Frontiers in Pharmacology. (2024). Cell cycle checkpoint revolution: targeted therapies in the fight against malignant tumors. Retrieved from [Link]

  • Biology LibreTexts. (2021). 19.5: Disruption of the Cell Cycle Checkpoints Can Cause Cancer. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • DergiPark. (n.d.). A comprehensive review on triazoles as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved from [Link]

  • PubMed. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Retrieved from [Link]

  • Guda, V. K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5328. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[18][26] triazole-3-thiol derivatives and Antifungal activity. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]

  • Patel, K., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 138-144. Retrieved from [Link]

  • Sci-Hub. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Molecular Docking of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Abstract The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on a novel derivative, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. As this specific compound is not extensively characterized in public literature, this document serves as a foundational workflow for researchers aiming to predict its potential biological targets, elucidate its binding mechanisms, and guide further experimental validation. We will detail the strategic selection of target enzymes based on scaffold similarity, provide step-by-step protocols for ligand and protein preparation, outline a robust docking procedure using industry-standard software, and explain the critical process of post-docking analysis.

Introduction: The Rationale for Docking Triazole Derivatives

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[3][4] This method is instrumental in drug discovery for identifying potential drug candidates by estimating their binding affinity and stability within the active site of a target protein.[4]

The 1,2,4-triazole nucleus is a "privileged" scaffold due to its unique electronic features and its ability to engage in various non-covalent interactions, such as hydrogen bonding, and in the case of thiol derivatives, potential coordination with metallic cofactors in enzymes.[5] Numerous approved drugs, such as the antifungals fluconazole and the anticancer agent anastrozole, feature this core structure.[5] Therefore, computational exploration of novel derivatives like 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a scientifically sound and cost-effective first step in evaluating their therapeutic potential.

Strategic Selection of Potential Protein Targets

Given the novelty of the ligand, a rational target selection strategy is paramount. This is achieved by analyzing the known biological activities of structurally analogous 1,2,4-triazole-3-thiol compounds.

Justification for Target Classes:

  • Oncology Targets (Kinases): The dysregulation of protein kinases is a hallmark of cancer.[6] Triazole derivatives have shown significant potential as kinase inhibitors, including targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer therapy.[4]

  • Antimicrobial Targets (Metallo-β-lactamases): Bacterial resistance to antibiotics is a global health crisis. Metallo-β-lactamases (MBLs) are enzymes that confer resistance to a broad range of β-lactam antibiotics. The triazole-thione moiety is known to interact with the dizinc center of these enzymes, making them a promising target class.

  • Anticancer Targets (Aromatase): Aromatase is a crucial enzyme in estrogen biosynthesis and a validated target for treating hormone-dependent breast cancer. Letrozole and anastrozole are aromatase inhibitors built upon the 1,2,4-triazole scaffold.[5]

For the purpose of this protocol, we will proceed with Epidermal Growth Factor Receptor (EGFR) Kinase and a representative Metallo-β-lactamase as our primary targets.

The Molecular Docking Workflow: A Visual Overview

The entire process, from initial hypothesis to final analysis, can be visualized as a structured workflow. This ensures reproducibility and logical progression.

Molecular Docking Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Validation Ligand Ligand Preparation (4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol) Grid Grid Box Generation (Define Active Site) Ligand->Grid Protein Protein Target Preparation (e.g., EGFR, PDB: 2GS2) Protein->Grid Docking Molecular Docking Simulation (AutoDock Vina) Grid->Docking Input Files Analysis Pose & Energy Analysis (Binding Affinity, Interactions) Docking->Analysis Output Poses Validation Protocol Validation (Re-docking of Co-crystallized Ligand) Analysis->Validation Report Results Interpretation & Hypothesis Generation Validation->Report

Caption: A generalized workflow for molecular docking studies.

Detailed Experimental Protocols

This section provides step-by-step methodologies for each phase of the docking study. The use of specific software is illustrative; the principles are transferable to other platforms like Glide or GOLD.[3][7]

Protocol 1: Ligand Preparation

Rationale: The ligand's 3D structure, charge distribution, and bond flexibility must be accurately defined. An improperly prepared ligand is a primary source of error in docking simulations.

  • 2D Structure Generation: Draw the 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol structure using chemical drawing software (e.g., ChemDraw, MarvinSketch). Pay close attention to the thiol-thione tautomerism; the thione form is often predominant in neutral solutions.

  • 3D Conversion and Energy Minimization:

    • Import the 2D structure into a molecular modeling program (e.g., Avogadro, UCSF Chimera).

    • Add explicit hydrogens.

    • Perform an initial 3D geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step resolves any steric clashes and finds a low-energy conformation.

  • File Format Conversion and Charge Calculation:

    • Save the optimized structure in a .mol2 or .pdb format.

    • Use AutoDock Tools (ADT) to calculate Gasteiger charges, which are essential for the scoring function to evaluate electrostatic interactions.

    • Define rotatable bonds to allow for ligand flexibility during the docking simulation. ADT can automatically detect these.

    • Save the final prepared ligand file in the .pdbqt format, which contains the atomic coordinates, charges, and rotatable bond information.

Protocol 2: Protein Target Preparation

Rationale: The crystal structure of the protein obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential molecules (water, crystallization agents) and lacks hydrogen atoms. Preparing the protein ensures a clean, chemically correct receptor for docking.

  • Obtain Protein Structure: Download the crystal structure of your target from the PDB (e.g., PDB ID: 2GS2 for EGFR kinase complexed with an inhibitor).

  • Clean the Protein Structure:

    • Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

    • Remove all water molecules and co-crystallized ligands/ions that are not part of the protein's catalytic machinery.[8] The rationale is to clear the binding site and prevent interference.

    • If the protein is a multimer, retain only the biologically relevant monomer or unit for the docking study.

  • Prepare the Receptor for Docking (using AutoDock Tools):

    • Add polar hydrogens to the protein structure. This is critical for defining hydrogen bond donors and acceptors.

    • Compute Gasteiger charges for the protein atoms.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the prepared protein as a .pdbqt file.

Protocol 3: Docking Simulation with AutoDock Vina

Rationale: This phase involves defining the search space on the protein and running the docking algorithm to predict the best binding poses.

  • Define the Search Space (Grid Box):

    • The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for binding poses.

    • Method: Center the grid box on the co-crystallized ligand from the original PDB file. This ensures the search is focused on the known active site.

    • Dimensions: The box size should be large enough to accommodate the ligand and allow it to rotate freely, but not excessively large, which would increase computation time and decrease accuracy. A typical size is 20-25 Å in each dimension.

    • Record the grid center coordinates (x, y, z) and dimensions.

  • Create the Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and parameters for Vina:

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the chance of finding the true energy minimum but also increase computation time. A value of 8-16 is typically sufficient for standard docking.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line: vina --config conf.txt --log results.log

Post-Docking Analysis: Interpreting the Results

The output of a docking simulation is a set of binding poses for the ligand, ranked by their predicted binding affinity. Meaningful interpretation of these results is the most critical part of the study.

Quantitative Analysis

The primary quantitative metric is the binding affinity , reported in kcal/mol. This value is an estimate of the Gibbs free energy of binding (ΔG). More negative values indicate a stronger predicted binding interaction. The results for the top poses should be summarized in a table.

Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Example: EGFR)Interaction Type
1-10.20.000Met793, Leu718, Cys797H-Bond, Hydrophobic
2-9.81.345Leu844, Ala743Hydrophobic
3-9.52.108Met793, Asp855H-Bond, Ionic

Table 1: Example template for summarizing docking results.

Qualitative and Visual Analysis

Rationale: The binding score alone is insufficient. A favorable score must be supported by chemically sensible interactions between the ligand and the protein's active site.

  • Visualize Binding Poses: Load the protein .pdbqt file and the output results.pdbqt file into a visualization program like PyMOL or Discovery Studio Visualizer.

  • Analyze the Best-Scored Pose: Focus on the top-ranked pose (the one with the most negative binding energy).

  • Identify Key Interactions:

    • Hydrogen Bonds: Look for hydrogen bonds between the triazole nitrogens, the thiol group, and polar residues in the active site (e.g., Ser, Thr, Asp, Glu). The N4 of the triazole ring is a common hydrogen bond acceptor.[5]

    • Hydrophobic Interactions: The 3-methylphenyl and ethyl groups of the ligand are likely to form hydrophobic interactions with non-polar residues (e.g., Leu, Val, Ala, Phe).

    • Pi-Interactions: The phenyl ring can engage in π-π stacking with aromatic residues (Phe, Tyr, Trp) or π-cation interactions with charged residues like Arg.[5]

    • Metal Coordination: If targeting a metalloenzyme, check if the sulfur atom of the thiol group is positioned to coordinate with the metal ion(s) in the active site.

Ligand_Interaction_Diagram cluster_ligand Ligand: 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol cluster_protein Protein Active Site Residues Ligand_Node Triazole Scaffold Met793 Met793 Ligand_Node->Met793 H-Bond Phenyl_Group 3-Methylphenyl Group Leu718 Leu718 Phenyl_Group->Leu718 Hydrophobic Thiol_Group Thiol/Thione Group Cys797 Cys797 Thiol_Group->Cys797 Covalent/H-Bond Metal_Ion Zn²⁺ Ion Thiol_Group->Metal_Ion Coordination

Caption: Hypothetical ligand-protein interactions.

Trustworthiness and Validation

A critical step to ensure the reliability of a docking protocol is validation.

  • Re-docking: Before docking your novel compound, take the co-crystallized ligand that was originally in the PDB structure and dock it back into the active site using your established protocol.

  • Success Criteria: The protocol is considered valid if the re-docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its crystal structure position. This confirms that the docking parameters can accurately reproduce the experimentally determined binding mode.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous workflow for the molecular docking of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol against rationally selected enzyme targets. The computational results, particularly favorable binding energies supported by strong intermolecular interactions, generate powerful hypotheses. However, these in silico findings must be viewed as predictive. The crucial next step is the experimental validation of promising candidates through in vitro enzyme inhibition assays and cytotoxicity studies to confirm their biological activity.

References

  • BenchChem. (n.d.). A Comparative Guide to Molecular Docking of Triazole Derivatives Against Key Protein Targets. BenchChem.
  • Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek.
  • Gomez-Cerezo, N., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8438. Retrieved from [Link]

  • Kakade, A. (n.d.). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. International Journal of Modern Thechnology and Engineering.
  • Fassihi, A., et al. (2017). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Chemical Research and Pharmaceutical Sciences, 4(6), 1-8.
  • Abdel-Wahab, B. F., et al. (2022). Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking. Molecules, 27(9), 2636. Retrieved from [Link]

  • Jasim, A. M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21.
  • BenchChem. (n.d.). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. BenchChem.
  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.
  • MDPI. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI.
  • Steponavičienė, L., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5328. Retrieved from [Link]

  • Jasim, A. M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences.
  • Upmanyu, N., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 859-870. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[3][4][8]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. ResearchGate. Retrieved from [Link]

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Method

Application Notes &amp; Protocols for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in Coordination Chemistry

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol as a versatile ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol as a versatile ligand in coordination chemistry. This guide moves beyond simple procedural lists to explain the underlying chemical principles, from ligand synthesis and characterization to the strategic design and analysis of its metal complexes. We present detailed, field-tested protocols, data interpretation guidelines, and insights into the structure-activity relationships that govern the performance of these compounds in potential applications, including catalysis and medicinal inorganic chemistry.

Introduction: The Versatility of Triazole-Thiol Ligands

The 1,2,4-triazole heterocycle is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. When functionalized with a thiol group, as in 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, the resulting molecule becomes an exceptionally versatile ligand for coordination with a wide range of metal ions.

The key to its utility lies in its structural dynamics, primarily the existence of a thione-thiol tautomerism. This equilibrium allows the ligand to coordinate with metal centers in multiple ways, offering fine-tuned control over the resulting complex's geometry, stability, and electronic properties. The ligand can act as a monodentate donor through either its sulfur or a nitrogen atom, or as a bidentate chelating or bridging agent, leading to the formation of diverse and functionally rich supramolecular structures.

This guide will provide the necessary protocols to synthesize the ligand, form its coordination compounds, and characterize both the ligand and its complexes, empowering researchers to harness its full potential.

Ligand Synthesis & Characterization

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established, multi-step process that offers high yields and purity. The general strategy involves the formation of a thiosemicarbazide intermediate followed by base-catalyzed intramolecular cyclization.

Synthesis Protocol: 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

This protocol details the synthesis starting from 3-methylbenzoyl chloride.

Step 1: Synthesis of 3-Methylbenzohydrazide

  • To a stirred solution of hydrazine hydrate (6.25 mL, 0.125 mol) in 100 mL of anhydrous ethanol cooled in an ice bath (0-5 °C), add 3-methylbenzoyl chloride (15.46 g, 0.1 mol) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Reduce the solvent volume under reduced pressure. Pour the resulting slurry into 200 mL of ice-cold distilled water.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize from an ethanol-water mixture to obtain pure 3-methylbenzohydrazide.

Step 2: Synthesis of Potassium 2-(3-methylbenzoyl)hydrazine-1-carbodithioate

  • Dissolve 3-methylbenzohydrazide (15.0 g, 0.1 mol) in 100 mL of absolute ethanol.

  • To this solution, add potassium hydroxide (5.6 g, 0.1 mol) and stir until fully dissolved.

  • Cool the mixture in an ice bath and add carbon disulfide (7.6 g, 0.1 mol) dropwise.

  • Stir the reaction mixture at room temperature for 10-12 hours. The formation of a yellow precipitate indicates the formation of the dithiocarbazate salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry in a desiccator.

Step 3: Synthesis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (Final Ligand)

  • Reflux a mixture of the potassium salt from Step 2 (0.1 mol) and ethylamine (excess, e.g., 0.15 mol) in 150 mL of water for 6-8 hours.

  • During the reflux, the evolution of hydrogen sulfide gas may be observed (conduct in a well-ventilated fume hood).

  • After cooling, filter the solution to remove any impurities.

  • Acidify the clear filtrate with dilute hydrochloric acid until the pH is approximately 3-4.

  • The target compound will precipitate out of the solution. Filter the solid, wash extensively with distilled water to remove salts, and then dry it.

  • Recrystallize from ethanol to yield the pure ligand.

Characterization and Data Interpretation

The identity and purity of the synthesized ligand must be confirmed through spectroscopic analysis.

Table 1: Representative Spectroscopic Data for the Ligand

Technique Expected Observation Interpretation
FT-IR (cm⁻¹)~3100 (N-H stretch), ~2550 (weak S-H stretch, thiol form), ~1600 (C=N stretch), ~1300 (C=S stretch, thione form)The presence of both N-H and C=S bands confirms the predominance of the thione tautomer in the solid state. The weak S-H band indicates a minor population of the thiol form.
¹H NMR (DMSO-d₆, δ ppm)~13.5 (s, 1H, N-H/S-H), 7.2-7.5 (m, 4H, Ar-H), 4.1 (q, 2H, -CH₂-), 2.4 (s, 3H, Ar-CH₃), 1.3 (t, 3H, -CH₂-CH₃)The downfield singlet confirms the acidic proton. Aromatic protons appear in their expected region. The quartet and triplet confirm the ethyl group.
¹³C NMR (DMSO-d₆, δ ppm)~168.0 (C=S), ~150.0 (C-Ar), ~138.0 (Ar C-CH₃), 128-132 (Ar-C), ~40.0 (-CH₂-), ~21.0 (Ar-CH₃), ~14.0 (-CH₂-CH₃)The key signal is the C=S carbon at ~168.0 ppm, which is a definitive indicator of the thione form.
Mass Spec (ESI-MS) [M+H]⁺ peak at m/z corresponding to C₁₂H₁₅N₃SConfirms the molecular weight of the synthesized compound.

Principles of Coordination

The versatility of this ligand stems from its ability to exist in two tautomeric forms and present multiple donor sites to a metal ion.

Thione-Thiol Tautomerism

The ligand exists in a dynamic equilibrium between its thione and thiol forms. In the solid state and in polar solvents, the thione form typically predominates. However, upon deprotonation with a base or during coordination to a metal ion, the equilibrium can shift, and the thiol form becomes significant.

G Thione Thione Form (Solid State Dominant) Thiol Thiol Form (Active in Coordination) Thione->Thiol Equilibrium Thiol->Thione Deprotonated Thiolate Anion (Coordinating Species) Thiol->Deprotonated + Base - H⁺ G cluster_0 Monodentate (S) cluster_1 Bidentate (N,S) Chelate cluster_2 Bidentate Bridging M1 M L1_S S M1->L1_S M2 M L2_S S M2->L2_S L2_N N M2->L2_N M3 M L3_S S M3->L3_S M4 M L3_N N M4->L3_N

Caption: Common coordination modes of the triazole-thiol ligand.

Protocol for Metal Complex Synthesis

This section provides a general protocol for synthesizing a metal(II) complex. This can be adapted for various transition metals like Cu(II), Ni(II), Co(II), and Zn(II).

General Synthesis of a [M(L)₂] Complex

Objective: To synthesize a neutral complex with a 1:2 metal-to-ligand stoichiometry.

Materials:

  • 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (Ligand, L)

  • Metal(II) salt (e.g., Nickel(II) chloride hexahydrate, CuCl₂·2H₂O)

  • Absolute Ethanol or Methanol

  • Triethylamine or dilute NaOH solution (as a base)

Protocol:

  • Ligand Solution: Dissolve the ligand (2 mmol) in 50 mL of warm absolute ethanol in a 100 mL round-bottom flask with stirring.

  • Deprotonation: Add a stoichiometric amount of base (e.g., 2 mmol of triethylamine) to the ligand solution. This step is crucial as it deprotonates the thiol group, forming the thiolate anion which is a much stronger nucleophile for coordination. Stir for 15 minutes.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of the same solvent (approx. 20 mL).

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reaction: A change in color and/or the formation of a precipitate is often an immediate indication of complex formation. Allow the reaction to stir for 2-4 hours at room temperature or under gentle reflux to ensure completion.

  • Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid complex by vacuum filtration.

  • Washing & Drying: Wash the product sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and other impurities. Dry the complex in a vacuum oven at 60 °C.

G A Dissolve Ligand in Ethanol B Add Base (Deprotonation) A->B D Add Metal Solution to Ligand Solution B->D C Prepare Metal Salt Solution C->D E Stir / Reflux (2-4 hours) D->E F Cool & Filter Product E->F G Wash & Dry Complex F->G

Caption: General workflow for the synthesis of a metal complex.

Characterization of the Metal Complex

Confirmation of coordination is achieved by comparing the spectra of the complex with that of the free ligand.

Table 2: Comparative Analysis for Confirmation of Coordination

Technique Observation in Complex Interpretation
FT-IR (cm⁻¹)The C=S band (~1300 cm⁻¹) shifts to a lower frequency or disappears. New bands may appear in the far-IR region (400-600 cm⁻¹).The shift or disappearance of the C=S band is strong evidence of sulfur coordination to the metal ion. New bands in the far-IR can be assigned to M-S and M-N stretching vibrations.
UV-Vis Appearance of new absorption bands in the visible region.These new bands are often due to d-d electronic transitions within the metal center, which are now possible in the ligand field environment. Their position and intensity give clues about the coordination geometry.
Molar Conductance Low molar conductivity values in a suitable solvent (e.g., DMF).For a neutral complex like [M(L)₂], the molar conductance should be very low, confirming its non-electrolytic nature.
Magnetic Susceptibility Measurement of the effective magnetic moment (μ_eff).This helps determine the number of unpaired electrons on the metal ion and provides further evidence for the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II)).

Potential Applications

Metal complexes derived from 4,5-disubstituted-4H-1,2,4-triazole-3-thiols have shown significant promise in several fields:

  • Antimicrobial Agents: The coordination of the ligand to a metal ion often enhances its inherent biological activity. The resulting complexes have been widely reported to exhibit potent antibacterial and antifungal properties, attributed to their ability to interfere with microbial metabolic processes.

  • Anticancer Agents: Some complexes, particularly those of platinum group metals or copper, have been investigated for their cytotoxic activity against various cancer cell lines.

  • Catalysis: The well-defined coordination geometry and tunable electronic properties make these complexes candidates for catalytic applications, such as in oxidation or C-C coupling reactions.

  • Materials Science: The ability of these ligands to form polynuclear bridging complexes opens avenues for designing novel coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or optical properties.

Conclusion

4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a highly adaptable and valuable ligand for the modern coordination chemist. Its straightforward synthesis, rich tautomeric chemistry, and versatile coordination behavior allow for the rational design of metal complexes with tailored properties. The protocols and interpretive guides provided herein serve as a robust starting point for researchers to explore the vast potential of this ligand system in drug development, catalysis, and materials innovation.

References

  • Yurttaş, L., Demirayak, Ş., & Gençer, N. (2016). Synthesis, Characterization, and Biological Evaluation of Some New 4,5-Disubstituted-2,4-Dihidro-3H-1,2,4-Triazol-3-one Derivatives. Turkish Journal of Chemistry. [Link]

  • Mabagala, F., Dege, N., Yakan, M., & Hökelek, T. (2021). Synthesis, crystal structure, Hirshfeld surface analysis and DFT studies of 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol. Acta Crystallographica Section E: Crystallographic Communications, 77(3). [Link]

  • Saeed, A., Shaheen, U., Hameed, A., Naqvi, S. A., Rauf, M. K., & Anwar, M. U. (2012). Synthesis, characterization and biological evaluation of some 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Schiff bases. Journal of the Serbian Chemical Society, 77(7), 885-896. [Link]

  • Ismail, K. Z. (2001). Coordination chemistry of 1,2,4-triazole-3-thiones. Transition Metal Chemistry, 26(4-5), 388-393. [Link]

  • Chohan, Z. H., Shad, M. A., & Supuran, C. T. (2009). Synthesis, characterization and biological studies of Co(II), Cu(II), Ni(II) and Zn(II) complexes with a Schiff base derived from 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1129-1136. [Link]

Application

Application Notes and Protocols for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in Materials Science

Foreword: Unlocking the Potential of a Versatile Heterocycle The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Versatile Heterocycle

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] However, the unique electronic and structural features of substituted 1,2,4-triazole-3-thiols also make them highly promising candidates for applications in materials science. The presence of a tautomeric thiol/thione group, coupled with the aromatic triazole ring and appended functionalities, offers a rich landscape for molecular design and engineering.[2] This document provides a detailed technical guide for researchers and scientists on the potential applications of a specific derivative, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol , in emerging areas of materials science, including corrosion inhibition, polymer science, and the development of functional metal-organic materials. The protocols and insights presented herein are synthesized from established principles and studies on analogous compounds, providing a robust framework for pioneering research.

Synthesis and Characterization of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

A reliable synthesis of the title compound is the prerequisite for any application study. The general and well-established route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols proceeds via the cyclization of a corresponding thiosemicarbazide intermediate.[1][4][5]

Synthetic Protocol

This protocol is adapted from established methods for the synthesis of similar 1,2,4-triazole-3-thiol derivatives.[4][5]

Step 1: Synthesis of 3-methylbenzoyl hydrazide

  • To a solution of methyl 3-methylbenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from ethanol to obtain pure 3-methylbenzoyl hydrazide.

Step 2: Synthesis of 2-(3-methylbenzoyl)-N-ethylhydrazine-1-carbothioamide

  • Dissolve 3-methylbenzoyl hydrazide (1 equivalent) in ethanol.

  • Add ethyl isothiocyanate (1.1 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to yield the thiosemicarbazide intermediate.

Step 3: Cyclization to 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

  • Suspend the thiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (8-10% w/v).

  • Reflux the mixture for 6-8 hours until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper).[6]

  • Cool the reaction mixture to room temperature and filter to remove any impurities.

  • Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6 to precipitate the product.

  • Filter the white solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks for N-H, C=N, C=S, and aromatic C-H stretching vibrations.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the presence of ethyl, methylphenyl, and triazole protons with expected chemical shifts and splitting patterns. The thiol proton (SH) typically appears as a broad singlet at high ppm values.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Verify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the identity of the compound.

Application in Corrosion Inhibition

Substituted triazoles and their thiol derivatives are known to be effective corrosion inhibitors for various metals and alloys in acidic media.[8] The heteroatoms (N, S) in the triazole ring and the thiol group can act as active centers for adsorption on the metal surface, forming a protective film. The ethyl and methylphenyl groups can enhance this protective layer through hydrophobic interactions.

Proposed Mechanism of Action

The corrosion inhibition by 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol on a metal surface (e.g., mild steel in HCl) is proposed to occur via:

  • Adsorption: The molecule adsorbs onto the metal surface. The lone pair of electrons on the sulfur and nitrogen atoms facilitates coordination with the vacant d-orbitals of the metal atoms.

  • Film Formation: A protective film is formed, isolating the metal from the corrosive environment. The aromatic ring and alkyl chains contribute to a more compact and hydrophobic barrier.

  • Blocking of Active Sites: The adsorbed molecules block the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Diagram of Corrosion Inhibition Workflow

corrosion_workflow cluster_prep Sample Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Metal Mild Steel Coupon Cleaning Degreasing & Polishing Metal->Cleaning Rinsing Rinsing & Drying Cleaning->Rinsing Corrosive_Medium Corrosive Medium (e.g., 1M HCl) Rinsing->Corrosive_Medium Inhibitor Addition of Triazole Inhibitor Corrosive_Medium->Inhibitor Electrochemical_Cell Electrochemical Cell Setup Inhibitor->Electrochemical_Cell EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical_Cell->EIS PDP Potentiodynamic Polarization (PDP) Electrochemical_Cell->PDP Data_Acquisition Data Acquisition EIS->Data_Acquisition PDP->Data_Acquisition Analysis Inhibition Efficiency Calculation Data_Acquisition->Analysis Mechanism Mechanism Elucidation Analysis->Mechanism

Caption: Workflow for evaluating corrosion inhibition.

Experimental Protocol: Electrochemical Evaluation

Materials:

  • Mild steel coupons

  • 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

  • 1M Hydrochloric acid (HCl)

  • Standard three-electrode electrochemical cell (working electrode: mild steel coupon, reference electrode: Ag/AgCl, counter electrode: platinum wire)

  • Potentiostat/Galvanostat with impedance spectroscopy capabilities

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Electrolyte Preparation: Prepare a 1M HCl solution. Prepare a series of test solutions by dissolving varying concentrations of the triazole inhibitor (e.g., 50, 100, 200, 500 ppm) in 1M HCl.

  • Electrochemical Measurements:

    • Immerse the prepared mild steel coupon in the test solution within the electrochemical cell and allow the open circuit potential (OCP) to stabilize.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at OCP over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).

    • Potentiodynamic Polarization (PDP): Record polarization curves by scanning the potential from a cathodic potential to an anodic potential with respect to OCP at a slow scan rate (e.g., 1 mV/s).

Data Analysis and Expected Results
Inhibitor Conc. (ppm)Corrosion Current Density (Icorr) (µA/cm²)Charge Transfer Resistance (Rct) (Ω·cm²)Inhibition Efficiency (IE%) from PDPInhibition Efficiency (IE%) from EIS
0 (Blank)125025--
5031011075.277.3
10015023588.089.4
2008545093.294.4
5005082096.097.0
  • Inhibition Efficiency (IE%) can be calculated from both PDP and EIS data:

    • From PDP: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100

    • From EIS: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Application in Polymer Science: Synthesis of Luminescent Polymers

1H-1,2,4-triazole-3-thiol and its derivatives can act as ligands to form coordination polymers with metal ions, some of which exhibit interesting photoluminescent properties. The N- and S- donor atoms of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can coordinate with metal ions like Cadmium(II) to form polymeric networks.

Protocol for Synthesis of a Cd(II) Coordination Polymer

Materials:

  • 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a small vial, dissolve 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (0.1 mmol) in DMF (2 mL).

  • In a separate vial, dissolve Cd(NO₃)₂·4H₂O (0.05 mmol) in ethanol (2 mL).

  • Slowly add the metal salt solution to the ligand solution with gentle stirring.

  • Seal the vial and keep it undisturbed at room temperature.

  • Colorless crystals suitable for X-ray diffraction should form within a few days.

  • Collect the crystals by filtration, wash with a small amount of ethanol, and air-dry.

Characterization and Expected Properties
  • Single-Crystal X-ray Diffraction: To determine the coordination environment of the Cd(II) ion and the polymeric structure.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Photoluminescence Spectroscopy: To investigate the luminescent properties of the coordination polymer. An excitation wavelength in the UV region is expected to result in a blue or green emission, characteristic of d¹⁰ metal-ligand charge transfer transitions.

Formation of Functional Metal Complexes

Beyond coordination polymers, discrete metal complexes of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized. These complexes may find applications as catalysts, antimicrobial agents, or in sensing. The triazole-thiol ligand can act as a bidentate ligand, coordinating to a metal center through the thiol sulfur and a nitrogen atom from the triazole ring to form a stable five-membered chelate ring.[9]

General Protocol for Metal Complex Synthesis (e.g., with Ni(II), Co(II), Zn(II))

Materials:

  • 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

  • Metal(II) chloride salts (e.g., NiCl₂, CoCl₂, ZnCl₂)

  • Ethanol

Procedure:

  • Dissolve the triazole-thiol ligand (2 equivalents) in hot ethanol.

  • In a separate flask, dissolve the metal(II) chloride salt (1 equivalent) in ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • Reflux the mixture for 2-4 hours.

  • Allow the solution to cool to room temperature. The colored precipitate of the metal complex will form.

  • Filter the complex, wash with ethanol, and dry in a desiccator over anhydrous CaCl₂.[10]

Diagram of Metal Complex Formation

metal_complex cluster_reactants Reactants cluster_products Products Ligand Triazole-Thiol Ligand (L) Reaction Reaction in Ethanol (Reflux) Ligand->Reaction Metal_Salt Metal(II) Salt (MX2) Metal_Salt->Reaction Complex Metal Complex [M(L)2X2] Reaction->Complex

Sources

Method

Application Notes &amp; Protocols: DPPH Radical Scavenging Assay for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate the antioxidant potential of the novel synthetic compound, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. The protocol herein is detailed with step-by-step instructions, from reagent preparation to data analysis, and is supplemented with expert insights to ensure experimental robustness and data integrity.

Introduction: The Imperative of Antioxidant Research

The relentless production of reactive oxygen species (ROS) and other free radicals is an inescapable consequence of aerobic metabolism. While essential for certain physiological processes, their overabundance can lead to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are crucial defense mechanisms that neutralize these harmful radicals, thereby mitigating cellular damage.

The DPPH assay is a rapid, simple, and widely adopted spectrophotometric method for screening the antioxidant activity of various compounds.[1][2][3] The principle hinges on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3][4][5] This reduction of the deep violet DPPH radical to the pale yellow hydrazine, DPPH-H, results in a decrease in absorbance at approximately 517 nm, which is directly proportional to the radical scavenging capacity of the test compound.[2][4][6]

This application note specifically focuses on 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, a member of the 1,2,4-triazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[7] Several studies have highlighted the antioxidant potential of various 1,2,4-triazole-3-thiol derivatives, suggesting that the thiol group and other structural features may contribute to their radical scavenging capabilities.[7][8][9]

Principle of the DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) molecule is a stable free radical due to the delocalization of the spare electron over the entire molecule.[1] This delocalization gives DPPH a deep violet color in solution, with a characteristic absorption maximum around 517 nm.[1][4] When an antioxidant (AH) is introduced, it donates a hydrogen atom, reducing the DPPH radical to its non-radical form, DPPH-H. This process leads to a color change from violet to pale yellow, which can be quantified by measuring the decrease in absorbance.[1][5]

DPPH_Reaction DPPH_radical DPPH• (Violet) Antioxidant + AH (Antioxidant) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H H• donation Radical_product + A•

Caption: DPPH radical scavenging mechanism.

Materials and Reagents

Ensure all reagents are of analytical grade or higher.

Reagent/Material Supplier Grade Notes
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiolN/A>98% PurityTest Compound
2,2-Diphenyl-1-picrylhydrazyl (DPPH)Sigma-AldrichAnalyticalLight-sensitive
L-Ascorbic AcidSigma-AldrichACS ReagentPositive Control
Methanol (MeOH)Fisher ScientificHPLC GradeSolvent
96-well microplatesCorningClear, flat-bottomFor absorbance reading
Spectrophotometer (Microplate reader)BioTek or equivalentN/ACapable of reading at 517 nm
Calibrated MicropipettesEppendorf or equivalentN/AVarious volumes (10-1000 µL)
Volumetric flasks and glasswarePyrex or equivalentClass AFor solution preparation
Amber-colored bottlesN/AN/AFor storing DPPH solution

Experimental Protocol

Preparation of Solutions

Scientist's Note: The accuracy of solution preparation is paramount for reproducible results. Use freshly prepared solutions for each experiment, especially the DPPH working solution, as its radical concentration can decrease over time.[10] Protect the DPPH solution from light to prevent degradation.[1][4]

4.1.1. DPPH Working Solution (0.1 mM)

  • Accurately weigh approximately 3.94 mg of DPPH powder.

  • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

  • Store the solution in an amber-colored bottle and wrap it in aluminum foil.[1]

  • Allow the solution to stabilize in the dark for at least 30 minutes before use.

  • Quality Control: The absorbance of the DPPH working solution at 517 nm should be approximately 1.0 ± 0.2.[2] Adjust the concentration with methanol if necessary.

4.1.2. Test Compound Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

  • Dissolve in 10 mL of methanol to obtain a 1 mg/mL (1000 µg/mL) stock solution.

  • Use sonication if necessary to ensure complete dissolution.

4.1.3. Positive Control Stock Solution (Ascorbic Acid, 1 mg/mL)

  • Accurately weigh 10 mg of L-Ascorbic Acid.

  • Dissolve in 10 mL of methanol to obtain a 1 mg/mL (1000 µg/mL) stock solution.[11]

4.1.4. Serial Dilutions

  • From the stock solutions of the test compound and ascorbic acid, prepare a series of dilutions in methanol.

  • Suggested concentrations for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol: 10, 25, 50, 100, 250, 500 µg/mL. The optimal range may need to be determined empirically.

  • Suggested concentrations for Ascorbic Acid: 2, 5, 10, 25, 50 µg/mL.[12]

Assay Procedure (96-well plate format)

Scientist's Note: Perform the assay in triplicate to ensure the reliability of the results. A blank (methanol only) and a control (DPPH solution without the test compound) are essential for accurate calculations.[1] The incubation step must be performed in the dark to prevent light-induced degradation of the DPPH radical.[5]

  • Plate Setup:

    • Test Wells: Add 100 µL of each concentration of the test compound dilution.

    • Standard Wells: Add 100 µL of each concentration of the ascorbic acid dilution.

    • Control Well: Add 100 µL of methanol.

    • Blank Well: Add 200 µL of methanol.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank well.

  • Incubation: Mix the contents of the wells gently by pipetting. Incubate the plate in the dark at room temperature for 30 minutes.[1][5]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[4][6]

Data Analysis and Interpretation

Calculation of Radical Scavenging Activity (%)

The percentage of DPPH radical scavenging activity is calculated using the following formula:[2][13]

% Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100

Where:

  • Acontrol is the absorbance of the control (DPPH solution and methanol).

  • Asample is the absorbance of the sample (DPPH solution and test compound or ascorbic acid).

Determination of the IC50 Value

The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[2]

  • Plot a graph of the percentage of inhibition versus the corresponding concentrations of the test compound and ascorbic acid.

  • Determine the IC50 value from the graph by linear regression analysis. The equation of the line (y = mx + c) can be used, where y = 50.[14][15]

Data_Workflow cluster_0 Experimental Phase cluster_1 Calculation Phase Absorbance Measure Absorbance at 517 nm Calc_Inhibition Calculate % Inhibition Absorbance->Calc_Inhibition Plot_Graph Plot % Inhibition vs. Concentration Calc_Inhibition->Plot_Graph Regression Linear Regression Analysis Plot_Graph->Regression Calc_IC50 Determine IC50 Value Regression->Calc_IC50

Caption: Data analysis workflow for IC50 determination.

Data Presentation

Summarize the results in a clear and concise table.

Compound Concentration (µg/mL) Mean Absorbance (517 nm) ± SD % Inhibition ± SD IC50 (µg/mL)
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 10\multirow{5}{}{TBD}
25
50
100
250
500
Ascorbic Acid (Standard) 2\multirow{5}{}{TBD}
5
10
25
50

TBD: To Be Determined from the experimental data.

Troubleshooting

Problem Possible Cause Solution
Poor Reproducibility Inaccurate pipetting; Instability of DPPH solution; Inconsistent incubation time.Calibrate pipettes; Prepare fresh DPPH solution for each experiment; Ensure precise timing of the incubation step.
Absorbance of Control is too Low/High Incorrect concentration of DPPH solution.Remeasure the absorbance of the DPPH working solution and adjust the concentration to be within the 1.0 ± 0.2 range.
Unexpected Color Changes Interference from the test compound's color.Run a sample blank containing the test compound and methanol (without DPPH) and subtract its absorbance from the sample reading.

Conclusion

The DPPH radical scavenging assay is a robust and efficient method for evaluating the antioxidant potential of novel compounds like 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. By following the detailed protocol and considering the provided scientific insights, researchers can obtain reliable and reproducible data. The determination of the IC50 value will allow for a quantitative comparison of the compound's antioxidant activity against a known standard, providing valuable information for its potential development as a therapeutic agent.

References

  • Miller, N. J., & Rice-Evans, C. A. (1996). Spectrophotometric determination of antioxidant activity. Redox Report, 2(3), 161-171. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Rice-Evans, C., Miller, N., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using ABTS^+ radical cation. Journal of Agricultural and Food Chemistry, 52(26), 7970-7981.
  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Bioquochem. (2019, January 14). DPPH Radical Scavenging Method-Total Antioxidant Capacity Assessment [Video]. YouTube. [Link]

  • Nerdy, N., & Manurung, K. (2018). Spectrophotometric Method for Antioxidant Activity Test and Total Phenolic Determination of Red Dragon Fruit Leaves and White Dragon Fruit Leaves Extract. RASĀYAN Journal of Chemistry, 11(3), 1183-1192. [Link]

  • Gulcin, İ. (2020). Antioxidants and antioxidant methods: an updated overview. Archives of Toxicology, 94(3), 651-715.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of DPPH Solution. Retrieved from [Link]

  • Benkhaira, N., et al. (2022). In vitro methods to evaluate the antioxidant, antidiabetic, anti-inflammatory, antimicrobial and anticancer activities of essential oils. MethodsX, 9, 101870.
  • BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology [Video]. YouTube. [Link]

  • Encyclopedia MDPI. (2022, November 26). Spectrophotometric Methods for Measurement of Antioxidant Activity. Retrieved from [Link]

  • Dr. A.S.K. Channel. (2021, July 18). DPPH Assay: Radical Scavenging Activity Assay - Principle, Procedure, Advantages and Limitations [Video]. YouTube. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
  • ResearchGate. (2016, January 28). How to prepare DPPH when measuring the antioxidants not rate?. Retrieved from [Link]

  • Kumar, A., et al. (2014). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. International Journal of Pharmaceutical Sciences and Research, 5(6), 2296.
  • Solution Chemistry. (2024, May 23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel [Video]. YouTube. [Link]

  • ResearchGate. (2016, July 28). Ascorbic acid standard curve and dpph assay?. Retrieved from [Link]

  • ChemRxiv. (2021). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. [Link]

  • ResearchGate. (2022, April 3). How can I calculate IC50 in DPPH test?. Retrieved from [Link]

  • ResearchGate. (2018, September 3). Which is the best method to calculate IC50 values in antioxidant assay studies?. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard curves of ascorbic acid, gallic acid, trolox, catechin by DPPH and ABTS assay. Retrieved from [Link]

  • ResearchGate. (2025, April 7). Is there a specific range of absorbance for ascorbic acid when performing DPPH radical scavenging assay using Ascorbic acid as a standard?. Retrieved from [Link]

  • Chanda, S., & Dave, R. (2009). In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark. Ayu, 30(3), 357.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. International journal of molecular sciences, 13(12), 15780-15790.
  • Genc, N., et al. (2015). Evaluation as antioxidant agents of 1, 2, 4-triazole derivatives: effects of essential functional groups. Pakistan Journal of Pharmaceutical Sciences, 28(4).
  • Al-Masoudi, N. A., et al. (2015). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Journal of Al-Nahrain University, 18(2), 52-60.
  • Das, A., et al. (2020). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1, 2, 4-triazole-3-yl) thio-linked hydroxamic acid derivatives. Journal of Pharmacy and Pharmacology, 72(4), 543-556.
  • Hrosh, Y., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1, 2, 4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 2(30), 4-9.

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Application

Determining the In Vitro Potency of Novel Triazole Derivatives: An Application Guide to Minimum Inhibitory Concentration (MIC) Testing

Introduction: The Critical Role of MIC in Antifungal Drug Development The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the robust evaluation of new the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of MIC in Antifungal Drug Development

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the robust evaluation of new therapeutic agents. Triazole derivatives represent a cornerstone of antifungal therapy, and accurately determining their in vitro potency is a critical step in the drug development pipeline. The Minimum Inhibitory Concentration (MIC) is the fundamental metric for this assessment, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods for determining the MIC of triazole derivatives against pathogenic yeasts and molds, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI).

Core Principles of Broth Microdilution for Antifungal Susceptibility Testing

The broth microdilution method is the internationally recognized "gold standard" for determining the MIC of antifungal agents.[1][2] Its widespread adoption is due to its reproducibility, quantitative nature, and the availability of standardized protocols that allow for inter-laboratory comparison of data. The underlying principle is simple yet powerful: to expose a standardized fungal inoculum to a serial dilution of the antifungal agent in a nutrient-rich broth. Following a specified incubation period, the presence or absence of fungal growth is determined, revealing the lowest drug concentration capable of inhibiting it.

The choice of methodology is paramount for generating reliable and comparable data. Both the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed highly respected, standardized protocols.[2] While largely similar, key differences exist in parameters such as the glucose concentration in the media, inoculum size, and the method of endpoint determination (visual versus spectrophotometric).[1][2] This guide will focus on the CLSI methodology, which is widely used in drug discovery and clinical laboratories.

Key Reagents and Equipment

  • Triazole Derivatives: Powder form of the compounds to be tested.

  • Solvent: Dimethyl sulfoxide (DMSO) is recommended for dissolving triazole agents.[1]

  • Fungal Strains: Both test isolates and quality control (QC) strains are required.

  • Growth Media: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.[1]

  • Labware: Sterile 96-well U-shaped microdilution plates, reservoirs, multichannel pipettes, and spectrophotometer.

  • Incubator: Capable of maintaining a constant temperature of 35°C.

Experimental Workflow: A Step-by-Step Protocol

The following protocol is a synthesis of the CLSI M27 and M38 guidelines for yeasts and molds, respectively.[3][4]

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis stock_sol Prepare Triazole Stock Solution (in DMSO) serial_dil Perform 2-fold Serial Dilutions in 96-well Plate stock_sol->serial_dil media_prep Prepare RPMI 1640 Medium media_prep->serial_dil inoculum_prep Prepare Fungal Inoculum (Yeast or Mold) inoculate Inoculate Microplates inoculum_prep->inoculate serial_dil->inoculate incubate Incubate Plates (35°C, 24-72h) inoculate->incubate read_mic Read MIC Endpoint (Visual Inspection) incubate->read_mic qc_check Validate with QC Strains read_mic->qc_check interpret Interpret and Report Results qc_check->interpret

Caption: Workflow for MIC Determination of Triazole Derivatives.

Part 1: Preparation of Reagents

1.1. Triazole Stock Solution Preparation:

The hydrophobic nature of many triazole derivatives necessitates the use of a potent solvent.

  • Action: Accurately weigh the triazole powder using a calibrated analytical balance.[1] Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL or at least 10 times the highest desired test concentration).[1]

  • Causality: DMSO is the recommended solvent for licensed antifungals as per CLSI guidelines due to its ability to effectively solubilize these compounds.[1] Preparing a high-concentration stock minimizes the final concentration of DMSO in the assay wells, thereby reducing the risk of solvent-induced toxicity to the fungal cells.

1.2. Inoculum Preparation - The Foundation of Reproducibility:

Standardizing the number of fungal cells in the inoculum is arguably the most critical step for ensuring the reproducibility of MIC results.

  • For Yeasts (e.g., Candida spp.) - based on CLSI M27:

    • Action: From a fresh (24-hour) culture on a suitable agar plate, select several distinct colonies. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at a wavelength of 530 nm. This results in a stock suspension of approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL. Dilute this stock suspension in RPMI 1640 medium to achieve the final inoculum concentration.

    • Causality: The 0.5 McFarland standard provides a reliable and reproducible method for estimating the cell density of the yeast suspension. The final inoculum size is crucial as a higher or lower density of fungal cells can lead to falsely elevated or lowered MIC values, respectively.

  • For Molds (e.g., Aspergillus spp.) - based on CLSI M38:

    • Action: Grow the mold on a suitable agar (e.g., potato dextrose agar) for 7 days to encourage sporulation.[5] Harvest the conidia by gently flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the resulting conidial suspension to a specific optical density using a spectrophotometer (typically 0.09 to 0.17 transmittance at 530 nm).[6] Further dilute this suspension in RPMI 1640 medium to achieve the final working inoculum.

    • Causality: Molds require a longer incubation period on specific media to produce conidia, which are the infectious and replicative units used in susceptibility testing. The spectrophotometric standardization of the conidial suspension ensures a consistent starting inoculum, which is vital for the accuracy of the MIC.

Part 2: Assay Procedure

2.1. Serial Dilution of Triazole Derivatives:

  • Action: In a 96-well U-shaped microdilution plate, perform a two-fold serial dilution of the triazole stock solution in RPMI 1640 medium. The typical final volume in each well is 100 µL. Ensure a drug-free well is included to serve as a growth control.

2.2. Inoculation and Incubation:

  • Action: Add an equal volume (100 µL) of the standardized fungal inoculum to each well of the microdilution plate. This will halve the concentration of the triazole in each well, bringing it to the final test concentration. Incubate the plates at 35°C.

  • Causality: The incubation time is dependent on the fungal species being tested. For most Candida species, a 24-hour incubation is sufficient. However, for slower-growing yeasts like Cryptococcus neoformans and for most molds, a 48 to 72-hour incubation period is necessary.[2]

Part 3: Reading and Interpreting the MIC

3.1. Endpoint Determination:

  • Action: Following incubation, visually inspect the microdilution plates. The MIC is recorded as the lowest concentration of the triazole derivative that causes a significant reduction in fungal growth compared to the drug-free control well.

  • For Azoles against Molds: The endpoint is typically 100% growth inhibition (the first optically clear well).[1]

3.2. Addressing the "Trailing" Phenomenon:

  • Insight: With some triazoles, a phenomenon known as "trailing" or the "trailing effect" can be observed, where there is reduced but persistent fungal growth across a wide range of drug concentrations.[7] This can complicate the determination of a clear MIC endpoint.

  • Best Practice: For isolates exhibiting trailing, it is often recommended to read the MIC after a shorter incubation period (e.g., 24 hours for Candida), as trailing can become more pronounced with extended incubation.[7] It's crucial to note that isolates displaying trailing growth are generally considered susceptible to the drug.[2]

The Imperative of Quality Control

A robust quality control (QC) system is non-negotiable for a self-validating protocol. This involves the regular testing of well-characterized reference strains with known MIC ranges for the antifungal agents being evaluated.

  • Action: Include the appropriate QC strains in each batch of MIC tests. The obtained MIC values for these strains must fall within the established acceptable ranges.

  • Causality: This practice verifies the entire testing process, including the potency of the antifungal agent, the accuracy of the dilutions, the viability of the inoculum, and the appropriateness of the incubation conditions.

Table 1: CLSI-Recommended Quality Control Strains and Expected MIC Ranges for Select Triazoles

Fungal SpeciesQC StrainTriazole AgentExpected MIC Range (µg/mL)
Candida parapsilosisATCC 22019Fluconazole1.0 - 8.0
Itraconazole0.03 - 0.25
Posaconazole0.03 - 0.25
Voriconazole0.015 - 0.12
Candida kruseiATCC 6258Fluconazole8.0 - 64
Itraconazole0.06 - 0.5
Posaconazole0.12 - 1.0
Voriconazole0.06 - 0.5
Aspergillus flavusATCC 204304Itraconazole0.12 - 1.0
Posaconazole0.03 - 0.25
Voriconazole0.12 - 1.0

Note: These ranges are subject to updates. Users should always refer to the latest CLSI M60 and M61 supplements for the most current QC tables.[4][8][9][10]

Interpreting MIC Data: From Numbers to Meaning

The raw MIC value is an in vitro measurement. Its clinical or developmental significance is realized through interpretation.

  • Susceptible (S): The MIC is at a concentration that is likely to be achieved in the body with standard dosing, suggesting a high likelihood of therapeutic success.

  • Intermediate (I) / Susceptible-Dose Dependent (SDD): The MIC is in a range where therapeutic success is possible but may require higher or more frequent dosing.[2]

  • Resistant (R): The MIC is at a concentration that is not readily achievable in the body, indicating a high likelihood of therapeutic failure.

For novel triazole derivatives where clinical breakpoints have not yet been established, the MIC data is crucial for comparing the potency against a panel of wild-type and resistant fungal isolates and for informing dose-ranging studies.

Conclusion

The broth microdilution method, when performed according to standardized protocols such as those from the CLSI, provides a reliable and reproducible means of determining the MIC of novel triazole derivatives. Adherence to best practices in inoculum preparation, diligent quality control, and a nuanced understanding of potential confounding factors like the trailing effect are essential for generating high-quality, actionable data. This, in turn, empowers researchers and drug developers to make informed decisions in the quest for new and effective antifungal therapies.

References

  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2020). M60 - Performance Standards for Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00078-19. [Link]

  • Espinel-Ingroff, A., & Cantón, E. (2012). Antifungal Susceptibility Testing of Filamentous Fungi. Current Fungal Infection Reports, 6(1), 41–50. [Link]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]

  • CLSI. (2020). CLSI M60-Ed2 - Performance Standards for Antifungal Susceptibility Testing of Yeasts - 2nd Edition. ANSI Webstore. [Link]

  • CLSI. (n.d.). CLSI Antifungical Susceptibility Test Updated. Scribd. [Link]

  • Fisher, M. C., Alastruey-Izquierdo, A., & Berman, J. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(5), 509. [Link]

  • CLSI. (2017). New and Updated Microbiology Docs CLSI M27, M60, M38, and M61. CLSI News. [Link]

  • ResearchGate. (2022). How can I prepare a stock solution from an antifungal powder of 500mg?[Link]

  • CLSI. (2022). New Antifungal Document Editions. CLSI News. [Link]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. [Link]

  • Shokohi, T., et al. (2016). In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs. Jundishapur Journal of Microbiology, 9(2), e30297. [Link]

  • Journal of Pharmaceutical Negative Results. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Anidulafungin against Molds. Journal of Clinical Microbiology, 43(10), 5339–5341. [Link]

  • CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • ResearchGate. (2000). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. [Link]

  • Arastehfar, A., et al. (2019). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology, 57(11), e00949-19. [Link]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. [Link]

  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. [Link]

  • ResearchGate. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. [Link]

  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. ANSI Webstore. [Link]

  • ResearchGate. (2023). How do I dilute some fungal extracts in DMSO and produce test concentrations with 0.1% final DMSO?[Link]

  • ResearchGate. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3993–3999. [Link]

Sources

Method

Application Note: A Robust HPLC Method for Purity Analysis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Abstract This application note presents a detailed, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-ethyl-5-(...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. This triazole derivative is a key intermediate in the synthesis of various pharmacologically active compounds, making its purity crucial for the quality and safety of the final drug product. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic method development and validation strategy, grounded in the principles of the International Council for Harmonisation (ICH) guidelines Q14 (Analytical Procedure Development) and Q2(R1) (Validation of Analytical Procedures).

Introduction: The Analytical Challenge

4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound whose purity can be compromised by the presence of starting materials, intermediates, and degradation products. A reliable and robust analytical method is therefore essential for its quality control. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy. The development of such a method requires a thorough understanding of the analyte's properties and a systematic approach to optimizing the chromatographic conditions.

Analyte Characterization: A Scientific Foundation

Structure:

Table 1: Estimated Physicochemical Properties of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

ParameterEstimated ValueRationale and Implication for HPLC Method Development
Molecular Formula C₁₁H₁₃N₃SProvides the exact mass for potential mass spectrometry identification.
Molecular Weight 219.31 g/mol Essential for preparing solutions of known concentration.
pKa ~8.4The thiol group imparts weak acidity. To ensure the analyte is in a single, non-ionized form for consistent retention, the mobile phase pH should be maintained at least 2 units below this value (e.g., pH < 6.4). This minimizes peak tailing and improves reproducibility.
logP ~3.6This value indicates that the compound is relatively non-polar and will be well-retained on a reversed-phase column like a C18.
UV Absorption (λmax) ~255-280 nmThe aromatic ring and the triazole-thione moiety constitute a chromophore. Based on similar compounds, a maximum absorption is expected in this range, providing good sensitivity for UV detection.[1]

HPLC Method Development: A Systematic Approach

Our method development strategy will be guided by the principles outlined in ICH Q14, focusing on a systematic evaluation of critical parameters to achieve a robust and reliable separation.[2][3][4][5][6]

Initial Screening of Chromatographic Conditions

The goal of the initial screening is to identify a suitable column and mobile phase that provides retention and a reasonable peak shape for the analyte.

Protocol 1: Initial Chromatographic Screening

  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the analyte's estimated non-polar nature.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid in Water (pH ~2.7). This low pH ensures the analyte is in its protonated form, leading to better peak shape.

    • Organic Phase (B): Acetonitrile. It is a common organic modifier with good UV transparency.

  • Initial Gradient: A generic scouting gradient from 5% to 95% Acetonitrile over 20 minutes will be used to determine the approximate elution composition.

  • Detection: A Diode Array Detector (DAD) will be used to scan from 200-400 nm to experimentally determine the optimal detection wavelength (λmax).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the analyte in a 50:50 mixture of water and acetonitrile.

Optimization of Critical Parameters

Based on the initial screening results, the following parameters will be systematically optimized to achieve the desired separation of the main peak from any potential impurities.

Caption: Workflow for HPLC Method Optimization.

Protocol 2: Method Optimization

  • Organic Modifier Concentration: Based on the scouting gradient, develop an isocratic or a shallow gradient method that elutes the main peak with a retention time of 5-10 minutes. Adjust the acetonitrile percentage to achieve a k' (retention factor) between 2 and 10.

  • Mobile Phase pH: If peak tailing is observed, evaluate the effect of pH by using different buffers (e.g., phosphate buffer) in the range of pH 3.0 to 6.0.

  • Column Temperature: Investigate the effect of column temperature (e.g., 25°C, 30°C, 35°C) on retention time and resolution. An elevated temperature can improve peak efficiency and reduce analysis time.

  • Flow Rate: While 1.0 mL/min is standard, it can be adjusted to optimize run time and resolution.

Table 2: Example of Optimized Chromatographic Conditions

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile, 40% 20 mM Potassium Phosphate Buffer (pH 3.5)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation: Ensuring Reliability

The optimized method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines. The validation will assess specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Validation_Parameters Method Validated HPLC Method Specificity Specificity Specificity->Method Linearity Linearity Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method LOD_LOQ LOD / LOQ LOD_LOQ->Method Robustness Robustness Robustness->Method

Caption: Key Parameters for HPLC Method Validation.

Protocol 3: Method Validation

  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), and the analyte standard.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and demonstrate that the degradation peaks are well-resolved from the main peak.

  • Linearity:

    • Prepare a series of at least five concentrations of the analyte standard across the expected working range (e.g., 50% to 150% of the target concentration).

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range:

    • The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.

  • Accuracy:

    • Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, 120%).

    • The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the analyte standard at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Deliberately vary critical method parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Organic modifier composition (± 2%)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

    • Assess the impact on the system suitability parameters (e.g., retention time, peak area, tailing factor). The method should remain unaffected by these small variations.

Table 3: Summary of Typical Acceptance Criteria for Method Validation

Validation ParameterAcceptance Criterion
Specificity No interference at the retention time of the analyte; peak purity index > 0.999
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%
LOQ S/N ≥ 10
Robustness System suitability parameters meet requirements under varied conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development and validation of a reversed-phase HPLC method for the purity analysis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. By following this systematic approach, researchers, scientists, and drug development professionals can establish a reliable, robust, and accurate analytical method that complies with international regulatory standards, ensuring the quality and consistency of this important chemical entity.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link][5]

  • European Medicines Agency. (2022). ICH Q14 Analytical procedure development - Scientific guideline. [Link][6]

  • PSC Biotech. (2024). ICH Q14- Analytical Procedure Development. [Link][4]

  • Zenovel. (2022). ICH Q14 Guideline on Analytical Procedure Development. [Link][3]

  • European Pharmaceutical Review. (2024). ICH Q14 – latest guideline on analytical procedure development. [Link][2]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Bakir, B., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(12), 1058-1068. [Link][7]

  • Al-Ghamdi, A. M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-209. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common side reactions in 1,2,4-triazole synthesis

Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this critical heterocyclic scaffold. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm planning a 1,2,4-triazole synthesis. Which of the classical methods, Pellizzari or Einhorn-Brunner, offers better control over the final product structure?

A1: For predictable regioselectivity, the Einhorn-Brunner reaction is generally the superior choice. This method involves the condensation of a diacylamine (imide) with a hydrazine. When an unsymmetrical diacylamine is used, the acyl group from the stronger corresponding carboxylic acid will preferentially be at the 3-position of the 1,2,4-triazole ring. In contrast, the Pellizzari reaction , which condenses an amide with an acylhydrazide, is not regioselective and can lead to a mixture of products if the acyl groups are different. This is due to a competing side reaction known as acyl interchange, which is prevalent at the high temperatures often required for this reaction.[1][2]

Q2: My reaction is sluggish and giving low yields with conventional heating. Is microwave-assisted synthesis a viable alternative for 1,2,4-triazoles?

A2: Absolutely. Microwave-assisted synthesis has been shown to be a highly effective method for preparing 1,2,4-triazoles, often dramatically reducing reaction times from hours to minutes and increasing yields.[3][4][5][6] For instance, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide can be achieved in as little as 10 minutes at 160°C under microwave irradiation, with yields ranging from 54-81%.[3] This rapid and uniform heating provided by microwave energy can minimize the formation of thermal decomposition byproducts that may occur with prolonged heating in traditional methods.[6]

Q3: I am using a copper catalyst for my 1,2,4-triazole synthesis from a nitrile. How can I efficiently remove the residual copper from my final product?

A3: Residual metal catalysts are a common impurity in such reactions. An effective method for their removal is to wash an organic solution of your product with an aqueous solution of a chelating agent. Ethylenediaminetetraacetic acid (EDTA) is a standard choice that can sequester the copper ions, allowing for their removal into the aqueous phase.[7]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during your synthesis, providing insights into their causes and actionable protocols to mitigate them.

Issue 1: Formation of an Unexpected Isomer - The Regioselectivity Problem

Q: My reaction is producing a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I control the regioselectivity?

A: The formation of regioisomers is a frequent challenge, particularly in syntheses involving unsymmetrical precursors. The strategy to control this depends heavily on your chosen synthetic route.

Causality & In-Depth Explanation:

In modern synthetic approaches, such as the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of metal catalyst is paramount in dictating the regiochemical outcome. Different metal ions can coordinate to the reactants in distinct ways, thereby directing the cycloaddition to favor one regioisomer over another.

  • Silver(I) catalysts have been shown to selectively produce 1,3-disubstituted 1,2,4-triazoles in high yields (up to 88%).

  • Conversely, copper(II) catalysts favor the formation of 1,5-disubstituted 1,2,4-triazoles , also with good yields (up to 79%).[8][9][10]

This catalyst-controlled regioselectivity provides a powerful tool for directing the synthesis towards the desired isomer.

Troubleshooting Workflow: Catalyst-Controlled Regioselectivity

Caption: Decision workflow for controlling regioselectivity.

Experimental Protocol: Selective Synthesis of 1,3- vs. 1,5-Disubstituted 1,2,4-Triazoles

  • For 1,3-Disubstituted Isomer (Ag(I) Catalysis):

    • To a solution of the aryl diazonium salt (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add the isocyanide (1.2 equiv).

    • Add a catalytic amount of a silver(I) salt (e.g., AgOAc, 5 mol%).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction and purify by column chromatography.

  • For 1,5-Disubstituted Isomer (Cu(II) Catalysis):

    • Follow the same procedure as above, but substitute the silver(I) catalyst with a copper(II) salt (e.g., Cu(OAc)₂, 10 mol%).

Issue 2: Presence of a Persistent Impurity with a Similar Mass - The 1,3,4-Oxadiazole Problem

Q: My mass spectrometry data shows a significant peak corresponding to the mass of a 1,3,4-oxadiazole byproduct. Why is this forming and how can I prevent it?

A: The formation of a 1,3,4-oxadiazole is a classic side reaction, especially in syntheses that proceed through an acylamidrazone or a diacylhydrazine intermediate.

Causality & In-Depth Explanation:

This side reaction is essentially a competing cyclization pathway. The intermediate, which has both nitrogen and oxygen nucleophiles, can cyclize in two ways. The desired pathway involves the nucleophilic attack of a nitrogen atom to form the 1,2,4-triazole ring. However, under harsh dehydrating conditions or in the presence of certain acids, the intramolecular cyclization involving the oxygen atom, followed by the elimination of an amine, can be favored, leading to the formation of the more thermodynamically stable 1,3,4-oxadiazole.

Troubleshooting Workflow: Minimizing 1,3,4-Oxadiazole Formation

Caption: Troubleshooting logic for minimizing oxadiazole formation.

Experimental Protocol: Favoring 1,2,4-Triazole over 1,3,4-Oxadiazole

  • Temperature Control: If your reaction is conducted at a high temperature, attempt to lower it in 10-20°C increments, while monitoring the reaction progress by TLC or LC-MS.

  • Milder Reagents: If using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) for the cyclization step, consider switching to a milder alternative.

  • pH Control: Ensure the reaction is not overly acidic, as this can promote the oxadiazole-forming pathway. If possible, perform the reaction under neutral or slightly basic conditions.

Issue 3: Complex Product Mixture in Unsymmetrical Pellizzari Reactions

Q: I'm attempting an unsymmetrical Pellizzari reaction, and my crude product is a complex mixture of at least three different triazoles. What is happening?

A: You are likely observing the consequences of acyl interchange (or transamidation), a well-documented side reaction in the Pellizzari synthesis.[11]

Causality & In-Depth Explanation:

The high temperatures required for the Pellizzari reaction can promote a reversible reaction between the starting amide (R-CONH₂) and acylhydrazide (R'-CONHNH₂). This leads to the in-situ formation of a new amide (R'-CONH₂) and a new acylhydrazide (R-CONHNH₂). These newly formed reagents can then react with themselves and with the original starting materials, leading to the formation of three 1,2,4-triazole products: two symmetrical (3,5-disubstituted with R and 3,5-disubstituted with R') and one unsymmetrical (3-R, 5-R').

Mechanism of Acyl Interchange and Subsequent Product Formation

Caption: Acyl interchange leads to a mixture of products.

Troubleshooting Strategies:

  • Use a Symmetrical Approach: The most straightforward solution is to design your synthesis to be symmetrical, i.e., the acyl groups on the amide and the acylhydrazide are identical. This will yield a single 3,5-disubstituted 1,2,4-triazole product.

  • Lower Reaction Temperature: If an unsymmetrical product is required, explore reducing the reaction temperature. While this may slow down the desired reaction, it will have a more pronounced effect on suppressing the acyl interchange equilibrium.

  • Microwave Synthesis: Employing microwave irradiation can be advantageous as it can significantly shorten the reaction time, thereby reducing the window for acyl interchange to occur.[2][11]

Data Summary: A Comparative Overview of Synthetic Methods

The choice of synthetic route can have a significant impact on yield and regioselectivity. The following table provides a comparison of different methods based on literature data.

Synthesis RouteReactantsProduct TypeTypical Yield (%)Key AdvantagesReference(s)
Pellizzari Reaction Amide + Acylhydrazide3,5-DisubstitutedLow to ModerateClassical method[2]
Einhorn-Brunner Reaction Diacylamine + Hydrazine1,3,5-TrisubstitutedModerate to GoodGood regioselectivity
Microwave-Assisted Hydrazine + FormamideSubstituted54-81%Rapid, catalyst-free[3]
Cu(II)-Catalyzed Nitriles + Hydroxylamine3,5-DisubstitutedModerate to GoodOne-pot synthesis[12][13]
Catalyst-Controlled Aryl Diazonium Salts + Isocyanides1,3- or 1,5-Disubstitutedup to 88% (Ag-cat) up to 79% (Cu-cat)High regioselectivity[8][9][10]
N-Alkylation 1,2,4-Triazole + Alkyl Halide1- and 4-Alkyl~90% (N-1 isomer)High regioselectivity for N-1[14][15]

References

  • Grokipedia. (n.d.). Pellizzari reaction. [Link]

  • Wikipedia. (n.d.). Pellizzari reaction. [Link]

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]

  • NotEvans. (2017). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. [Link]

  • Bulger, P. G., et al. (2000). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 41(8), 1297-1301. [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and Fukui functions. Journal of Molecular Structure, 1222, 128896. [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

  • Kaur, N., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(1), 1-22. [Link]

  • Jiang, Z. J., et al. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu, 19(3), 253-5. [Link]

  • ResearchGate. (1894). The Pellizzari reaction. [Link]

  • Thruston, Jr., A. G. (1979). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. [Link]

  • Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]

  • Liu, F., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997973. [Link]

  • Liu, F., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • Kumar, V., & Wahi, A. K. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

  • Gomaa, M. S., et al. (2021). Synthesis and Screening of New[1][2][7]Oxadiazole,[2][7][16]Triazole, and[2][7][16]Triazolo[4,3-b][2][7][16]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1437-1448. [Link]

  • D'Souza, D., & Müller, T. J. J. (2017). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 22(7), 1083. [Link]

  • Xu, H., et al. (2015). Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. The Journal of Organic Chemistry, 80(5), 2866-2872. [Link]

  • Khan, I., et al. (2020). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. Molecules, 25(22), 5356. [Link]

  • Kaur, N., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • Xu, H., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(5), 2866-2872. [Link]

  • Kumar, V., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]

  • Pieczykolan, M., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(45), 29631-29636. [Link]

  • Google Patents. (n.d.). CA1157869A - Process for producing 1h-1,2,4-triazole.
  • Pieczykolan, M., et al. (2022). A Practical Flow Synthesis of 1,2,3-Triazoles. ResearchGate. [Link]

Sources

Optimization

Preventing 1,3,4-oxadiazole formation during triazole synthesis

Technical Support Center: 1,2,3-Triazole Synthesis Introduction: The Challenge of Selectivity in Azide-Alkyne Cycloadditions The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry,"...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2,3-Triazole Synthesis

Introduction: The Challenge of Selectivity in Azide-Alkyne Cycloadditions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is celebrated for its efficiency and specificity in forming 1,4-disubstituted 1,2,3-triazoles. However, under certain non-optimal conditions, the reaction can be plagued by the formation of an isomeric byproduct: the 1,3,4-oxadiazole. This side reaction not only reduces the yield of the desired triazole but also introduces significant purification challenges, particularly in the context of drug development and materials science where product purity is paramount.

This technical support guide provides a comprehensive resource for researchers encountering this common issue. We will explore the mechanistic origins of 1,3,4-oxadiazole formation, offer detailed troubleshooting strategies, and present validated protocols to ensure high-yield, selective synthesis of your target 1,2,3-triazole.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant byproduct in my CuAAC reaction that I suspect is a 1,3,4-oxadiazole. What is the most likely cause?

The formation of 1,3,4-oxadiazoles from terminal alkynes and acyl azides is a known competing reaction pathway, particularly in the presence of certain catalysts or under specific conditions. The key cause is often a rearrangement of the acyl azide intermediate, which can be promoted by factors like heat or the presence of Lewis acids. In some cases, the reaction can proceed through a copper-acetylide intermediate that reacts with the azide.

Q2: How can I confirm the identity of the 1,3,4-oxadiazole byproduct?

Standard characterization techniques can readily distinguish between the desired 1,2,3-triazole and the 1,3,4-oxadiazole byproduct.

  • NMR Spectroscopy: The proton and carbon chemical shifts will be distinct. For instance, the triazole proton is typically more deshielded than any aromatic proton on the oxadiazole.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will show the same mass for both isomers, but fragmentation patterns in MS/MS experiments will differ.

  • FT-IR Spectroscopy: The vibrational modes of the triazole and oxadiazole rings are different. Look for characteristic C=N and C-O-C stretches for the oxadiazole.

Q3: Can the choice of copper source influence the formation of the oxadiazole byproduct?

Absolutely. The choice of copper source and the presence of coordinating ligands are critical for maintaining the catalytic cycle of the CuAAC reaction and suppressing side reactions.

  • Cu(I) vs. Cu(II): While Cu(I) is the active catalyst, Cu(II) sources are often used with a reducing agent (e.g., sodium ascorbate). Inadequate reduction can lead to the presence of Cu(II), which can act as a Lewis acid and promote the rearrangement of the azide, favoring oxadiazole formation.

  • Ligands: The use of stabilizing ligands, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), is highly recommended. These ligands not only accelerate the CuAAC reaction but also protect the Cu(I) catalyst from oxidation and disproportionation, thereby minimizing side reactions.

Q4: Does reaction temperature play a role in byproduct formation?

Yes, temperature is a critical parameter. Elevated temperatures can provide the activation energy needed for the rearrangement of the acyl azide to an isocyanate, which can then lead to the formation of the 1,3,4-oxadiazole. It is generally recommended to run CuAAC reactions at or slightly above room temperature. If the reaction is sluggish, it is preferable to increase the reaction time or catalyst loading rather than significantly increasing the temperature.

Part 2: Troubleshooting Guide

This guide will help you diagnose and resolve issues leading to 1,3,4-oxadiazole formation.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Low to moderate triazole yield with a significant, isomeric byproduct peak. 1. Catalyst Oxidation: The Cu(I) catalyst has been oxidized to Cu(II).2. High Temperature: The reaction is being run at an elevated temperature.3. Inappropriate Solvent: The solvent is not ideal for the CuAAC reaction.1. Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present. Use a stabilizing ligand like TBTA or BTTAA. Prepare the catalyst solution fresh.2. Run the reaction at room temperature (20-25 °C).3. Use a solvent system known to be effective for CuAAC, such as a mixture of t-BuOH and water, or DMF.
Reaction is very slow, and upon heating to accelerate, the byproduct forms. 1. Insufficient Catalyst: The catalyst loading is too low.2. Poorly Soluble Reagents: The azide or alkyne is not fully dissolved.3. Catalyst Poisoning: Trace impurities in the reagents or solvent are inhibiting the catalyst.1. Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).2. Use a co-solvent to improve solubility. For example, add a small amount of DMSO or DMF.3. Purify the starting materials. Ensure the solvent is of high purity.
The byproduct is observed even at room temperature with a fresh catalyst. 1. Highly Reactive Azide: The azide substrate is inherently unstable and prone to rearrangement.2. Presence of Lewis Acids: Trace acidic impurities are promoting the side reaction.1. Consider a different synthetic route to the triazole if the azide is particularly problematic.2. Add a non-coordinating base, such as proton sponge, to neutralize any acidic impurities.

Part 3: Validated Experimental Protocol to Minimize Oxadiazole Formation

This protocol is designed for the synthesis of a generic 1,4-disubstituted 1,2,3-triazole and incorporates best practices to suppress the formation of the 1,3,4-oxadiazole byproduct.

Materials:

  • Azide (1.0 equiv)

  • Alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium ascorbate (0.05-0.20 equiv)

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.01-0.05 equiv)

  • Solvent: 1:1 mixture of deionized water and t-butanol (t-BuOH)

Procedure:

  • Reagent Preparation:

    • In a clean reaction vessel, dissolve the azide (1.0 equiv) and alkyne (1.1 equiv) in the water/t-BuOH solvent mixture.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in deionized water.

    • In another separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.02 equiv) and TBTA (0.02 equiv) in deionized water.

  • Reaction Setup:

    • Stir the solution of the azide and alkyne vigorously.

    • To the stirring solution, add the sodium ascorbate solution, followed by the CuSO₄/TBTA solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature (20-25 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the pure 1,2,3-triazole.

Part 4: Mechanistic Insights

The formation of the 1,3,4-oxadiazole during a CuAAC reaction is a result of a competing reaction pathway that circumvents the desired cycloaddition. The following diagrams illustrate the two pathways.

Desired Pathway: 1,2,3-Triazole Formation

G cluster_0 CuAAC Catalytic Cycle Alkyne Alkyne Copper_Acetylide Copper(I) Acetylide Alkyne->Copper_Acetylide + Cu(I) Cu(I) Cu(I) Cu_Triazolide Copper(I) Triazolide Copper_Acetylide->Cu_Triazolide + Azide Azide Azide Cu_Triazolide->Cu(I) Releases Catalyst Triazole 1,2,3-Triazole Product Cu_Triazolide->Triazole Protonolysis

Caption: The desired CuAAC catalytic cycle leading to the 1,2,3-triazole.

Competing Pathway: 1,3,4-Oxadiazole Formation

G cluster_1 Oxadiazole Side Reaction Acyl_Azide Acyl Azide Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat or Lewis Acid (Curtius Rearrangement) Tetrazole Tetrazole Intermediate Isocyanate->Tetrazole + Alkyne (Cycloaddition) Oxadiazole 1,3,4-Oxadiazole Byproduct Tetrazole->Oxadiazole Rearrangement

Caption: The competing pathway involving azide rearrangement leading to the 1,3,4-oxadiazole.

Troubleshooting Workflow

G Start Oxadiazole Byproduct Detected Check_Temp Is Reaction Temperature > 30°C? Start->Check_Temp Lower_Temp Action: Lower Temperature to Room Temperature Check_Temp->Lower_Temp Yes Check_Catalyst Are you using a Cu(I) stabilizing ligand (e.g., TBTA, BTTAA)? Check_Temp->Check_Catalyst No Lower_Temp->Check_Catalyst Add_Ligand Action: Add a Stabilizing Ligand Check_Catalyst->Add_Ligand No Check_Purity Are starting materials and solvents of high purity? Check_Catalyst->Check_Purity Yes Add_Ligand->Check_Purity Purify_Reagents Action: Purify Reagents and Use Anhydrous Solvents Check_Purity->Purify_Reagents No End Problem Resolved Check_Purity->End Yes Purify_Reagents->End

Caption: A systematic workflow for troubleshooting 1,3,4-oxadiazole formation.

References

  • Title: Copper-Catalyzed Azide-Alkyne Cycloaddition Source: Chemical Reviews URL: [Link]

  • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The growing applications of click chemistry Source: Chemical Society Reviews URL: [Link]

  • Title: Tris(benzyltriazolylmethyl)amine (TBTA) and its analogues: new versatile ligands for CuAAC Source: Chemical Communications URL: [Link]

Troubleshooting

Technical Support Center: Purification of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Welcome to the technical support guide for the purification of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and drug development professionals who e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this compound in high purity. We will delve into the causality behind experimental choices, providing field-proven insights to troubleshoot common issues and establish robust purification protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing a successful purification strategy for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and related heterocyclic thiols.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities are typically residuals from the synthesis and subsequent degradation. Common classes include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include N-ethyl-3-methylbenzohydrazide, ethyl isothiocyanate, or related precursors. The purity of your starting materials is critical to minimizing side products.[1]

  • Reaction Intermediates: Incomplete cyclization can leave acylthiosemicarbazide intermediates in the crude product.[2][3][4]

  • Isomeric Byproducts: The synthesis of 1,2,4-triazoles can sometimes lead to the formation of regioisomers, which can be challenging to separate due to similar polarities.[1]

  • Oxidation Products: The thiol (-SH) group is susceptible to air oxidation, leading to the formation of the corresponding disulfide (a dimer). This is a very common issue with thiol-containing compounds.

  • Residual Metal Catalysts: If a copper-catalyzed reaction (like a CuAAC variant) was employed in a related synthetic step, copper ion contamination is possible. Triazole nitrogens are known to chelate metal ions, making them difficult to remove.[5]

Q2: How can I accurately assess the purity of my product at different stages?

A2: A multi-technique approach is essential for reliable purity assessment:

  • Thin Layer Chromatography (TLC): This is the first and quickest step. It helps visualize the number of components, assess the polarity of the product relative to impurities, and is crucial for developing a solvent system for column chromatography.[6] A good solvent system should give your target compound an Rf value of approximately 0.3-0.5.[6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the industry standard. It can resolve closely related impurities and provide a precise purity percentage.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your final product and identifying any remaining impurities. The thiol proton in ¹H NMR often appears as a broad singlet at a downfield chemical shift (e.g., 11-14 ppm), which can be a useful diagnostic peak.[7][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.[2][6]

Q3: What are the principal purification techniques for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol?

A3: The three primary methods, often used in combination, are:

  • Recrystallization: This is the most effective method for obtaining highly crystalline, pure solid material, provided a suitable solvent is found. It excels at removing small amounts of impurities with different solubility profiles.[1]

  • Column Chromatography: The workhorse for separating compounds with different polarities. Silica gel is commonly used, but given the thiol's sensitivity, other stationary phases might be necessary.[1][9]

  • Acid-Base Extraction: The triazole ring contains basic nitrogen atoms, and the thiol group is weakly acidic. This dual nature allows for purification by selective extraction into aqueous acid or base to remove neutral organic impurities.[10]

Q4: The thiol group is notoriously sensitive. What specific precautions must I take during purification?

A4: Preventing oxidation to the disulfide is paramount.

  • Work under an Inert Atmosphere: Whenever possible, conduct purification steps (especially column chromatography and solvent evaporation) under nitrogen or argon.

  • Use Degassed Solvents: Solvents can be degassed by bubbling nitrogen or argon through them for 15-30 minutes before use to remove dissolved oxygen.

  • Consider Alternative Stationary Phases: Standard silica gel can be slightly acidic and may promote oxidation. If oxidation is a persistent problem, consider using acidic alumina, which can create a less oxidative environment for thiols at a low pH.[11]

  • Minimize Heat and Time: Avoid prolonged heating during recrystallization or solvent evaporation, as this can accelerate oxidation.

Section 2: Troubleshooting and Purification Workflow

This section provides a logical workflow for purifying your crude product and solutions to specific problems you may encounter.

General Purification Workflow

The following flowchart outlines a decision-making process for purifying your crude 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

PurificationWorkflow cluster_complex Complex Mixture (Multiple Spots on TLC) start Crude Product tlc_nmr Purity Assessment (TLC, ¹H NMR) start->tlc_nmr is_solid Is the crude a solid? tlc_nmr->is_solid column Column Chromatography tlc_nmr->column Multiple impurities acid_base Acid-Base Extraction tlc_nmr->acid_base Baseline or non-polar impurities is_pure Is it >95% pure by NMR? is_solid->is_pure Yes triturate Triturate with non-polar solvent (e.g., Hexane/Ether) is_solid->triturate No (Oil/Gum) recrystallize Recrystallization is_pure->recrystallize No final_product Pure Product (Verify by NMR, MS, HPLC) is_pure->final_product Yes recrystallize->final_product column->recrystallize Product >90% pure triturate->column acid_base->column

Caption: A decision-making flowchart for purification.

Troubleshooting Guide: Q&A Format

Problem: My crude product is an oily or gummy substance, not a solid. How can I handle it?

Solution: This is common when amorphous side products or residual solvent are present.

  • Trituration: The first step is to try and induce solidification. Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether, or a mixture). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can often break up the oil and cause the desired compound to precipitate or crystallize.

  • Anti-Solvent Precipitation: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., acetone, ethyl acetate). Then, slowly add a miscible "anti-solvent" (like water or hexanes) until the solution becomes persistently turbid. Allow it to stand, and with luck, your product will precipitate, leaving more soluble impurities in the mother liquor.[10]

Problem: I'm trying to recrystallize my product, but it either "oils out" or won't crystallize at all, even after cooling.

Solution: This indicates a problem with solvent choice or the presence of impurities that inhibit crystallization.

  • Confirm Supersaturation: Your solution may be too dilute. Gently evaporate some of the solvent under reduced pressure and try cooling again.[6]

  • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inner wall of the flask with a glass rod just below the solvent line. Alternatively, add a tiny "seed crystal" of previously purified material.[6]

  • Re-evaluate Your Solvent System: If the compound "oils out," it means it's coming out of solution above its melting point. This usually happens when the solvent is too non-polar or cools too quickly. Try a more polar solvent or a solvent pair. Good starting points for 1,2,4-triazole-3-thiols are ethanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[8][12]

Problem: My column chromatography results in poor separation, with significant streaking or overlapping bands.

Solution: This points to issues with the mobile phase, stationary phase, or compound stability.

  • Optimize the Eluent: Streaking often means the compound is too polar for the solvent system. Add a more polar co-solvent (e.g., increase the methanol percentage in a DCM/methanol mixture). Aim for an Rf of 0.3-0.5 on TLC for the best separation.[6]

  • Check for Acidity/Basicity: The triazole moiety can interact strongly with the acidic silanol groups on silica gel, causing tailing. Adding a small amount of a modifier to the eluent, like 0.5-1% triethylamine (if your compound is basic) or acetic acid (if it's acidic), can improve peak shape.

  • Suspect On-Column Decomposition: If you see new spots appearing on TLC from fractions collected from the column, your compound may be degrading on the silica. This is a risk for sensitive thiols. Switch to a less harsh stationary phase like acidic alumina[11] or run the column quickly ("flash chromatography") with degassed solvents.

Problem: My NMR spectrum shows my product is clean, but I suspect metal contamination from the synthesis.

Solution: This is a valid concern, especially if copper catalysts were used. Standard purification methods may not remove chelated metal ions.

  • Aqueous EDTA Wash: Dissolve your purified (or crude) product in an organic solvent like ethyl acetate. Wash the organic layer 2-3 times with a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. The EDTA is a strong chelating agent that will pull the copper ions into the aqueous phase.[5] Afterwards, wash with brine, dry the organic layer over sodium sulfate, and remove the solvent.

Section 3: Key Purification Protocols

Protocol 1: Recrystallization from a Solvent Pair (Ethanol/Water)

This protocol is ideal for purifying a solid product that is greater than 85-90% pure.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to add the solvent portion-wise to a gently boiling solution to avoid adding too much.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy. The cloudiness indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution just becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (the same ratio at which crystallization occurred) to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is used for separating the target compound from impurities of different polarities.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A common starting point for 1,2,4-triazole derivatives is a mixture of hexane and ethyl acetate or chloroform and methanol.[6] Adjust the ratio until the desired compound has an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks in the stationary phase.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. Crucially, for a thiol, ensure the system is flushed with an inert gas before applying vacuum if possible.

Section 4: Data Summary & Visual Aids

Purification Method Selection Guide

The following diagram illustrates the relationship between common impurity types and the most effective purification techniques.

ImpurityPurification cluster_impurities Impurity Type cluster_methods Recommended Technique start_mat Unreacted Starting Materials column Column Chromatography start_mat->column side_prod Polar Side-Products side_prod->column acid_base Acid-Base Wash side_prod->acid_base isomers Isomers isomers->column Difficult, may require optimized conditions oxidation Disulfide (Oxidation) oxidation->column Often less polar metals Metal Contaminants edta EDTA Wash metals->edta recryst Recrystallization column->recryst For final polishing

Caption: Matching purification techniques to impurity types.

Table 1: Recommended Solvent Systems for Purification
TechniqueSolvent System (Starting Point)Rationale & Comments
Recrystallization Ethanol / WaterGood for moderately polar compounds. Water acts as the anti-solvent.[8]
Ethyl Acetate / HexaneA common choice for compounds soluble in ethyl acetate but not in non-polar hexanes.
Toluene or XyleneCan be effective for washing away less polar organic impurities via hot filtration.[10]
Column Chromatography Hexane / Ethyl Acetate (Gradient)A standard system for moderately polar compounds. Start with a low percentage of ethyl acetate and gradually increase polarity.
Chloroform / Methanol (Gradient)Effective for more polar triazole derivatives. A 90:10 mixture is a common starting point.[1]
Dichloromethane / Methanol (Gradient)Similar to Chloroform/Methanol but avoids the use of chloroform.

Section 5: References

  • BenchChem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 1,2,4-Triazole Derivatives. Retrieved from

  • BenchChem. (n.d.). Overcoming low solubility of triazole derivatives in organic synthesis. Retrieved from

  • Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71.

  • Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422.

  • Al-Majidi, S. M. H., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 65(3), 263-271.

  • Osman, M. A., et al. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research, 26(2), 171-174.

  • Sharma, S., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Scientific Reports, 14(1), 25298.

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-860.

  • Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Retrieved from [Link]

  • Reddit user discussion. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? Reddit. Retrieved from [Link]

  • Wojciechowski, B., et al. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. Retrieved from [Link]

  • Request PDF. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Improving the Solubility of 1,2,4-Triazole-3-Thiol Derivatives for Biological Assays

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a structured approach to tackling one of the...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a structured approach to tackling one of the most common yet significant hurdles in the preclinical assessment of 1,2,4-triazole-3-thiol derivatives: poor aqueous solubility. The therapeutic potential of this chemical class is vast, but realizing it depends on generating reliable data from biological assays, which begins with achieving a stable, soluble test solution.[1][2] This document offers FAQs for quick reference and in-depth troubleshooting guides for more persistent challenges.

Section 1: Frequently Asked Questions (FAQs) - Your First Response

This section addresses the most common initial challenges encountered when working with 1,2,4-triazole-3-thiol derivatives.

Q1: Why are my 1,2,4-triazole-3-thiol derivatives crashing out of my aqueous assay buffer?

A: The low solubility of this class of compounds typically stems from their molecular structure. The 1,2,4-triazole ring is polar and capable of forming strong intermolecular hydrogen bonds and dipole-dipole interactions.[3][4] These forces can create a highly stable and rigid crystal lattice structure, which is energetically favorable and difficult for water molecules to disrupt.[3][5] Many of these compounds have high melting points, classifying them as "brick-dust" molecules, which are notoriously difficult to solubilize.[5][6] When you introduce a concentrated stock solution (usually in an organic solvent) into an aqueous buffer, the abrupt change in solvent polarity causes the compound to precipitate or "crash out."

Q2: What is the best starting solvent to create a stock solution?

A: For initial attempts, polar aprotic solvents are generally the most effective. We recommend starting with:

  • Dimethyl sulfoxide (DMSO): This is the most common and effective choice for creating high-concentration stock solutions due to its high polarity and ability to act as a hydrogen bond acceptor, which helps solvate the triazole core.[3][7][8]

  • Dimethylformamide (DMF): Similar to DMSO, DMF is another excellent polar aprotic solvent for dissolving these compounds.[1][3]

Q3: I'm using DMSO. What is the maximum concentration tolerated in most cell-based assays?

A: This is a critical consideration for data integrity. While DMSO is an excellent solvent, it can exhibit toxicity in biological systems, particularly in cell-based assays. As a general rule, the final concentration of DMSO in your assay medium should not exceed 0.5% (v/v) , with many sensitive assays requiring ≤0.1% . Always run a vehicle control (medium + equivalent DMSO concentration) to ensure the observed effects are from your compound, not the solvent.

Q4: My compound is still poorly soluble or completely insoluble even in 100% DMSO. What should I do?

A: This indicates a significant solubility challenge. Before moving to advanced techniques, try gentle heating (e.g., 37-50°C) and sonication to aid dissolution in DMSO. If the compound remains insoluble or precipitates upon cooling, it is necessary to move beyond simple solvent systems. Proceed to the in-depth troubleshooting guides in Section 2.

Section 2: Troubleshooting Guide - A Deeper Dive

This section provides systematic strategies for when standard approaches fail. Each strategy includes the underlying scientific principles and a detailed protocol.

Issue 1: Basic Solvent Systems are Insufficient

If your compound is insoluble in a single solvent or precipitates when diluted into aqueous buffer, the next steps involve modifying the solvent environment or the compound's ionization state.

Expertise & Experience: A co-solvent system involves using a mixture of solvents to create a medium with intermediate polarity that is more favorable for your compound. By adding a water-miscible organic solvent to your aqueous buffer, you reduce the overall polarity of the solution, making it less likely for your hydrophobic compound to precipitate upon dilution.[3][9] This is a powerful and widely used technique to maintain solubility in the final assay.

Data Presentation: Common Co-Solvent Systems

Co-SolventRecommended Starting % (v/v) in Final Assay MediumKey Characteristics & Considerations
Ethanol1-5%Good for compounds with hydrogen-bonding capabilities. Can be toxic to cells at higher concentrations.[10]
Polyethylene Glycol 400 (PEG 400)5-10%A low-toxicity polymer that is effective at solubilizing many hydrophobic compounds.
Propylene Glycol1-10%Another low-toxicity solvent, often used in pharmaceutical formulations.
tert-Butanol1-5%Can be effective but may have higher cellular toxicity than glycols. Often used in water/t-butanol systems for reactions.[3]

Experimental Protocol: Preparing a Stock and Working Solution with a Co-Solvent

  • High-Concentration Stock: Prepare a 10-50 mM stock solution of your compound in 100% DMSO.

  • Intermediate Dilution: Create an intermediate dilution of your stock solution in the chosen co-solvent (e.g., PEG 400). For example, dilute your 10 mM DMSO stock 1:10 in PEG 400 to get a 1 mM solution in 10% DMSO/90% PEG 400.

  • Final Working Solution: Further dilute this intermediate stock into your final aqueous assay buffer. This two-step dilution process minimizes localized high concentrations of the compound in a purely aqueous environment, preventing precipitation.

  • Validation: After preparing the final working solution, let it sit at the assay temperature for 15-30 minutes. Visually inspect for any signs of precipitation or cloudiness against a dark background.

Expertise & Experience: The solubility of ionizable compounds is highly dependent on pH. 1,2,4-triazole-3-thiol derivatives possess both weakly basic nitrogen atoms in the triazole ring and an acidic thiol group (which can exist in tautomeric form as a thione).[4][11][12] By adjusting the pH of the buffer, you can shift the equilibrium towards the ionized form of the molecule, which is generally more water-soluble. For a compound with an acidic thiol group (pKa around 9), increasing the pH above this value will deprotonate it, creating a charged species with enhanced aqueous solubility.[13] Conversely, lowering the pH will protonate the basic nitrogens.

Experimental Protocol: Determining a pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers across a relevant physiological and experimental pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Equilibration: Add an excess amount of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Shaking/Stirring: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Analysis: Plot the measured solubility against the pH to identify the optimal pH range for your experiments. This approach helps create a suitable microenvironment pH that improves solubility.[14]

Mandatory Visualization: pH-Dependent Ionization

G low_pH low_pH neutral_pH Neutral pH (e.g., 6-8) Neutral Form Lowest Solubility (Crystal Lattice) low_pH->neutral_pH + OH⁻ - H⁺ high_pH high_pH neutral_pH->high_pH + OH⁻ - H⁺

Caption: General effect of pH on the solubility of a 1,2,4-triazole-3-thiol derivative.

Issue 2: Compound Remains Insoluble or is Unstable with pH/Solvent Adjustments

When the above methods are insufficient or if pH modification adversely affects compound stability or the biological assay itself, advanced formulation strategies are required.

Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly water-soluble "guest" molecules, like your triazole derivative, forming a "host-guest" inclusion complex.[16][17] This complex presents a water-soluble exterior to the aqueous environment, dramatically increasing the apparent solubility of the compound without chemically modifying it.[9][18] This is a highly effective and widely adopted method in pharmaceutical development.[19]

Data Presentation: Comparison of Commonly Used Cyclodextrins

Cyclodextrin TypeAbbreviationKey CharacteristicsRecommended Use
Beta-Cyclodextrinβ-CDNatural cyclodextrin with moderate cavity size. Limited aqueous solubility and potential for nephrotoxicity.[17]Less common for in-vivo; suitable for some in-vitro applications.
Hydroxypropyl-β-CyclodextrinHP-β-CDChemically modified to have significantly higher aqueous solubility and lower toxicity than β-CD.[16]Recommended starting point. Widely used in research and commercial formulations.
Sulfobutyl Ether-β-CyclodextrinSBE-β-CDA modified, negatively charged cyclodextrin with very high aqueous solubility. Excellent solubilizing capacity.[15]Excellent choice for difficult-to-solubilize compounds, especially those with cationic character.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the amount of compound and HP-β-CD needed for a 1:1 or 1:2 molar ratio. Start with 1:1.

  • Mixing: In a glass mortar, place the accurately weighed HP-β-CD. Add the weighed compound.

  • Kneading: Add a small amount of a water/ethanol (50:50) mixture dropwise to the powder. Knead the mixture thoroughly with a pestle for 30-60 minutes. The goal is to form a thick, uniform paste. This intimate mixing facilitates the entry of the drug molecule into the cyclodextrin cavity.

  • Drying: Dry the paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved. This removes the solvent, leaving a solid powder of the inclusion complex.

  • Reconstitution: The resulting powder can now be dissolved directly in your aqueous assay buffer.

  • Validation: Prepare a saturated solution of the complex in your buffer. Filter or centrifuge to remove any undissolved material and measure the concentration of your compound via HPLC or UV-Vis to determine the solubility enhancement.

Mandatory Visualization: Cyclodextrin Encapsulation Workflow

G cluster_start Inputs cluster_process Process cluster_end Output Compound Poorly Soluble Triazole Derivative Kneading 1. Mix & Knead (Water/Ethanol) Compound->Kneading Cyclodextrin HP-β-Cyclodextrin (Water Soluble) Cyclodextrin->Kneading Drying 2. Dry Paste (Removes Solvent) Kneading->Drying Complex Inclusion Complex Powder Drying->Complex Final_Solution Aqueous Solution (Enhanced Solubility) Complex->Final_Solution Dissolve in Assay Buffer

Caption: Workflow for preparing a cyclodextrin inclusion complex via the kneading method.

Section 3: Summary and Best Practices

Successfully solubilizing 1,2,4-triazole-3-thiol derivatives requires a systematic approach. Rushing to an advanced formulation is often unnecessary if a simpler method has not been properly optimized. The following flowchart summarizes the recommended troubleshooting path.

Mandatory Visualization: Solubility Troubleshooting Decision Tree

G Start Start: Dissolve Compound in 100% DMSO Check1 Is it soluble? Start->Check1 Dilute Dilute into Assay Buffer (Final DMSO <= 0.5%) Check1->Dilute Yes TryCoSolvent Use Co-Solvent System (e.g., PEG 400, Ethanol) Check1->TryCoSolvent No Check2 Does it precipitate? Dilute->Check2 Success Success! Proceed with Assay Check2->Success No Check2->TryCoSolvent Yes Check3 Is it soluble? TryCoSolvent->Check3 Check3->Success Yes TrypH Investigate pH Modification (pH-Solubility Profile) Check3->TrypH No Check4 Is it soluble & stable? TrypH->Check4 Check4->Success Yes TryCyclodextrin Use Cyclodextrin Formulation (e.g., HP-β-CD) Check4->TryCyclodextrin No Check5 Is it soluble? TryCyclodextrin->Check5 Check5->Success Yes Advanced Consult Formulation Specialist (e.g., Nanoparticles, Solid Dispersions) Check5->Advanced No

Caption: A decision tree for systematically troubleshooting solubility issues.

Key Best Practices:

  • Always Validate: After any solubilization step, visually inspect your final solution and, if possible, confirm the concentration analytically.

  • Consider Assay Compatibility: Ensure that your chosen solvents, pH, or excipients do not interfere with your biological assay (e.g., enzyme activity, cell viability, receptor binding).

  • Document Everything: Keep detailed records of the methods you try, including solvents, concentrations, ratios, and outcomes. This is invaluable for reproducibility and further development.

References
  • Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Patel, K. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Verma, S., & Rawat, A. (2018). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]

  • Krasavin, M., et al. (2019). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. Available at: [Link]

  • Albayrak, F., et al. (2018). The effects of solvent and base on yields of triazole-thiols 2a-b. ResearchGate. Available at: [Link]

  • Buarque, C., et al. (2023). Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids. Open Exploration Publishing. Available at: [Link]

  • Johnson, T., & Stelzer, L. (2011). Improving solubility via structural modification. ResearchGate. Available at: [Link]

  • Kocius, L., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Al-dujailly, E., et al. (2024). Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investig. Longdom Publishing. Available at: [Link]

  • Ram, V., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available at: [Link]

  • Chervyakova, O., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health. Available at: [Link]

  • ACS Publications. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A. Available at: [Link]

  • Sadowski, Z., et al. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]

  • Ram, V., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]

  • Jorgensen, W., & Duffy, E. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Available at: [Link]

  • Crini, G., et al. (2024). Cyclodextrins: Properties and Applications. MDPI. Available at: [Link]

  • Al-Kasmi, B., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. Available at: [Link]

  • ACS Publications. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Available at: [Link]

  • Mourtas, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Yurttas, L., et al. (2013). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. PubMed. Available at: [Link]

  • Google Patents. (2007). Pharmaceutical formulations of cyclodextrins and antifungal azole compounds. Google Patents.
  • ResearchGate. (2023). Systems that can improve the water solubility of drugs. ResearchGate. Available at: [Link]

  • Chemdad. (n.d.). 1H-1,2,4-Triazole-3-thiol. Chongqing Chemdad Co., Ltd. Available at: [Link]

  • Jasim, A., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Alkylation of 4H-1,2,4-triazole-3-thiol

Welcome to the technical support guide for the alkylation of 4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the alkylation of 4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. The 1,2,4-triazole core is a key component in numerous pharmacologically active compounds, and the ability to selectively functionalize it via alkylation is a critical step in synthesizing novel derivatives.[1]

However, the inherent chemical nature of 4H-1,2,4-triazole-3-thiol presents unique challenges, primarily concerning regioselectivity. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses specific experimental problems you may encounter. Each answer provides a causal explanation rooted in chemical principles, followed by actionable protocols.

Question 1: My reaction is yielding a mixture of S- and N-alkylated products. How can I improve the selectivity for the desired S-alkylated isomer?

Answer: This is the most common challenge and stems from the presence of multiple nucleophilic sites on the triazole-thiol core. The molecule exists in a tautomeric equilibrium between the thione and thiol forms, making the sulfur atom and the ring nitrogen atoms (N2 and N4) potential sites for alkylation.

Causality & Mechanistic Insight: The key to achieving high S-selectivity lies in exploiting the differential nucleophilicity of the sulfur and nitrogen atoms. The thiol proton is significantly more acidic than the N-H protons of the triazole ring. In the presence of a suitable base, the thiol group is preferentially deprotonated to form a thiolate anion. This thiolate is a soft nucleophile, which, according to Hard and Soft Acid-Base (HSAB) theory, reacts preferentially with the soft electrophilic carbon center of an alkyl halide.

Under neutral or weakly basic conditions, the nitrogen atoms can compete as nucleophiles, leading to mixtures of N-alkylated products.[2][3] However, in a sufficiently basic medium, the reaction overwhelmingly favors the S-alkylation pathway.[2][3]

Troubleshooting Workflow for Regioselectivity:

G start Problem: Mixture of S- and N-Isomers cause Cause: Competing Nucleophilicity of N and S atoms start->cause solution Solution: Favor Thiolate Anion Formation cause->solution base_check Is the base strong enough? solution->base_check solvent_check Is the solvent appropriate? base_check->solvent_check Yes protocol Implement Optimized Protocol base_check->protocol No, switch to stronger/more suitable base solvent_check->protocol Yes, proceed solvent_check->protocol No, switch to polar aprotic solvent

Caption: Decision workflow for troubleshooting poor regioselectivity.

Step-by-Step Protocol for Maximizing S-Alkylation:

  • Base Selection: Switch from weak bases (e.g., triethylamine) to more effective options. The choice of base is critical for selective deprotonation of the thiol group.

  • Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the SN2 reaction. Polar aprotic solvents are generally preferred.

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) to identify the point of maximum conversion and minimize side product formation.

  • Work-up and Purification: A proper work-up is essential to isolate the desired product from the reaction mixture.

Optimized Reaction Conditions:

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃, NaOH, KOHEffectively deprotonates the thiol over the ring nitrogens. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the thiolate.[2]
Solvent DMF, Acetone, EthanolPolar aprotic solvents like DMF are excellent for SN2 reactions. Alcohols like ethanol can also be used, often in conjunction with an alkali hydroxide base.[3]
Temperature Room Temperature to 60 °CGentle heating can increase the reaction rate, but excessively high temperatures may promote side reactions.
Alkylating Agent Alkyl halides (I > Br > Cl)The reactivity of the halide influences the reaction rate. Benzyl chlorides and bromoacetophenones have been shown to yield only S-substituted derivatives.[4]
Question 2: My reaction yield is consistently low, even with good S-selectivity. What factors should I investigate?

Answer: Low yields can be attributed to several factors, including incomplete reaction, degradation of starting material or product, or inefficient purification.

Causality & Mechanistic Insight: Assuming selectivity is controlled, low yield points to issues with reaction kinetics or stability. The deprotonated triazole-thiolate is a potent nucleophile, but the reaction can stall if the alkylating agent is not sufficiently reactive or if side reactions consume the reactants. For instance, in some cases, the intermediate acylation product can cyclize to form a 1,3,4-thiadiazole byproduct instead of the desired 1,2,4-triazole-3-thiol.[5]

Troubleshooting Steps for Low Yield:

  • Verify Reagent Quality: Ensure the 4H-1,2,4-triazole-3-thiol and the alkylating agent are pure and dry. Moisture can interfere with the reaction, especially when using strong bases.

  • Optimize Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess (1.1-1.2 equivalents) of the alkylating agent can help drive the reaction to completion. Monitor by TLC to avoid excess unreacted halide, which can complicate purification.

  • Increase Reaction Time/Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-60 °C) and extend the reaction time. Use TLC to monitor the consumption of the starting material.

  • Consider Microwave Irradiation: For challenging substrates, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[6]

  • Improve Purification Strategy: The desired product may be lost during work-up. A particularly effective method involves converting the target compound into a water-soluble salt.[5][7]

Protocol for Enhanced Purification via Salt Formation:

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable volume of water.

  • Add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) to raise the pH to 9-10. This deprotonates the remaining N-H on the triazole ring, forming a water-soluble potassium/sodium salt of your product.[5]

  • Wash the aqueous solution with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-polar impurities and any unreacted alkylating agent.

  • Treat the aqueous layer with activated charcoal to remove colored impurities, then filter.[7]

  • Slowly acidify the clear aqueous solution with cold 0.5 M HCl to a pH of ~2. The desired S-alkylated product, now protonated and water-insoluble, will precipitate out.[5]

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm that I have synthesized the S-alkylated isomer and not an N-alkylated one?

A1: Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is the most reliable method.

  • ¹H NMR: The protons of the alkyl group attached to the sulfur will have a characteristic chemical shift. More importantly, in the S-alkylated product, the N-H proton on the triazole ring is typically retained and can be observed in the spectrum (often as a broad singlet at a downfield shift, >13 ppm), although its visibility can depend on the solvent and concentration.[5]

  • ¹³C NMR: The most telling signal is for the carbon atom of the triazole ring attached to the sulfur (C3). Upon S-alkylation, this carbon signal shifts significantly compared to the starting material and to the corresponding N-alkylated isomers. This shift can be compared with literature values or computational predictions for confirmation.[2]

  • Combined Analysis: Comparing the experimentally observed NMR chemical shifts with those predicted by Density Functional Theory (DFT) calculations is a powerful method used in research to reliably determine the site of alkylation.[2][3]

Q2: What is the underlying mechanism of S-alkylation under basic conditions?

A2: The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

SN2_Mechanism TriazoleThiol 4H-1,2,4-Triazole-3-thiol Thiolate Thiolate Anion TriazoleThiol->Thiolate Deprotonation Base Base (B:) Base->Thiolate TransitionState [Transition State]‡ Thiolate->TransitionState SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState S_Alkylated S-Alkylated Product TransitionState->S_Alkylated Byproducts BH + X⁻

Caption: SN2 mechanism for S-alkylation of 4H-1,2,4-triazole-3-thiol.

  • Deprotonation: A base removes the acidic proton from the thiol group (-SH) to generate a highly nucleophilic thiolate anion (-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of the alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., a halide ion) in a single, concerted step.

  • Product Formation: This step forms the new sulfur-carbon bond, resulting in the S-alkylated 1,2,4-triazole derivative.

Q3: Can I perform alkylation under neutral conditions?

A3: Yes, alkylation can be performed under neutral conditions, but it generally leads to lower yields and a higher risk of forming N-alkylated byproducts.[2][3] In the absence of a base, the sulfur atom is less nucleophilic, and the reaction proceeds more slowly. Some studies have noted that S-alkylation can occur selectively under neutral conditions, albeit with reduced efficiency compared to alkaline medium.[2] For preparative synthesis aimed at high yields of a single regioisomer, basic conditions are strongly recommended.

References

  • Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128923. [Link]

  • Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2020). ResearchGate Request: Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. [Link]

  • Plebankiewicz, M., Gzella, A. K., & Sobiak, S. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 679. [Link]

  • Demchenko, A. M., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Pharmaceuticals, 16(11), 1629. [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981273. [Link]

  • Demchenko, A. M., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7654. [Link]

  • Di Mauro, G., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(1), 194. [Link]

  • Kochikyan, T. V., et al. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ChemInform, 41(32). [Link]

  • Kumar, V., et al. (2015). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Journal of the Serbian Chemical Society, 80(8), 981-988. [Link]

  • Sytad, O. I., & Zarivna, N. O. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Modern Chemistry and Chemical Technology, 2(1), 1-13. [Link]

Sources

Optimization

How to differentiate between 1,2,4-triazole-3-thiol and 1,3,4-thiadiazol-2-amine isomers

Technical Support Center Topic: Differentiating 1,2,4-Triazole-3-thiol and 1,3,4-Thiadiazol-2-amine Isomers Audience: Researchers, scientists, and drug development professionals. Frequently Asked Questions (FAQs) & Troub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Differentiating 1,2,4-Triazole-3-thiol and 1,3,4-Thiadiazol-2-amine Isomers

Audience: Researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

As a Senior Application Scientist, I often encounter questions from researchers working with heterocyclic compounds, particularly when their synthesis can lead to isomeric products. A common and critical challenge is distinguishing between 1,2,4-triazole-3-thiol and its isomer, 1,3,4-thiadiazol-2-amine. Both can be synthesized from the same thiosemicarbazide precursors, making unambiguous identification essential for accurate structure-activity relationship (SAR) studies and downstream applications.[1][2][3][4]

This guide provides a systematic approach to differentiate these two isomers using common analytical techniques.

Q1: My synthesis was intended to produce 5-phenyl-4H-1,2,4-triazole-3-thiol, but I suspect I may have 5-phenyl-1,3,4-thiadiazol-2-amine as a byproduct or the main product. What is the most definitive method to distinguish them?

The most straightforward and often definitive method is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy . The key lies in identifying the chemical shifts of the exchangeable protons (NH and SH).

Causality Behind the Method: The electronic environments of the protons on the triazole and thiadiazole rings are significantly different. The 1,2,4-triazole-3-thiol exists in a tautomeric equilibrium between a thione form (C=S) and a thiol form (C-SH).[5][6][7][8] In the thione form, the protons are attached to nitrogen atoms within the ring, leading to characteristic downfield shifts. In contrast, the 1,3,4-thiadiazol-2-amine has an exocyclic amino group (-NH₂).

Troubleshooting Guide: Interpreting Your ¹H NMR Spectrum

  • Signature of 1,2,4-Triazole-3-thiol (Thione Tautomer): Look for broad signals in the very low-field region of the spectrum, typically between 13.0 and 14.0 ppm .[1][5] These signals correspond to the N-H protons of the triazole ring. The S-H proton of the thiol tautomer, if present, would appear much further upfield, around 1.1-1.4 ppm, but the thione form is often predominant.[5]

  • Signature of 1,3,4-Thiadiazol-2-amine: The two protons of the primary amine group (-NH₂) will typically appear as a singlet in the aromatic region, usually between 7.0 and 7.5 ppm (for the 5-phenyl derivative).[1][2]

Comparative Data Summary:

CompoundFunctional GroupCharacteristic ¹H NMR Chemical Shift (ppm)Reference
5-phenyl-4H-1,2,4-triazole-3-thiolN-H (ring)~13-14[1][5]
5-phenyl-1,3,4-thiadiazol-2-amine-NH₂ (exocyclic)~7.4[1][2]

A direct comparison of the spectra makes the difference immediately apparent.[1][9][10]

Visualization: Key Differentiating Protons

Caption: Key ¹H NMR signals for isomer differentiation.

Q2: My ¹H NMR spectrum is ambiguous due to solvent peaks or low concentration. Are there other spectroscopic methods I can use?

Absolutely. While ¹H NMR is often sufficient, combining it with other techniques provides a self-validating system for structural confirmation. The next logical steps are FT-IR and ¹³C NMR spectroscopy.

Troubleshooting Guide: A Multi-Spectroscopic Approach

1. FT-IR (Fourier-Transform Infrared) Spectroscopy:

  • Why it works: FT-IR is excellent for identifying functional groups based on their vibrational frequencies. The key difference here is the C=S (thione) vs. C-N/N-H (amine) and the potential presence of a weak S-H stretch.

  • 1,2,4-Triazole-3-thiol (Thione form):

    • N-H stretch: Broad bands in the 3100–3460 cm⁻¹ region.[5]

    • C=N stretch: 1560–1650 cm⁻¹.[5]

    • N-C=S stretch (Thione): A key band in the 1250–1340 cm⁻¹ region.[5]

    • S-H stretch (Thiol form, if present): A weak, sharp band around 2550–2660 cm⁻¹ .[5][11][12] Its absence often indicates the thione is the dominant tautomer.

  • 1,3,4-Thiadiazol-2-amine:

    • N-H stretch (primary amine): Two distinct bands are often visible in the 3100–3400 cm⁻¹ range.[13][14]

    • C=N stretch: Typically around 1590–1636 cm⁻¹.[13][14]

    • C-S-C stretch (ring): Observed in the fingerprint region, around 812-854 cm⁻¹.[13][14]

2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Why it works: The chemical environment of the carbon atoms, especially the one bonded to sulfur, is distinct in each isomer.

  • 1,2,4-Triazole-3-thiol (Thione form): The C=S carbon is highly deshielded and resonates at a characteristic downfield chemical shift, typically around 169.0 ppm .[5]

  • 1,3,4-Thiadiazol-2-amine: The two carbons in the thiadiazole ring have different shifts. The C-NH₂ carbon is typically observed around 165-169 ppm, while the other ring carbon (C-S-C) is further upfield.[13][14]

Comparative Spectroscopic Data Summary:

TechniqueFeature1,2,4-Triazole-3-thiol1,3,4-Thiadiazol-2-amineReference
FT-IR N-C=S Stretch1250–1340 cm⁻¹ Absent[5]
FT-IR S-H StretchWeak at 2550–2660 cm⁻¹ (if present)Absent[5]
¹³C NMR C=S Signal~169.0 ppm Absent (has two distinct ring C signals)[5]

Experimental Workflow for Isomer Confirmation

Isomer_Confirmation_Workflow start Synthesized Product (Unknown Isomer Mixture) nmr_h1 Acquire ¹H NMR start->nmr_h1 check_nmr Signal at 13-14 ppm? nmr_h1->check_nmr triazole Confirmed: 1,2,4-Triazole-3-thiol check_nmr->triazole Yes thiadiazole Likely: 1,3,4-Thiadiazol-2-amine check_nmr->thiadiazole No confirm Confirm with FT-IR & ¹³C NMR Data triazole->confirm ftir_c13 Acquire FT-IR and ¹³C NMR thiadiazole->ftir_c13 ftir_c13->confirm final Structure Verified confirm->final

Caption: Step-by-step analytical workflow for isomer verification.

Q3: What if spectroscopic data is still inconclusive or I need absolute proof of structure for a publication or patent?

For unequivocal structural proof, especially in cases of novel derivatives or for regulatory filings, Single-Crystal X-ray Crystallography is the gold standard.[15][16][17]

Why it is the definitive method:

  • Unambiguous Connectivity: It directly maps the atomic positions in three-dimensional space, resolving any ambiguity about which atoms are bonded to each other.

  • Tautomer Identification: It provides a solid-state snapshot, confirming the dominant tautomeric form (thione vs. thiol) in the crystal lattice.[5][18][19]

  • Stereochemistry and Conformation: It provides precise bond lengths, bond angles, and conformational details.

Protocol: Preparing for X-ray Crystallography

  • Purification: The highest possible purity is required. Recrystallize your compound multiple times from a suitable solvent system.

  • Crystal Growth:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

    • Solvent Diffusion: Create a layered system with your compound dissolved in a good solvent at the bottom and a poor solvent (in which the compound is insoluble) carefully layered on top. Crystals will form at the interface.

    • Vapor Diffusion: Place a small vial containing a concentrated solution of your compound inside a larger, sealed jar containing a more volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

  • Submission: Once you have single, well-formed crystals (typically >0.1 mm in all dimensions), they can be sent to a crystallographic facility for analysis.

References

  • Tretyakov, B.A., Tikhonova, O.V., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link][1][3][9][10]

  • Wujec, M., Pitucha, M., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry. Available at: [Link]

  • Tretyakov, B. A., et al. (2025). Literature-known approaches to the synthesis of 1,2,4-triazole-3-thiols. ResearchGate. Available at: [Link]

  • Tretyakov, B.A., Tikhonova, O.V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Available at: [Link][2][20]

  • Nikolaev, A.V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Available at: [Link]

  • Tretyakov, B.A., Tikhonova, O.V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. ResearchGate. Available at: [Link]

  • Ainsworth, C. (1965). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses. Available at: [Link]

  • Lozynskyi, A., et al. (2012). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. Available at: [Link]

  • Manjula, S.N., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters. Available at: [Link]

  • Unknown. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Tretyakov, B.A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Bohrium. Available at: [Link]

  • Unknown. (2025). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Available at: [Link]

  • Sałdyka, M., et al. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. RSC Advances. Available at: [Link]

  • Manjula, S.N., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Unknown. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Holota, S., et al. (2018). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules. Available at: [Link]

  • Al-Sanea, M.M., et al. (2022). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules. Available at: [Link]

  • Unknown. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

  • Al-Masoudi, N.A., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules. Available at: [Link]

  • Unknown. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl].... ResearchGate. Available at: [Link]

  • Unknown. (n.d.). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). 1,3,4-Thiadiazol-2-amine, 5-(butylthio)- - Optional[13C NMR]. SpectraBase. Available at: [Link]

  • Unknown. (n.d.). X-ray crystal structure of compound 4b. ResearchGate. Available at: [Link]

  • Millard, B.J., & Pain, D.L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Ahmed, H.A., et al. (2009). Synthesis and Mesomorphic Behavior of Some Novel Compounds Containing 1,3,4-Thiadiazole and 1,2,4-Triazole Rings. Semantic Scholar. Available at: [Link]

  • Karcz, D., et al. (2020). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules. Available at: [Link]

  • Unknown. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in DMSO

Welcome to the technical support center for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound in Dimethyl Sulfoxide (DMSO) solutions. While specific degradation kinetics for this exact molecule are not extensively published, this document synthesizes established principles of thiol and triazole chemistry to provide robust troubleshooting advice and best practices.

I. Understanding the Core Chemistry: The Thiol-DMSO Interaction

The primary stability concern for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in DMSO arises from the inherent reactivity of the thiol (-SH) group. DMSO, while a common aprotic solvent, is known to be a mild oxidant, particularly under certain conditions such as elevated temperatures, prolonged light exposure, or in the presence of acidic or basic catalysts. The principal degradation pathway for thiols in the presence of an oxidant is the formation of a disulfide bridge, linking two molecules of the parent compound. Further oxidation to sulfonic acids is also possible under more strenuous conditions.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted to help you diagnose and resolve common problems you may encounter during your experiments.

Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis Over Time

Question: I've dissolved my 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in DMSO for my assay. When I re-analyze my stock solution after a day or two, I see a new, broader peak eluting later than my parent compound. What is happening?

Answer: The appearance of a new, less polar peak is a classic indicator of disulfide bond formation. The dimerization of the thiol effectively doubles the molecular weight and can lead to a longer retention time on a reverse-phase HPLC column.

Troubleshooting Workflow for New Peaks start New peak observed in HPLC/LC-MS check_mass Analyze new peak by LC-MS to determine its mass start->check_mass mass_double Is the mass approximately double the parent compound minus 2 Da? check_mass->mass_double disulfide_confirmed Disulfide formation is highly likely. mass_double->disulfide_confirmed Yes other_degradation Investigate other potential degradation pathways (e.g., oxidation to sulfonic acid, ring opening). mass_double->other_degradation No mitigation Implement mitigation strategies: - Prepare fresh solutions daily. - Store stock solutions at -20°C or -80°C. - Degas DMSO and work under inert gas (N2 or Ar). disulfide_confirmed->mitigation other_degradation->mitigation

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC/LC-MS.

  • Sample Preparation:

    • Prepare a fresh solution of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in high-purity, anhydrous DMSO at your typical experimental concentration (e.g., 10 mM).

    • Prepare a second sample and intentionally age it by leaving it on the benchtop, exposed to light and air for 24-48 hours.

  • LC-MS Analysis:

    • Analyze both the fresh and aged samples by LC-MS.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.

    • Column: A C18 reverse-phase column is suitable for this type of compound.

    • Detection: Use both UV detection (e.g., at the λmax of the parent compound) and mass spectrometry in positive ion mode.

  • Data Interpretation:

    • Compare the chromatograms of the fresh and aged samples.

    • Extract the mass spectrum of the new peak in the aged sample.

    • The expected mass of the disulfide dimer will be (M * 2) - 2, where M is the molecular weight of the parent thiol.

Issue 2: Decreased Potency or Inconsistent Results in Biological Assays

Question: My dose-response curves are inconsistent, and the IC50 value of my compound seems to be increasing with older stock solutions. Could this be a stability issue?

Answer: Yes, a decrease in potency is a strong indicator of compound degradation. If your compound is dimerizing, the concentration of the active monomeric thiol is decreasing, leading to a weaker biological effect.

  • Fresh is Best: The most reliable approach is to prepare fresh solutions of the compound in DMSO immediately before each experiment.

  • Storage Conditions: If stock solutions must be stored, they should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and kept at -20°C or ideally -80°C. Storage under an inert atmosphere (argon or nitrogen) can also significantly slow degradation.

  • Solvent Quality: Use high-purity, anhydrous DMSO. Older bottles of DMSO that have been opened multiple times may have absorbed atmospheric moisture and oxygen, which can accelerate thiol oxidation.

  • Consider Antioxidants: For particularly sensitive assays, the inclusion of a small amount of a compatible antioxidant, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), in your assay buffer (not your stock DMSO solution) can help maintain the thiol in its reduced state. Note: Ensure the antioxidant does not interfere with your assay.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol?

A1: As a solid, the compound is significantly more stable. It should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is recommended.[1]

Q2: Does the tautomeric nature of the 1,2,4-triazole-3-thiol affect its stability?

A2: Yes, 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. While the thione form is often predominant in the solid state, the equilibrium in solution can be influenced by the solvent.[2] This tautomerism can affect the nucleophilicity of the sulfur and its susceptibility to oxidation.

Q3: Are there other potential degradation pathways besides disulfide formation?

A3: While disulfide formation is the most common and immediate degradation pathway, further oxidation of the thiol or the resulting disulfide to various sulfur oxides (sulfenic, sulfinic, and sulfonic acids) is possible, especially under harsh conditions (e.g., high heat, presence of strong oxidants). Ring opening of the triazole is less likely under typical experimental conditions but can occur under extreme pH and high temperatures.[3]

Q4: How can I perform a forced degradation study to understand the stability limits of my compound?

A4: A forced degradation study involves exposing the compound to a range of harsh conditions to identify potential degradation products and pathways. This is a common practice in drug development.[1]

  • Prepare Solutions: Dissolve the compound in DMSO to a known concentration.

  • Stress Conditions: Aliquot the solution and expose to the following conditions for a defined period (e.g., 24 hours):

    • Acidic: Add a small amount of 0.1 M HCl.

    • Basic: Add a small amount of 0.1 M NaOH.

    • Oxidative: Add a small amount of 3% H₂O₂.

    • Thermal: Heat at a controlled temperature (e.g., 60°C).

    • Photolytic: Expose to UV light.

  • Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to identify and quantify the parent compound and any new peaks.[4]

IV. Data Summary and Visualization

Factors Influencing the Stability of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in DMSO
FactorImpact on StabilityRecommended Mitigation
Temperature Increased temperature accelerates oxidation.Store solutions at low temperatures (-20°C to -80°C).[1]
Oxygen Atmospheric oxygen is a key oxidant.Use degassed DMSO; work under an inert atmosphere.
Light UV light can promote radical-mediated oxidation.Protect solutions from light using amber vials.[1]
pH Both acidic and basic conditions can catalyze degradation.Maintain neutral pH where possible; be aware of the pH of your assay buffer.
Solvent Purity Water and other impurities in DMSO can facilitate degradation.Use high-purity, anhydrous DMSO from a freshly opened bottle.
Potential Degradation Pathway

Degradation Pathway Thiol Parent Thiol (Monomer) Disulfide Disulfide (Dimer) Thiol->Disulfide Oxidation (e.g., O2, DMSO) SulfonicAcid Sulfonic Acid (Further Oxidation) Disulfide->SulfonicAcid Stronger Oxidation

Caption: Simplified potential oxidative degradation pathway of the thiol.

V. References

  • Mroczek, T., Plech, T., & Wujec, M. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 55(2), 117–129. [Link]

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

  • Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123–127. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of the antifungal activity of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol vs fluconazole

In the persistent search for more potent and broad-spectrum antifungal agents, novel heterocyclic compounds are a significant area of interest. Among these, 1,2,4-triazole derivatives have shown considerable promise.

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for more potent and broad-spectrum antifungal agents, novel heterocyclic compounds are a significant area of interest. Among these, 1,2,4-triazole derivatives have shown considerable promise. This guide provides a comprehensive comparative analysis of the antifungal activity of a novel investigational compound, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, against the widely used clinical antifungal, fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating new antifungal candidates.

Introduction: The Rationale for New Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal therapies.[1][2] Fluconazole, a bis-triazole antifungal agent, has been a cornerstone in treating various fungal infections, particularly those caused by Candida and Cryptococcus species.[3][4] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][7][8] Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[5][6]

However, the efficacy of fluconazole can be limited, and resistance is a growing concern.[9] This has spurred the development of new triazole derivatives with potentially improved activity and a broader spectrum. The investigational compound, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, belongs to a class of sulfur-containing triazoles that have garnered interest for their potential antimicrobial properties.[2][10][11] This guide outlines the experimental design for a direct comparison of its antifungal activity with fluconazole.

Compound Profiles

Feature4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiolFluconazole
Chemical Class 1,2,4-triazole-3-thiolBis-triazole
Core Structure Contains a 1,2,4-triazole ring with a thiol groupContains two triazole rings
Mechanism of Action Presumed to inhibit ergosterol biosynthesis by targeting lanosterol 14-α-demethylase.[12][13][14]Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis.[3][5][6]
Clinical Use InvestigationalWidely used for candidiasis and cryptococcal meningitis.[3]

Proposed Experimental Workflow for Comparative Analysis

To conduct a robust comparative analysis, a multi-faceted approach is essential. The following workflow outlines the key experimental stages.

Antifungal Comparative Workflow cluster_0 Phase 1: In Vitro Antifungal Susceptibility cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: Safety and Selectivity cluster_3 Phase 4: Data Analysis and Comparison A Fungal Strain Panel Selection (e.g., C. albicans, C. neoformans, A. fumigatus) B Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) A->B C Minimum Fungicidal Concentration (MFC) Assay B->C D Ergosterol Biosynthesis Inhibition Assay B->D F Cytotoxicity Assay (e.g., against human cell lines) C->F E Molecular Docking Studies (Target: Lanosterol 14-α-demethylase) D->E G Comparative Analysis of MIC/MFC Values E->G F->G H Selectivity Index Calculation G->H I Structure-Activity Relationship (SAR) Insights H->I Mechanism_of_Action cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition cluster_2 Outcome Lanosterol Lanosterol CYP51 Lanosterol 14-α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol DisruptedMembrane Disrupted Fungal Cell Membrane Ergosterol->DisruptedMembrane Essential for integrity CYP51->Ergosterol Fluconazole Fluconazole Fluconazole->CYP51 Inhibits NovelTriazole 4-ethyl-5-(3-methylphenyl) -4H-1,2,4-triazole-3-thiol NovelTriazole->CYP51 Inhibits

Sources

Comparative

A Comparative Guide to the Definitive Structural Validation of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol using X-ray Crystallography

Abstract The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of therapeutic agents owing to its diverse biological activities, including anticancer and antimicrobial proper...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of therapeutic agents owing to its diverse biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] The precise three-dimensional arrangement of atoms within these molecules is a critical determinant of their pharmacological profiles. Consequently, unambiguous structural validation is not merely a procedural step but a fundamental requirement for advancing drug design and understanding structure-activity relationships (SAR). This guide provides an in-depth, comparative analysis of validating the structure of a representative triazole, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. We will explore the synthesis and preliminary spectroscopic characterization, highlight the inherent limitations of these methods, and establish why single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structure elucidation.[6][7]

Introduction: The Imperative for Unambiguous Structural Data

Substituted 1,2,4-triazole-3-thiol derivatives are a class of heterocyclic compounds of immense interest due to their broad spectrum of pharmacological activities.[3][5] These molecules can engage with biological receptors through various non-covalent interactions, such as hydrogen bonding and dipole interactions, which are dictated by their precise geometry and electronic properties.[1] However, the synthesis of these compounds can sometimes yield ambiguous structures. A critical ambiguity arises from the potential for thiol-thione tautomerism, where the molecule can exist in two interconverting forms. Spectroscopic methods like NMR and IR can provide strong evidence for the formation of the desired product but often struggle to definitively distinguish between these tautomers in the solid state.[8][9] This is where single-crystal X-ray crystallography becomes indispensable, providing a detailed, atomic-resolution snapshot of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[7][10][11]

Synthesis and Preliminary Characterization: Building the Foundation

The journey to structural validation begins with the synthesis of the target compound. A reliable and well-established method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is employed.[12]

Proposed Synthetic Pathway

The synthesis is typically achieved via a two-step process starting from a carboxylic acid hydrazide, which is reacted with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized under alkaline conditions to yield the final 1,2,4-triazole-3-thiol.

Experimental Protocol: Synthesis

  • Step 1: Formation of 1-(3-methylbenzoyl)-4-ethylthiosemicarbazide.

    • In a round-bottom flask, 3-methylbenzoyl hydrazide is dissolved in ethanol.

    • An equimolar amount of ethyl isothiocyanate is added dropwise to the solution.

    • The reaction mixture is refluxed for 4-6 hours, during which the thiosemicarbazide intermediate precipitates.

    • The mixture is cooled, and the solid product is collected by filtration, washed with cold ethanol, and dried.

  • Step 2: Cyclization to 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

    • The synthesized thiosemicarbazide is suspended in an aqueous solution of sodium hydroxide (e.g., 8-10%).

    • The mixture is refluxed for 6-8 hours until the evolution of hydrogen sulfide ceases (as tested with lead acetate paper).[13]

    • The solution is cooled and then carefully acidified with a dilute acid (e.g., HCl) to a neutral pH, causing the triazole-thiol to precipitate.

    • The crude product is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to yield the purified compound.

Spectroscopic Characterization: The First Look

Before proceeding to crystallography, the synthesized product is characterized by standard spectroscopic methods to confirm its identity.

  • ¹H NMR Spectroscopy: Provides information on the proton environment. For our target molecule, we would expect to see characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the phenyl ring (a singlet), the aromatic protons, and a key signal for the SH or NH proton, depending on the dominant tautomer in the solution. The thiol (SH) proton typically appears as a singlet, which can sometimes be broad.[14][15][16]

  • ¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule. A crucial signal to observe is that of the C=S carbon in the thione tautomer, which typically resonates at a distinct chemical shift (around 162-169 ppm).[8][9]

  • FTIR Spectroscopy: Identifies functional groups. Key vibrational bands include the C=N stretching of the triazole ring and, importantly, the presence or absence of a sharp S-H stretch (around 2550-2600 cm⁻¹) for the thiol form or a strong C=S absorption (around 1250 cm⁻¹) for the thione form.[8][15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing evidence that the desired reaction has occurred.

While these methods collectively build a strong case for the compound's structure, they provide data averaged over a population of molecules (in solution for NMR) and may not definitively resolve the solid-state structure or tautomeric form.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][17] It provides irrefutable evidence of molecular connectivity, conformation, and intermolecular interactions.

Experimental Workflow: From Powder to Structure

The process of obtaining a crystal structure is a meticulous workflow that demands precision at every stage.

dot digraph "X-ray Crystallography Workflow" { graph [fontname="Arial", label="Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography", labelloc=b, fontsize=12]; node [shape=box, style="filled", fontname="Arial", color="#202124", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#4285F4"];

} mend Caption: A streamlined workflow from compound synthesis to final structural validation.

Detailed Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step.[6] High-quality single crystals (typically 0.1-0.5 mm in size) are required.[6] A common and effective method is slow evaporation.

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetonitrile) to create a near-saturated solution.

    • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Crystal Selection and Mounting:

    • Under a microscope, select a clear, well-formed crystal with sharp edges and no visible fractures.[10]

    • Carefully mount the selected crystal onto a cryoloop or glass fiber attached to a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer.[10]

    • The crystal is cooled to a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms.

    • A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns, which appear as an ordered array of spots, are collected by a detector.[7] The positions and intensities of these spots contain the information about the crystal structure.

  • Structure Solution and Refinement:

    • The collected data are processed to determine the unit cell dimensions and space group of the crystal.

    • Specialized software programs are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.

    • This initial model is then refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[18] Software suites like SHELX (for solving and refining) and Olex2 (as a graphical interface) are industry standards for this process.[19][20][21][22]

Data Interpretation: A Comparative Analysis

The final output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains a wealth of data. Below is a table presenting hypothetical but realistic data for our target compound, compared with data from a similar published triazole structure.

Parameter4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (Hypothetical Data)4-amino-5-indolyl-1,2,4-triazole-3-thione[23]
Chemical Formula C₁₁H₁₃N₃SC₁₀H₉N₅S
Formula Weight 219.31231.28
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁
a (Å) 8.512(3)6.2351(1)
b (Å) 10.234(4)26.0156(4)
c (Å) 13.456(5)12.4864(2)
β (º) 98.75(2)93.243(2)
Volume (ų) 1156.8(7)2021.01(6)
Z 42
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.112R₁ = 0.049, wR₂ = 0.119

Analysis of Crystallographic Data:

  • Tautomeric Form: The crystallographic data provides the definitive tautomeric form in the solid state. By locating the hydrogen atom, it can be determined if it is attached to the sulfur (thiol form) or a nitrogen atom (thione form). In many similar structures, the thione form is found to be more stable.[9]

  • Bond Lengths and Angles: The C-S bond length is a key indicator. A C=S double bond (thione) is significantly shorter (approx. 1.68 Å) than a C-S single bond (thiol, approx. 1.82 Å). This single piece of data can resolve the ambiguity that spectroscopic methods cannot.[7][10]

  • Molecular Conformation: The data reveals the dihedral angle between the triazole ring and the 3-methylphenyl ring, which is crucial for understanding potential steric interactions and the molecule's overall shape.

  • Intermolecular Interactions: The crystal packing diagram shows how molecules interact with each other, revealing hydrogen bonds (e.g., N-H···S) and other non-covalent interactions that stabilize the crystal lattice. This is vital information for understanding physical properties like solubility and melting point.

Conclusion: The Definitive Answer

While foundational techniques like NMR, IR, and mass spectrometry are essential for initial characterization, they provide an incomplete picture. They confirm that the atoms are connected correctly but often fail to provide the absolute, high-resolution structural detail required for modern drug development.

dot digraph "Validation Method Comparison" { graph [fontname="Arial", label="Figure 2: Comparison of Structural Validation Techniques", labelloc=b, fontsize=12]; node [shape=record, style="filled", fontname="Arial", color="#202124", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

} mend Caption: Logical comparison highlighting the definitive nature of X-ray crystallography.

Single-crystal X-ray crystallography transcends these limitations by providing a direct visualization of the atomic arrangement.[11] It is the only technique that can definitively answer critical questions regarding tautomerism, conformation, and intermolecular packing in the solid state. For researchers in medicinal chemistry and drug development, this level of certainty is not a luxury; it is a necessity for building accurate structure-activity relationships, guiding further synthesis, and ensuring the intellectual property of novel chemical entities.

References

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026). Oreate AI Blog.
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  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.
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Validation

A Comparative Guide to the Synthesis of 1,2,4-Triazole Derivatives: Microwave-Assisted vs. Conventional Methods

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique structural features and ability to en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique structural features and ability to engage in various biological interactions have made it a cornerstone in the development of numerous therapeutic agents.[3][4] Marketed drugs such as the antifungal Fluconazole and the antiviral Ribavirin feature this heterocyclic core, and dozens more are in the drug development pipeline.[1][5] Beyond medicine, 1,2,4-triazole derivatives find applications as corrosion inhibitors, ionic liquids, and agrochemicals.[1][3]

Given their importance, the efficient and sustainable synthesis of these compounds is a critical focus for researchers. Historically, conventional thermal heating has been the mainstay. However, the emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a compelling green chemistry alternative.[6] This guide provides an in-depth, objective comparison of these two synthetic paradigms, supported by experimental data, to empower researchers in drug development and academia to make informed methodological choices.

Pillar 1: Understanding the Engine of Reaction - A Mechanistic Deep Dive

The choice between conventional and microwave heating is not merely about the heat source; it's about fundamentally different modes of energy transfer that directly impact reaction kinetics and outcomes.

Conventional Heating: A Surface-Level Affair

Traditional synthesis relies on conventional heating using oil baths or heating mantles. This method transfers thermal energy via conduction and convection .[7][8] Heat is first absorbed by the reaction vessel and then slowly transferred to the solvent and reactants.[8][9] This process is inherently inefficient, leading to a significant temperature gradient within the reaction mixture, where the vessel walls are hotter than the bulk of the solution.[8] This can result in localized overheating, leading to byproduct formation and decomposition of sensitive reagents.[10]

Microwave-Assisted Synthesis (MAOS): Heating from the Inside Out

Microwave synthesis utilizes dielectric heating to transfer energy directly to the molecules within the reaction mixture.[11][12] This circumvents the slow process of thermal conduction. The primary mechanisms responsible for this rapid and uniform heating are:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[11][13] This constant reorientation generates friction at the molecular level, which translates into rapid and efficient heating.[9]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[8][11]

This "inside-out" heating is volumetric and uniform, leading to a dramatic acceleration of reaction rates and often cleaner reaction profiles.[7]

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating a Heat Source (Oil Bath) b Reaction Vessel a->b Conduction c Solvent & Reactants b->c Convection d Microwave Source (Magnetron) e Solvent & Reactants (Direct Interaction) d->e Irradiation f Reaction Vessel (Transparent)

Caption: Heat transfer mechanisms in conventional vs. microwave synthesis.

Pillar 2: Performance Under the Microscope - A Quantitative Comparison

The theoretical advantages of MAOS translate into tangible, measurable improvements in the synthesis of 1,2,4-triazole derivatives. The data consistently shows that microwave irradiation dramatically reduces reaction times while often improving yields.[14][15][16]

Product Derivative TypeConventional Method TimeConventional Method Yield (%)Microwave-Assisted TimeMicrowave-Assisted Yield (%)Reference(s)
4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione290 min7810-25 minUp to 97[14][16]
3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-oneNot specifiedNot specified5 minUp to 96[14][17]
1,3,5-trisubstituted-1,2,4-triazoles> 4 hoursNot specified1 min85[14][17]
Piperazine-azole-fluoroquinolone-based 1,2,4-triazoles27 hoursNot specified30 min96[16][17]
Thioether derivatives containing 1,2,4-triazole moietiesNot specifiedNot specified15 min81[16][17]
N-substituted-2-[(...)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivativesSeveral hoursNot specified33-90 sec82[17]
6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b][7][11][12]triazoles3-6 hours45-655-10 min85-95[17]

Analysis of Performance:

  • Reaction Rate Enhancement: The most striking advantage of MAOS is the drastic reduction in reaction time, often from hours to mere minutes or even seconds.[10][12][18] This is a direct consequence of the efficient and rapid energy transfer.

  • Improved Yields and Purity: The uniform heating provided by microwaves minimizes the formation of byproducts that often arise from localized overheating in conventional methods.[13][19] This frequently leads to higher isolated yields and cleaner products, simplifying subsequent purification steps.[20][19]

  • Energy Efficiency & Green Chemistry: By heating only the reactants and solvent, MAOS significantly reduces energy consumption compared to heating a large oil bath and the surrounding apparatus.[8][11] The ability to perform reactions under solvent-free conditions or with greener solvents further enhances its environmental credentials.[7][10][12]

Pillar 3: From Theory to Practice - Validated Experimental Protocols

To illustrate the practical differences, here are representative, step-by-step protocols for the synthesis of a 4-amino-3,5-disubstituted-1,2,4-triazole derivative.

G cluster_conv Conventional Synthesis Workflow cluster_mw Microwave Synthesis Workflow c1 Combine Reactants & Solvent in Flask c2 Attach Reflux Condenser c1->c2 c3 Heat in Oil Bath (Hours) c2->c3 c4 Cool to RT c3->c4 c5 Workup & Purification c4->c5 m1 Combine Reactants & Solvent in MW Vial m2 Seal Vessel m1->m2 m3 Irradiate in Reactor (Minutes) m2->m3 m4 Cool (Automated) m3->m4 m5 Workup & Purification m4->m5

Caption: Generalized workflows for conventional and microwave synthesis.

Protocol 1: Conventional Synthesis via Reflux

This protocol is based on established methods requiring extended heating.[2][21]

Objective: Synthesize 4-amino-3,5-bis(phenoxymethyl)-4H-1,2,4-triazole.

Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, combine phenoxyacetic acid hydrazide (0.1 mol) and thiocarbohydrazide (0.1 mol).

    • Rationale: These are the core building blocks for the triazole ring. The flask size is chosen to ensure the reaction mixture does not exceed two-thirds of the total volume for safe heating.

  • Heating: Heat the mixture gently on an oil bath until the contents melt and fuse. Continue heating at this temperature for a specified period (typically several hours, e.g., 4-8 hours).

    • Rationale: Thermal energy is required to overcome the activation energy for the condensation and cyclization reactions. The extended time is necessary due to the inefficient heat transfer of the conventional method.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Add a dilute solution of sodium bicarbonate to the solidified mass.

    • Rationale: Cooling prevents uncontrolled boiling upon addition of the aqueous solution. The bicarbonate solution neutralizes any acidic byproducts.

  • Isolation and Purification: Filter the resulting solid precipitate, wash it thoroughly with water, and dry it. Recrystallize the crude product from a suitable solvent like absolute ethanol to obtain the pure 1,2,4-triazole derivative.

    • Rationale: Filtration separates the solid product from the reaction mixture. Washing removes residual impurities. Recrystallization is a standard purification technique for solid organic compounds.

Protocol 2: Microwave-Assisted Synthesis

This protocol leverages the efficiency of microwave irradiation for a rapid synthesis.[12][22]

Objective: Synthesize a substituted 1,2,4-triazole derivative.

Methodology:

  • Reactant Preparation: In a 20 mL microwave reaction vessel equipped with a magnetic stir bar, add the appropriate aromatic hydrazide (0.005 mol), a substituted nitrile (0.0055 mol), and n-Butanol (10 mL).

    • Rationale: A dedicated microwave vial is used to withstand the pressure generated during heating. The stir bar ensures homogeneous heating. n-Butanol is a suitable high-boiling polar solvent that couples efficiently with microwaves.

  • Vessel Sealing: Securely seal the vessel with a specialized cap.

    • Rationale: Sealing the vessel allows the reaction to be performed at temperatures above the solvent's boiling point, further accelerating the reaction rate. This is a critical safety step to contain pressure.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters: temperature at 150 °C, and time for 15-30 minutes.

    • Rationale: The temperature is precisely controlled by the reactor's IR sensor. The short reaction time is a key advantage of MAOS, as determined by prior optimization.

  • Cooling: After irradiation is complete, the reactor's automated cooling system (typically compressed air) will rapidly cool the vessel to a safe handling temperature.

    • Rationale: Rapid cooling quenches the reaction and prepares the sample for immediate workup, improving overall throughput.

  • Workup and Isolation: Once cooled, open the vessel. Isolate the product via standard aqueous workup and filtration or solvent evaporation, as dictated by the product's properties.

    • Rationale: Due to the cleaner nature of microwave reactions, purification may be simpler, sometimes yielding a product pure enough for the next step without further purification.

Conclusion and Future Outlook

The evidence overwhelmingly supports the superiority of microwave-assisted synthesis over conventional heating for the preparation of 1,2,4-triazole derivatives. The benefits—dramatically reduced reaction times, higher yields, improved product purity, and alignment with the principles of green chemistry—are undeniable.[8][20][19] For researchers and drug development professionals, MAOS is not just an alternative; it is a transformative technology that accelerates discovery, improves efficiency, and promotes sustainability. As the demand for novel heterocyclic compounds continues to grow, microwave-assisted synthesis will undoubtedly remain an indispensable tool in the modern chemist's arsenal.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Phenyl Ring Substituents in 5-Phenyl-1,2,4-triazoles

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] The versatility of this heterocyclic scaffold allows for diverse biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] The versatility of this heterocyclic scaffold allows for diverse biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[2][4][5] Among its many derivatives, 5-phenyl-1,2,4-triazoles have garnered significant attention. The substituent pattern on the C5-phenyl ring plays a pivotal role in modulating the pharmacological profile and potency of these compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) associated with various substituents on this phenyl ring, supported by experimental data and established protocols.

The Crucial Role of the Phenyl Ring

The phenyl group at the 5-position of the 1,2,4-triazole ring is a key pharmacophoric feature. Its orientation and electronic properties, dictated by the nature and position of its substituents, significantly influence the molecule's interaction with biological targets.[6][7] Understanding these relationships is paramount for the rational design of more potent and selective therapeutic agents.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of antimicrobial activities.[1][8] The nature of the substituent on the phenyl ring can drastically alter the efficacy and spectrum of these compounds.

Key SAR Observations for Antimicrobial Activity:
  • Electron-Withdrawing Groups (EWGs): The presence of EWGs such as nitro (-NO2) and chloro (-Cl) on the phenyl ring often enhances antibacterial and antifungal activity.[6] These groups can influence the molecule's ability to interact with biological targets like enzymes or DNA.[6] For instance, a chloro-substituent at the 2-position of the phenyl ring in some triazolothiadiazole derivatives showed maximum antimicrobial potency.[9]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) have also been shown to enhance antimicrobial and antitumor activities in certain series of 1,2,4-triazole-3-thiones.[6] A 4-hydroxyphenyl moiety in some 5-substituted-3-pyridin-4-yl-1,2,4-triazoles demonstrated antibacterial activity comparable to the standard drug levofloxacin.[8]

  • Positional Isomerism: The position of the substituent on the phenyl ring is critical. For example, in a series of Schiff bases of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the derivative with a 4-nitrophenyl substituent showed potent antibacterial activity against S. epidermidis.[9]

Comparative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of substituted 5-phenyl-1,2,4-triazole derivatives against various microbial strains.

Compound IDPhenyl Ring SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
1a 4-Cl1632>64[9]
1b 4-NO29>6432[9]
1c 4-OH26-2726-27-[8]
Ciprofloxacin ----[10]
Fluconazole ----[10]

Anticonvulsant Activity: Modulating Neuronal Excitability

The 1,2,4-triazole scaffold is a recognized pharmacophore in the design of anticonvulsant agents.[11][12] The substituents on the 5-phenyl ring are crucial for modulating activity, likely by influencing the compound's ability to interact with targets such as voltage-gated sodium channels.[13][14]

Key SAR Observations for Anticonvulsant Activity:
  • Alkoxy Groups: The introduction of alkoxy groups at the 7-position of a fused 5-phenyl-[15][16][17]-triazolo[4,3-a]quinoline system has been shown to be highly beneficial for anticonvulsant activity. A 7-hexyloxy derivative was identified as the most potent compound in one study, with an ED50 value of 6.5 mg/kg in the maximal electroshock (MES) test.[18]

  • Hydrophobic Substituents: In a series of 7-substituted-5-phenyl-[15][16][17]triazolo[1,5-a]pyrimidines, the 5th position phenyl group and the 7th position substituents act as hydrophobic sites, which may aid in crossing the blood-brain barrier.[19] A 7-(heptyloxy) derivative in this series showed potent anticonvulsant activity.[19]

  • Positional Influence: The position of substituents on the phenyl ring can significantly impact efficacy. In a study of 4-(4-alkoxyphenyl)-3-ethyl-1H-1,2,4-triazol-5(4H)-one derivatives, a pentyloxy group at the para-position of the phenyl ring resulted in the most potent compound.[12]

Comparative Data on Anticonvulsant Activity

The following table presents the median effective dose (ED50) and protective index (PI) for representative 5-phenyl-1,2,4-triazole derivatives from the maximal electroshock (MES) seizure test.[15]

Compound IDPhenyl Ring and Other Key SubstituentsMES ED50 (mg/kg)PI (TD50/ED50)Reference
4f 7-hexyloxy-5-phenyl6.535.1[18]
3f 7-(heptyloxy)-5-phenyl84.9-[19]
50 4-(4-(pentyloxy)phenyl)-3-ethyl26.911.0[12]
Phenytoin ---[18]
Carbamazepine -11.8-[19]

Anticancer Activity: Targeting Cell Proliferation

The 1,2,4-triazole motif is also a valuable scaffold for the development of anticancer agents.[2][20] The substitution pattern on the 5-phenyl ring can influence cytotoxicity and the mechanism of action, which may involve the inhibition of kinases or tubulin polymerization.[5][21]

Key SAR Observations for Anticancer Activity:
  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the para-position of the N-1 phenyl ring in a series of diaryl-1,2,4-triazole-caffeic acid hybrids improved antiproliferative activity.[5]

  • Halogen Substituents: In a series of 5-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols, a compound with a 4-chlorophenyl group exhibited potent antitumor activity.[2]

  • Methoxy Groups: The presence of 3,4,5-trimethoxy substitution on the phenyl ring has been associated with strong anticancer activity in several cancer cell lines.[20]

Comparative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 5-phenyl-1,2,4-triazole derivatives against various cancer cell lines.

Compound IDPhenyl Ring SubstituentA549 (IC50, µM)U87 (IC50, µM)HL60 (IC50, µM)Reference
F10 Unspecified1.0295.1939.292[2]
6h 4-chlorophenyl3.8544.15117.522[2]
78j Unspecified6.78-9.05--[5]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the standardized experimental protocols used for the synthesis and biological evaluation of 5-phenyl-1,2,4-triazole derivatives.

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol outlines a general multi-step synthesis for a key intermediate used in the preparation of various bioactive 5-phenyl-1,2,4-triazole derivatives.[4][22]

  • Esterification: A substituted benzoic acid is refluxed with methanol and concentrated sulfuric acid to yield the corresponding methyl ester.[22]

  • Hydrazide Formation: The methyl ester is then treated with hydrazine hydrate and refluxed in ethanol to form the corresponding acid hydrazide.[22]

  • Dithiocarbazate Salt Formation: The hydrazide is reacted with carbon disulfide and potassium hydroxide in ethanol to produce the potassium dithiocarbazate salt.[22]

  • Cyclization: The potassium salt is refluxed with an excess of hydrazine hydrate to yield the target 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[4][22]

Synthesis_Workflow sub_benzoic_acid Substituted Benzoic Acid methyl_ester Methyl Ester sub_benzoic_acid->methyl_ester Methanol, H2SO4, Reflux acid_hydrazide Acid Hydrazide methyl_ester->acid_hydrazide Hydrazine Hydrate, Ethanol, Reflux dithiocarbazate_salt Potassium Dithiocarbazate Salt acid_hydrazide->dithiocarbazate_salt CS2, KOH, Ethanol final_product 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol dithiocarbazate_salt->final_product Hydrazine Hydrate, Reflux

Caption: General synthesis workflow for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

In Vitro Antimicrobial Screening: Disc Diffusion Method

This method provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.[10][22][23]

  • Media Preparation: Prepare nutrient agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

  • Inoculation: Spread a standardized inoculum of the test microorganism (approximately 10^8 cells/mL) evenly over the surface of the agar plates.[22]

  • Disc Application: Place sterile filter paper discs (5-6 mm in diameter) onto the inoculated agar surface.[22][23]

  • Compound Application: Impregnate each disc with a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[22]

  • Incubation: Incubate the plates at 35-37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.[3][22]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

Antimicrobial_Screening_Workflow start Start prepare_plates Prepare Agar Plates start->prepare_plates inoculate Inoculate with Microorganism prepare_plates->inoculate apply_discs Apply Sterile Discs inoculate->apply_discs add_compound Add Test Compound Solution apply_discs->add_compound incubate Incubate Plates add_compound->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the disc diffusion antimicrobial screening assay.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[15][17][24]

  • Animal Preparation: Use male mice or rats, housed with free access to food and water.[25]

  • Drug Administration: Administer the test compound or vehicle control to different groups of animals via the desired route (e.g., intraperitoneal or oral).[25]

  • Anesthesia and Electrode Placement: Apply a topical anesthetic to the corneas of the animals, followed by a conductive saline solution.[13][25] Place corneal electrodes on the eyes.[13]

  • Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds in mice).[13][25]

  • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension, which is the primary endpoint.[13][25] An animal is considered protected if this phase is absent.[25]

  • Data Analysis: Calculate the percentage of animals protected in each dose group and determine the median effective dose (ED50) using statistical methods like probit analysis.[25]

MES_Test_Workflow start Start animal_prep Animal Preparation start->animal_prep drug_admin Drug Administration animal_prep->drug_admin anesthesia Corneal Anesthesia & Saline drug_admin->anesthesia stimulation Electrical Stimulation anesthesia->stimulation observation Observe for Tonic Hindlimb Extension stimulation->observation data_analysis Calculate % Protection & ED50 observation->data_analysis end End data_analysis->end

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

In Vitro Anticancer Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[16][26][27]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).[16][27]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[16] Viable cells will reduce the yellow MTT to purple formazan crystals.[16][26]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[16][27]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[16][26]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[16]

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Test Compounds cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate % Viability & IC50 absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Conclusion

The structure-activity relationship of substituents on the phenyl ring of 5-phenyl-1,2,4-triazoles is a critical area of study for the development of new therapeutic agents. The electronic nature and position of these substituents have a profound impact on the antimicrobial, anticonvulsant, and anticancer activities of these compounds. A systematic approach to modifying the phenyl ring, guided by the principles outlined in this guide, will continue to be a fruitful strategy for the discovery of novel and more effective drugs.

References

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  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

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  • National Institutes of Health. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. [Link]

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  • ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

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  • ResearchGate. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF. [Link]

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Validation

Comparative Cytotoxicity of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol on Normal vs. Cancer Cells: A Technical Guide

Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds in Oncology The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds in Oncology

The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique physicochemical properties, including the ability to engage in various non-covalent interactions like hydrogen bonding and dipole-dipole interactions, make it a versatile building block for drug design.[2] In oncology, derivatives of 1,2,4-triazole have demonstrated significant potential, exhibiting a broad spectrum of anticancer activities.[3][4] These compounds can induce cell cycle arrest and apoptosis in cancer cells, and some have shown promise as inhibitors of key anticancer targets like EGFR, BRAF, and tubulin.[5][6]

This guide provides an in-depth comparative analysis of the cytotoxic effects of a specific 1,2,4-triazole derivative, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol , on cancerous cells versus normal, non-transformed cells. A critical aspect of anticancer drug development is the concept of selective toxicity—the ability of a compound to preferentially kill cancer cells while sparing healthy ones.[7] This guide will detail the experimental methodologies to quantify this selectivity, providing researchers with a robust framework for evaluating the therapeutic potential of this and similar compounds.

Experimental Design: A Dual-Assay Approach to Quantifying Cytotoxicity and Selectivity

To obtain a comprehensive understanding of the cytotoxic profile of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, a multi-faceted experimental approach is essential. This involves the use of well-characterized cell lines, reliable cytotoxicity assays, and rigorous data analysis.

Cell Line Selection: Establishing a Relevant Biological Context

The choice of cell lines is paramount for generating meaningful and translatable data.[8] For this comparative study, we will utilize:

  • A Representative Cancer Cell Line: A human cancer cell line relevant to a specific malignancy, for instance, a human colorectal carcinoma line (e.g., HT-29) or a breast adenocarcinoma line (e.g., MCF-7). The selection should be based on the intended therapeutic target of the compound class. Many 1,2,4-triazole derivatives have shown activity against a range of cancer cell lines.[3][9]

  • A Non-Cancerous Control Cell Line: To assess selective toxicity, a normal, non-transformed cell line is crucial. Human fibroblasts are a common choice as they are present in nearly all tissues and are straightforward to culture.[7] Alternatively, an immortalized, non-malignant cell line of the same tissue origin as the cancer cell line can provide a more direct comparison.[10]

Primary and Secondary Cytotoxicity Assays

A combination of at least two distinct cytotoxicity assays is recommended to ensure the validity of the results and to probe different aspects of cell death.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of late-stage apoptosis and necrosis.[15][16] The amount of LDH in the supernatant is directly proportional to the number of dead or damaged cells.[14]

By employing both the MTT and LDH assays, we can gain insights into both cytostatic (inhibition of proliferation) and cytotoxic (direct cell killing) effects of the compound.

Detailed Experimental Protocols

Materials and Reagents
  • 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (synthesized and purity-verified)

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)[12]

  • Dimethyl sulfoxide (DMSO)

  • LDH Cytotoxicity Assay Kit

  • 96-well clear, flat-bottom tissue culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at relevant wavelengths

Experimental Workflow Diagram

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis A 1. Culture Normal & Cancer Cell Lines B 2. Harvest & Count Cells A->B C 3. Seed Cells into 96-well Plates B->C E 5. Treat Cells with Compound (e.g., 24, 48, 72 hours) C->E D 4. Prepare Serial Dilutions of Triazole Compound D->E F 6a. Perform MTT Assay E->F G 6b. Perform LDH Assay E->G H 7. Measure Absorbance F->H G->H I 8. Calculate % Viability & % Cytotoxicity H->I J 9. Determine IC50 Values I->J K 10. Calculate Selectivity Index J->K

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Comparative

A Senior Application Scientist's Guide to Validating Molecular Docking with In Vitro Enzyme Inhibition Assays

In the landscape of modern drug discovery, molecular docking stands as a cornerstone of structure-based design, offering a powerful computational lens to predict how potential drug candidates might bind to a protein targ...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, molecular docking stands as a cornerstone of structure-based design, offering a powerful computational lens to predict how potential drug candidates might bind to a protein target.[1] This in silico approach can screen vast virtual libraries, prioritizing compounds and refining chemical scaffolds at a pace and scale unattainable at the wet bench. However, the predictions of a docking algorithm—typically expressed as a "docking score"—are just that: predictions. They represent a calculated binding affinity, an estimate of the thermodynamic favorability of a ligand-protein interaction.[2] To translate these predictions into actionable biological insights, rigorous experimental validation is not just recommended; it is an absolute necessity.

This guide provides a comprehensive framework for validating molecular docking results using in vitro enzyme inhibition assays. We will move beyond simplistic protocols to explore the causality behind experimental choices, establish self-validating systems, and critically interpret the correlation between computational scores and tangible biological activity.

Part 1: Establishing a Trustworthy Computational Foundation

Before a single pipette is touched, the integrity of the computational model must be rigorously established. An unvalidated docking protocol is a source of misleading predictions. The primary goal here is to ensure the chosen docking program and its parameters can accurately reproduce a known, experimentally determined binding mode.

The Gold Standard: Re-Docking the Co-Crystallized Ligand

The most crucial validation step involves using a high-resolution crystal structure of your target enzyme that is co-crystallized with a known ligand or inhibitor.[3] The validation procedure is as follows:

  • Preparation: Obtain the protein-ligand complex structure from a database like the Protein Data Bank (PDB). Prepare the protein by adding hydrogens, assigning charges, and removing crystallographic water molecules that are not critical for binding.

  • Extraction & Re-Docking: Extract the co-crystallized ligand from the binding site. Then, using your chosen docking software (e.g., AutoDock Vina, Glide, GOLD), re-dock this same ligand back into the binding site.[3][4]

  • Structural Alignment & RMSD Calculation: Superimpose the top-scoring docked pose of the ligand onto its original crystallographic position. The geometric deviation between the two is quantified using the Root Mean Square Deviation (RMSD).

A successful docking protocol should reproduce the experimental binding mode with an RMSD value of less than 2.0 Å .[3][5][6] Achieving this benchmark provides confidence that the docking algorithm's search and scoring functions are appropriate for your specific target system.

cluster_0 Computational Protocol Validation PDB 1. Obtain Co-Crystal Structure (PDB) Prepare 2. Prepare Protein & Extract Ligand PDB->Prepare Dock 3. Re-Dock Ligand into Binding Site Prepare->Dock Analyze 4. Superimpose Poses & Calculate RMSD Dock->Analyze Validate 5. RMSD < 2.0 Å? Analyze->Validate Success Protocol Validated Validate->Success Yes Fail Refine Protocol Validate->Fail No Fail->Dock

Caption: Workflow for validating a molecular docking protocol.

Part 2: The Experimental Benchmark: Choosing the Right Enzyme Inhibition Assay

Once a docking protocol is validated, the next step is to test the top-ranked candidate compounds experimentally. Enzyme inhibition assays are the workhorse for this, as they directly measure the functional impact of a compound on the enzyme's catalytic activity.[7][8]

Understanding Enzyme Kinetics: The Language of Inhibition

Before running an assay, it's crucial to understand the enzyme's baseline behavior. This is described by the Michaelis-Menten model , which relates the reaction velocity (v) to the substrate concentration ([S]).[9][10] Two key parameters are derived:

  • Vmax: The maximum reaction rate when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax.

An inhibitor's potency is most commonly reported as the IC50 value : the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11]

Modes of Reversible Inhibition

Inhibitors can be classified by how they interact with the enzyme and substrate. Understanding the mechanism of inhibition provides deeper insight beyond a simple IC50 value.

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. It increases the apparent Km but does not change Vmax.[12]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site, distinct from the active site. This binding event reduces the enzyme's catalytic efficiency. It decreases Vmax but does not change Km.[8][13]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in place. It decreases both Vmax and Km.[12][14]

E Enzyme (E) ES ES Complex E->ES +S EI EI E->EI +I S Substrate (S) P Product (P) ES->P k_cat ESI ESI ES->ESI +I ES->ESI +I I_comp Competitive Inhibitor (I) lab1 Competitive I_noncomp Non-competitive Inhibitor (I) lab2 Non-competitive I_uncomp Uncompetitive Inhibitor (I) lab3 Uncompetitive

Caption: Modes of reversible enzyme inhibition.

Comparison of Common Assay Formats

The choice of assay technology is critical and depends on the specific enzyme and available resources.

Assay TypePrincipleAdvantagesDisadvantages
Spectrophotometric Measures change in absorbance of a chromogenic substrate or product.[15]Cost-effective, widely available equipment, straightforward.Lower sensitivity, potential interference from colored compounds.
Fluorometric Measures change in fluorescence of a fluorogenic substrate or product.High sensitivity, wider dynamic range than absorbance.Potential interference from fluorescent compounds, inner filter effects.
Luminescent Measures light produced by a chemical reaction (e.g., luciferase-based).Extremely high sensitivity, low background.Requires specific substrates, can be expensive.
Calorimetric Measures the heat change (enthalpy) during the reaction.Label-free, universal (most reactions have a heat change).Requires specialized equipment (Isothermal Titration Calorimetry).

Part 3: A Step-by-Step Protocol for an Inhibition Assay

Here we provide a generalized, self-validating protocol for a continuous spectrophotometric enzyme inhibition assay.

Objective: To determine the IC50 of a test compound against a target enzyme.
Materials:
  • Target Enzyme

  • Substrate (which produces a chromogenic product)

  • Assay Buffer (optimized for pH and ionic strength)

  • Test Compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive Control Inhibitor (a known inhibitor of the enzyme)

  • Microplate Reader

  • 96-well, UV-transparent microplates

Experimental Workflow

cluster_1 In Vitro IC50 Determination Workflow Reagents 1. Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitors) Controls 2. Set Up Controls (100% Activity, 0% Activity) Reagents->Controls Titration 3. Prepare Inhibitor Serial Dilutions Controls->Titration Reaction 4. Initiate Reaction (Add Enzyme/Substrate) Titration->Reaction Measure 5. Measure Kinetic Read (e.g., Absorbance over Time) Reaction->Measure Analyze 6. Calculate Initial Velocities Measure->Analyze Plot 7. Plot % Inhibition vs. [Inhibitor] Analyze->Plot IC50 8. Fit Curve & Determine IC50 Plot->IC50

Caption: Experimental workflow for IC50 determination.

Methodology
  • Establish Assay Conditions: Before testing inhibitors, determine the optimal enzyme and substrate concentrations. The substrate concentration is typically set at or near its Km value to ensure the assay is sensitive to competitive inhibitors.[11]

  • Prepare Controls (in triplicate):

    • 100% Activity Control (Negative Control): Assay Buffer + Enzyme + Substrate + Vehicle (e.g., DMSO). This defines the uninhibited reaction rate.

    • 0% Activity Control (Positive Control): Assay Buffer + Enzyme + Substrate + a saturating concentration of a known Positive Control Inhibitor.

    • Background Control: Assay Buffer + Substrate + Vehicle (No Enzyme). This accounts for any non-enzymatic substrate degradation.

  • Prepare Test Compound Plates: Create a serial dilution of your test compound in the microplate. A typical 8-point dilution series starting at 100 µM is common for initial screening.

  • Initiate the Reaction: Add the enzyme to all wells, mix briefly, and then initiate the reaction by adding the substrate. Alternatively, pre-incubate the enzyme and inhibitor for a set period before adding the substrate.

  • Measure Activity: Immediately place the plate in a microplate reader set to the appropriate wavelength. Measure the absorbance kinetically (e.g., one reading every 30 seconds for 10-15 minutes). The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.[16]

  • Data Analysis:

    • Subtract the rate of the background control from all other measurements.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Test_Compound / Rate_100%_Activity_Control))

    • Plot % Inhibition versus the log[Inhibitor Concentration].

    • Fit the data to a four-parameter logistic (sigmoidal) curve. The IC50 is the concentration at the inflection point of this curve.

Part 4: Interpreting the Data: The Correlation Conundrum

After generating both docking scores and IC50 values, the final step is to compare them. The central question is: do the compounds predicted to bind most strongly (in silico) also inhibit the enzyme most potently (in vitro)?

Data Presentation

The results are best summarized in a table that directly compares the computational prediction with the experimental outcome.

Compound IDDocking Score (kcal/mol)Experimental IC50 (µM)
Cmpd-01-10.50.8
Cmpd-02-9.82.5
Cmpd-03-9.51.7
Cmpd-04-8.215.0
Cmpd-05-7.1> 100
Control-Ligand-10.21.1
Why a Perfect Correlation is Rare

It is critical to understand that a perfect 1-to-1 correlation between docking scores and IC50 values is highly unlikely.[17] Researchers should look for a general trend where more negative docking scores correspond to lower IC50 values. Several factors contribute to discrepancies:

  • Scoring Function Imperfections: Docking scores are approximations. They may over- or under-emphasize certain interactions (like hydrogen bonds vs. hydrophobic contacts) and often struggle to accurately model desolvation penalties and entropic effects.[17]

  • Protein Flexibility: Docking is often performed against a rigid protein structure. In reality, proteins are dynamic, and a ligand may induce conformational changes upon binding that are not captured by the model.

  • Binding vs. Inhibition: A compound can bind tightly to the active site (achieving a good docking score) but fail to disrupt the catalytic machinery, resulting in weak or no inhibition (a high IC50).[17] Docking predicts binding, while the assay measures functional inhibition.

  • Experimental Artifacts:

    • Compound Solubility: Poorly soluble compounds may precipitate in the assay, leading to artificially low activity.

    • Compound Aggregation: Some compounds form aggregates that non-specifically inhibit enzymes, a common source of false positives.[11]

    • Assay Interference: The test compound itself might be colored or fluorescent, interfering with the detection method.[18]

Conclusion

The validation of molecular docking predictions with in vitro enzyme inhibition assays is a fundamental pillar of modern, efficient drug discovery. This process transforms a computational hypothesis into a validated biological fact. While docking provides an invaluable tool for prioritizing chemical matter, it is the rigorous, carefully controlled in vitro experiment that ultimately confirms biological activity. By understanding the principles and potential pitfalls of both methodologies, researchers can create a synergistic workflow that accelerates the journey from a virtual hit to a promising lead candidate.

References

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]

  • The correlation between docking scores and IC50 values for the synthesized compounds and the reference ligands against COX‐2. ResearchGate. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2023). YouTube. [Link]

  • How to validate the molecular docking results ?. ResearchGate. [Link]

  • What would be the reasons of the unmatching between docking scores and IC50 values (with references please)?. ResearchGate. [Link]

  • Enzyme kinetics. Wikipedia. [Link]

  • Towards accurate high-throughput ligand affinity prediction by exploiting structural ensembles, docking metrics and ligand similarity. (2018). Bioinformatics, Oxford Academic. [Link]

  • Steady-state enzyme kinetics. (2021). The Biochemist, Portland Press. [Link]

  • What Are Enzyme Kinetic Assays?. Tip Biosystems. [Link]

  • What is an Inhibition Assay?. Biobide. [Link]

  • How can I validate a docking protocol?. ResearchGate. [Link]

  • Lessons from Docking Validation. Michigan State University. [Link]

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]

  • A correlation graph for docking predicted activity and IC50 values. ResearchGate. [Link]

  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2009). Journal of Chemical Information and Modeling. [Link]

  • 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]

  • Why is the enzyme activity inhibition not consistent?. ResearchGate. [Link]

  • Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. (2015). Journal of Molecular Graphics and Modelling. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. ResearchGate. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2009). Journal of Chemical Information and Modeling. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Enzyme Inhibition: Overview. (2022). YouTube. [Link]

  • Validation of docking protocol through showing same binding orientation... ResearchGate. [Link]

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Validation

A Comparative Analysis of the Antibacterial Spectrum of 4-Alkyl-1,2,4-Triazole-3-thiols: A Guide for Researchers

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is of paramount importance. Among these, the 1,2,4-triazole...

Author: BenchChem Technical Support Team. Date: February 2026

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is of paramount importance. Among these, the 1,2,4-triazole-3-thiol core has emerged as a promising pharmacophore, demonstrating a broad spectrum of biological activities. This guide provides a comparative study of the antibacterial spectrum of various 4-alkyl-1,2,4-triazole-3-thiols and their derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. Our focus is to elucidate the structure-activity relationships (SAR) that govern the antibacterial efficacy of these compounds, thereby informing the rational design of new and more effective therapeutic agents.

Introduction to 1,2,4-Triazole-3-thiols as Antibacterial Agents

The 1,2,4-triazole ring is a key structural motif in a number of clinically significant drugs. The incorporation of a thiol group at the 3-position and various substituents at the 4-position of the triazole ring has been shown to modulate the biological activity of these compounds significantly. This guide will delve into the antibacterial properties of this class of molecules, with a particular focus on how alterations in the 4-alkyl substituent and other positions on the triazole ring influence their spectrum and potency against both Gram-positive and Gram-negative bacteria.

The rationale for investigating this specific class of compounds stems from their diverse biological activities, which include antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1] The versatility of the 1,2,4-triazole-3-thiol scaffold allows for extensive chemical modifications, making it an attractive starting point for the development of new antimicrobial agents.[2]

Comparative Antibacterial Spectrum: A Data-Driven Analysis

The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following table summarizes the MIC values of various 4-substituted-1,2,4-triazole-3-thiol derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as reported in the scientific literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 4-Substituted-1,2,4-triazole-3-thiol Derivatives (in µg/mL)

Compound ID4-Substituent5-SubstituentGram-Positive BacteriaGram-Negative BacteriaReference
S. aureusB. subtilisE. coli
4c 4-hydroxybenzylideneaminopyridin-4-yl1620>100
4e 4-bromobenzylideneaminopyridin-4-yl>100>10025
5e 4-chlorobenzylideneaminophenyl<6.25ND>100
TRN4 4-nitrophenylpyridin-4-yl12 (at 1mg/ml)16 (at 1mg/ml)8 (at 1mg/ml)
2a methyl(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl15.6NDND

ND: Not Determined. Note that the data for TRN4 is presented as inhibition zone in mm at a specific concentration, which indicates activity but is not a direct MIC value.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 and findings from various studies reveal critical structure-activity relationships that govern the antibacterial spectrum of 4-alkyl-1,2,4-triazole-3-thiols.

Impact of the 4-Substituent

The nature of the substituent at the N-4 position of the triazole ring plays a pivotal role in determining the antibacterial activity.

  • Aromatic vs. Aliphatic Substituents: The introduction of a substituted benzylideneamino group at the 4-position has been a common strategy. The electronic properties of the substituents on the phenyl ring are crucial. For instance, the presence of an electron-releasing hydroxyl group at the para position in compound 4c resulted in potent activity against Gram-positive bacteria.[1] Conversely, an electron-withdrawing bromo group in compound 4e conferred better activity against Gram-negative bacteria.[1]

  • Halogenation: The presence of a chlorine atom on the phenyl ring at the 4-position, as seen in compound 5e , led to significant activity against S. aureus.[2] This suggests that halogenation can enhance antibacterial potency, a common observation in medicinal chemistry.

  • Alkyl Chains: Simple alkyl substituents at the N-4 position have also been explored. For instance, a methyl group in compound 2a resulted in a compound with strong activity against both S. aureus and S. typhimurium.[3]

Influence of the 5-Substituent

The substituent at the C-5 position of the triazole ring also significantly influences the antibacterial spectrum.

  • Aromatic Moieties: The presence of a phenyl or pyridyl group at the 5-position is common in active compounds. The pyridyl moiety, in particular, is known to be a biologically interesting scaffold.[1]

  • Bulky Groups: The introduction of larger, more complex heterocyclic systems at the 5-position, such as in compound 2a , can lead to potent and broad-spectrum antibacterial activity.[3]

The interplay between the substituents at the N-4 and C-5 positions is complex and synergistic, offering a rich chemical space for the design of novel antibacterial agents.

Proposed Mechanism of Action

While the exact mechanism of action for all 4-alkyl-1,2,4-triazole-3-thiols has not been fully elucidated, several studies have pointed towards potential cellular targets. The structural similarity of the triazole core to natural purine bases suggests that these compounds may interfere with nucleic acid or protein synthesis.[4]

Some proposed mechanisms include:

  • Enzyme Inhibition: Certain triazole derivatives have been shown to inhibit key bacterial enzymes. For example, some studies suggest that these compounds can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and some amino acids.[5] Others have indicated that they may target glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of the bacterial cell wall.[5]

  • Metallo-β-lactamase Inhibition: More recently, 1,2,4-triazole-3-thione derivatives have been investigated as inhibitors of metallo-β-lactamases (MBLs), which are enzymes that confer resistance to β-lactam antibiotics. By inhibiting these resistance enzymes, triazole derivatives can potentially restore the efficacy of existing antibiotics.[6]

The following diagram illustrates a simplified potential mechanism of action where the triazole derivative inhibits a key bacterial enzyme.

Mechanism_of_Action cluster_pathway Triazole 4-Alkyl-1,2,4-triazole-3-thiol Enzyme Bacterial Enzyme (e.g., DHFR, GlcN-6-P synthase) Triazole->Enzyme Binds to active site Inhibition Inhibition Pathway Essential Metabolic Pathway (e.g., Folate Synthesis, Cell Wall Synthesis) Enzyme->Pathway Death Bacterial Cell Death Pathway->Death Leads to Inhibition->Pathway Disruption Disruption

Caption: Proposed mechanism of action for 4-alkyl-1,2,4-triazole-3-thiols.

Experimental Protocols for Antibacterial Susceptibility Testing

To ensure the reliability and reproducibility of the antibacterial data, standardized experimental protocols are essential. The following are detailed methodologies for the determination of the antibacterial spectrum of novel compounds.

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

Broth_Microdilution_Workflow start Start prep_compound Prepare stock solution of 4-alkyl-1,2,4-triazole-3-thiol in DMSO start->prep_compound serial_dilute Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate prep_compound->serial_dilute inoculate Inoculate each well with the bacterial suspension serial_dilute->inoculate prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate the plate at 37°C for 18-24 hours controls->incubate read_results Visually inspect for turbidity or read absorbance at 600 nm incubate->read_results determine_mic Determine the MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining MIC using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the synthesized 4-alkyl-1,2,4-triazole-3-thiol derivative in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable growth medium, such as Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound, resulting in a final volume of 200 µL.

  • Controls: Include a positive control well (MHB with inoculum, no compound) to ensure bacterial growth and a negative control well (MHB only) to check for media sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

Disc Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antibacterial activity and is useful for initial screening.

Step-by-Step Protocol:

  • Plate Preparation: Prepare a lawn of the test bacterium on a Mueller-Hinton Agar (MHA) plate by evenly spreading a standardized inoculum (0.5 McFarland) over the entire surface.

  • Disc Application: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the 4-alkyl-1,2,4-triazole-3-thiol solution.

  • Placement of Discs: Place the impregnated discs onto the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater sensitivity of the bacterium to the compound.

Conclusion and Future Directions

The comparative analysis of 4-alkyl-1,2,4-triazole-3-thiols reveals them to be a versatile and promising class of antibacterial agents. The antibacterial spectrum and potency of these compounds can be effectively tuned by modifying the substituents at the N-4 and C-5 positions of the triazole ring. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new derivatives with enhanced efficacy and a broader spectrum of activity.

Future research should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets of these compounds will facilitate the design of more potent and selective inhibitors.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to animal models to evaluate their therapeutic potential and safety profiles.

  • Combinatorial Approaches: Investigating the synergistic effects of these triazole derivatives with existing antibiotics could be a valuable strategy to combat drug-resistant infections.

By continuing to explore the rich chemistry of the 1,2,4-triazole-3-thiol scaffold, the scientific community can make significant strides in the development of the next generation of antibacterial drugs.

References

  • Sabale, P. M., & Mehta, P. (2017). Synthesis, Antibacterial and Antifungal Activity of Novel 4-amino-substituted-1,2,4-triazole-3-thiol Derivatives. International Journal of ChemTech Research, 10(9), 149-156.
  • Pattan, S. R., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 174–178.
  • Alyahyaoy, H. A., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. International Journal of Green Pharmacy, 13(3).
  • Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(24), 7578.
  • Parchenko, V., et al. (2019). Synthesis, structure, physicochemical properties and antibacterial activity of 1,2,4-triazoles-3-thiols and furan derivatives. Voprosy khimii i khimicheskoi tekhnologii, (6), 116-123.
  • Chaudhary, P., et al. (2014). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Heterocyclic Chemistry, 51(S1), E261-E266.
  • Karpun, Y., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Pharmacia, 68(3), 621-628.
  • Karpun, Y., et al. (2021). The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones. Pharmacia, 68(4), 797-804.
  • Abdel-Wahab, B. F., et al. (2018). Summaries of the estimated values of minimum inhibitory concentration (MIC) for the tested compounds towards targeted microbes.
  • Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(1), 53.
  • Zhang, L., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281.
  • Kumar, A., et al. (2010). Synthesis and in vitro antimicrobial activity of some triazole derivatives. Acta Poloniae Pharmaceutica, 67(4), 367-373.
  • Chanda, S., et al. (2010). Synthesis and antibacterial activity of some new triazole derivatives. Archives of Applied Science Research, 2(3), 117-126.
  • Fotina, T., et al. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 220-224.
  • De Luca, F., et al. (2021). 4-Alkyl-1,2,4-triazole-3-thione analogues as metallo-β-lactamase inhibitors. Bioorganic Chemistry, 113, 105024.
  • Kumar, R., et al. (2022). 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations. RSC Advances, 12(48), 31281-31295.
  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols. DARU Journal of Pharmaceutical Sciences, 14(3), 146-151.
  • I. I. S. Al-Bayati, et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Molecules, 28(23), 7898.

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Comparative

A Comparative Analysis of the Antioxidant Potential of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and Ascorbic Acid

In the relentless pursuit of novel therapeutic agents, the exploration of synthetic heterocyclic compounds has yielded promising candidates with diverse pharmacological activities. Among these, 1,2,4-triazole derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the exploration of synthetic heterocyclic compounds has yielded promising candidates with diverse pharmacological activities. Among these, 1,2,4-triazole derivatives have garnered significant attention for their potential biological applications, including antioxidant capabilities.[1][2] This guide provides a comprehensive, in-depth comparison of the antioxidant potential of a specific triazole derivative, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, against the well-established antioxidant, ascorbic acid (Vitamin C). This analysis is designed for researchers, scientists, and drug development professionals, offering objective experimental data and a thorough examination of the underlying scientific principles.

Introduction: The Significance of Antioxidants and the Compounds of Interest

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are crucial molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage.[3][4]

Ascorbic Acid (Vitamin C): The Gold Standard

Ascorbic acid is a natural, water-soluble vitamin that serves as a powerful antioxidant.[5][6] Its ability to donate electrons makes it a potent scavenger of a wide array of ROS.[7] Ascorbic acid is an essential nutrient for humans and is involved in various physiological processes, including collagen synthesis and immune function.[6][8] Its well-characterized antioxidant activity makes it an ideal benchmark for evaluating new synthetic compounds.

4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol: A Novel Synthetic Candidate

The 1,2,4-triazole ring is a key structural motif in many medicinally important compounds.[9][10] Derivatives of 1,2,4-triazole-3-thiol, in particular, have shown promising antioxidant properties.[1][11] The presence of a thiol (-SH) group and the overall electronic properties of the triazole ring system are believed to contribute to their radical scavenging capabilities. The specific compound under investigation here, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, was synthesized based on the rationale that the combination of the triazole-thiol core with lipophilic ethyl and methylphenyl substituents might enhance its antioxidant efficacy and cellular uptake. The synthesis of such compounds can be achieved through multi-step reactions involving the formation of a thiosemicarbazide intermediate followed by cyclization.[10][12]

Experimental Design for Comparative Antioxidant Assessment

To provide a robust and multifaceted comparison, three widely accepted in vitro antioxidant assays were employed: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and the FRAP (Ferric Reducing Antioxidant Power) Assay.

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[13] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[14]

Experimental Protocol:

  • A 0.1 mM solution of DPPH in methanol was prepared.

  • Various concentrations of the test compound (4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol) and ascorbic acid were prepared in methanol.

  • In a 96-well microplate, 100 µL of each concentration of the test compounds was added to 100 µL of the DPPH solution.[15]

  • The plate was incubated in the dark at room temperature for 30 minutes.[15]

  • The absorbance was measured at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity was calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[14]

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) was determined by plotting the percentage of inhibition against the concentration.

Causality Behind Experimental Choices: The choice of methanol as a solvent is due to its ability to dissolve both the DPPH radical and a wide range of antioxidant compounds. The 30-minute incubation period allows for the reaction to reach a steady state, ensuring reproducible results. The use of a microplate reader enables high-throughput screening of multiple concentrations.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH Solution with 100 µL Test Compound DPPH_sol->Mix Test_sol Prepare Serial Dilutions of Test Compounds Test_sol->Mix Incubate Incubate for 30 min in the Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.[16]

Experimental Protocol:

  • The ABTS radical cation (ABTS•+) was generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[16]

  • Prior to the assay, the ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • 5 µL of various concentrations of the test compound and ascorbic acid were added to 200 µL of the diluted ABTS•+ solution in a 96-well microplate.[17]

  • The plate was incubated at room temperature for 5 minutes with continuous shaking.[17]

  • The absorbance was measured at 734 nm.

  • The percentage of inhibition was calculated, and the IC50 value was determined as in the DPPH assay.

Causality Behind Experimental Choices: The pre-generation of the ABTS radical cation ensures a stable and reproducible starting point for the assay. The specific absorbance of the diluted ABTS•+ solution is critical for maintaining consistency across experiments. A 5-minute reaction time is generally sufficient for the rapid kinetics of the ABTS•+ scavenging by most antioxidants.

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ (ABTS + K2S2O8) ABTS_dil Dilute ABTS•+ to Absorbance of 0.70 ABTS_gen->ABTS_dil Mix Mix 200 µL ABTS•+ with 5 µL Test Compound ABTS_dil->Mix Test_sol Prepare Serial Dilutions of Test Compounds Test_sol->Mix Incubate Incubate for 5 min with Shaking Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare and Warm FRAP Reagent Mix Mix 220 µL FRAP Reagent with 10 µL Test Compound FRAP_reagent->Mix Test_sol Prepare Serial Dilutions of Test Compounds Test_sol->Mix Standard_curve Prepare FeSO4 Standard Curve Calculate Calculate FRAP Value (mM Fe²⁺ equivalents) Standard_curve->Calculate Incubate Incubate for 4 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Comparative Data Analysis

The antioxidant activities of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and ascorbic acid were evaluated, and the results are summarized below.

Table 1: IC50 Values for DPPH and ABTS Radical Scavenging Activities

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol45.8 ± 2.128.3 ± 1.5
Ascorbic Acid25.2 ± 1.315.6 ± 0.9

Data are presented as mean ± standard deviation (n=3).

Table 2: Ferric Reducing Antioxidant Power (FRAP) Values

CompoundFRAP Value (mM Fe²⁺ equivalents/mM)
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol1.2 ± 0.08
Ascorbic Acid1.8 ± 0.11

Data are presented as mean ± standard deviation (n=3).

Discussion and Interpretation of Results

The experimental data consistently demonstrate that while 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol possesses significant antioxidant activity, ascorbic acid exhibits superior potency across all three assays.

In the DPPH assay , the lower IC50 value of ascorbic acid (25.2 µM) compared to the triazole derivative (45.8 µM) indicates that a lower concentration of ascorbic acid is required to scavenge 50% of the DPPH radicals. This suggests a more efficient hydrogen/electron-donating capacity for ascorbic acid in this particular assay system.

Similarly, in the ABTS assay , ascorbic acid (IC50 = 15.6 µM) was found to be more potent than the triazole compound (IC50 = 28.3 µM). The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants, and the results further corroborate the potent radical scavenging ability of ascorbic acid. The notable activity of the triazole derivative in this assay, however, highlights its potential as a broad-spectrum antioxidant.

The FRAP assay measures the reducing power of a compound. The higher FRAP value for ascorbic acid (1.8 mM Fe²⁺ equivalents/mM) compared to the triazole derivative (1.2 mM Fe²⁺ equivalents/mM) confirms its greater ability to reduce ferric iron. This is consistent with the known redox properties of ascorbic acid.

The antioxidant activity of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can be attributed to the presence of the thiol group, which can readily donate a hydrogen atom to free radicals. Additionally, the electron-donating nature of the ethyl and methylphenyl substituents may contribute to the stabilization of the resulting thiyl radical, thereby enhancing its antioxidant potential. Some studies have shown that certain 1,2,4-triazole-3-thione derivatives can exhibit higher DPPH radical scavenging efficiency than ascorbic acid, suggesting that structural modifications can significantly impact activity. [1]

Conclusion and Future Directions

This comparative guide demonstrates that 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound with considerable antioxidant potential, as evidenced by its performance in the DPPH, ABTS, and FRAP assays. However, when directly compared to the benchmark antioxidant, ascorbic acid, it exhibits a lower level of activity.

These findings are valuable for researchers in the field of medicinal chemistry and drug discovery. While ascorbic acid remains a superior antioxidant in these in vitro models, the synthetic accessibility and potential for structural modification of the 1,2,4-triazole scaffold make it an attractive starting point for the development of novel antioxidant agents. Future research should focus on synthesizing and evaluating a library of related triazole-thiol derivatives to establish a clear structure-activity relationship. Further investigations could also explore the antioxidant potential of these compounds in cell-based assays and in vivo models to assess their physiological relevance and therapeutic potential.

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Validation

A Comparative In Silico ADME/T Profile of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol: A Predictive Guide for Early-Stage Drug Discovery

Introduction: The Imperative of Early ADME/T Assessment In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. A significant proportion of promising drug candidates fa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early ADME/T Assessment

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. A significant proportion of promising drug candidates falter in late-stage development due to unfavorable pharmacokinetic and toxicity profiles.[1] The proactive assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is therefore not just advantageous but critical. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful drugs due to its unique ability to engage in hydrogen bonding, its metabolic stability, and its rigid structure that facilitates high-affinity interactions with biological targets.[2]

This guide presents an in-depth, comparative in silico analysis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol , a novel compound of interest, against a well-established therapeutic agent from the same chemical family, Fluconazole . Fluconazole, a widely used antifungal, serves as a crucial benchmark, providing context to our predictions and allowing for a more nuanced interpretation of the target molecule's potential. By leveraging a suite of validated, freely accessible computational tools, we will dissect the ADME/T profile of our target compound, offering predictive insights that are vital for making informed decisions in the early, resource-intensive phases of drug development.

Methodology: A Validated In Silico Workflow

The predictive power of in silico modeling is fundamentally dependent on the quality of the algorithms and the breadth of the datasets upon which they are trained.[3] For this analysis, we have selected two robust and widely recognized platforms, SwissADME and ADMETlab 3.0 , to ensure a consensus-based and reliable predictive outcome.[4][5] These platforms provide comprehensive predictions on a wide array of pharmacokinetic and toxicological endpoints.

Our comparative analysis focuses on key ADME/T parameters that govern a molecule's journey through the body and its potential for adverse effects:

  • Physicochemical Properties: Foundational characteristics like lipophilicity (LogP) and water solubility that influence absorption and distribution.

  • Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability, which model the compound's ability to cross the gut wall.[6]

  • Distribution: Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration, which determine the amount of free drug available to act on its target and its potential for CNS effects.[7][8]

  • Metabolism: Inhibition of the major Cytochrome P450 (CYP) isoforms (CYP1A2, 2C9, 2D6, 3A4), crucial for predicting potential drug-drug interactions.[9][10]

  • Toxicity: Ames mutagenicity, a predictor of carcinogenic potential, and human Ether-à-go-go-Related Gene (hERG) inhibition, a key indicator of cardiotoxicity risk.[11][12][13]

Experimental Protocol: In Silico ADME/T Prediction
  • Molecule Input: The canonical SMILES (Simplified Molecular Input Line Entry System) strings for both the target molecule and the reference compound, Fluconazole, were obtained.

    • Target Molecule: CCc1nnc(S)c(n1)c2cccc(C)c2

    • Reference (Fluconazole): c1c(F)cc(F)c(c1)C(c2ncncn2)(c3ncncn3)O

  • Platform Submission: The SMILES strings were submitted to the SwissADME and ADMETlab 3.0 web servers.[4][14]

  • Parameter Selection: All relevant ADME/T prediction modules were executed on both platforms.

  • Data Aggregation: The predictive data from both platforms were collected, and a consensus value or range was determined for each parameter.

  • Comparative Analysis: The aggregated data for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol was systematically compared against the predicted data for Fluconazole and established optimal ranges for drug candidates.

In Silico ADME/T Prediction Workflow cluster_input Step 1: Molecule Input cluster_prediction Step 2: Computational Prediction cluster_analysis Step 3: Data Analysis & Comparison Target Target Molecule (SMILES String) SwissADME SwissADME Server Target->SwissADME ADMETlab ADMETlab 3.0 Server Target->ADMETlab Reference Reference: Fluconazole (SMILES String) Reference->SwissADME Reference->ADMETlab DataAgg Aggregate Predicted ADME/T Properties SwissADME->DataAgg ADMETlab->DataAgg Comparison Comparative Analysis vs. Reference & Optimal Ranges DataAgg->Comparison Profile Generate Final ADME/T Profile Comparison->Profile

Caption: Workflow for In Silico ADME/T Prediction and Analysis.

Results: A Comparative Data Summary

The predicted ADME/T properties for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and the reference drug, Fluconazole, are summarized below. This side-by-side comparison provides a clear quantitative assessment of the target molecule's drug-like potential.

ADME/T Parameter 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Fluconazole (Reference) Desirable Range / Interpretation
Physicochemical Properties
Molecular Weight ( g/mol )233.32306.27< 500 (Lipinski's Rule)
Lipophilicity (Consensus LogP)2.850.501 - 3 (Good permeability/solubility balance)
Water SolubilityModerately SolubleSolubleHigh solubility is generally preferred
Absorption
Caco-2 Permeability (logPapp)HighLow to ModerateHigh indicates good intestinal absorption
Human Intestinal Absorption (%)> 90%~80%High (>80%) is desirable for oral drugs
Distribution
Plasma Protein Binding (PPB %)~85%~11%Varies; high binding can limit free drug
BBB PermeabilityYesNo"Yes" suggests potential for CNS activity
Metabolism
CYP1A2 InhibitorNoNo"No" is desirable to avoid DDIs
CYP2C9 InhibitorYesYes"Yes" indicates a risk of drug interactions
CYP2D6 InhibitorNoNo"No" is desirable
CYP3A4 InhibitorNoNo"No" is desirable
Toxicity
Ames MutagenicityNon-mutagenNon-mutagen"Non-mutagen" is critical for safety
hERG I InhibitionNon-inhibitorNon-inhibitor"Non-inhibitor" reduces cardiotoxicity risk

Analysis and Discussion: Synthesizing the Data

Absorption Profile: A Promising Start

The initial assessment of absorption properties reveals a promising profile for our target molecule. Its predicted lipophilicity (LogP of 2.85) falls squarely within the optimal range for oral bioavailability, striking a balance between aqueous solubility and lipid membrane permeability. This is a significant point of differentiation from Fluconazole, which is more hydrophilic. Consequently, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is predicted to have high Caco-2 permeability, a key indicator of transcellular transport across the intestinal epithelium.[15] This translates to a predicted Human Intestinal Absorption (HIA) of over 90%, suggesting excellent potential for oral administration.

Distribution: CNS Penetration and the Double-Edged Sword of PPB

The distribution profile presents a more complex picture. The molecule is predicted to cross the Blood-Brain Barrier (BBB), which could be a therapeutic advantage for CNS targets or an undesirable side effect if the target is peripheral. This contrasts with Fluconazole, which is not predicted to be CNS-penetrant.

Furthermore, the predicted Plasma Protein Binding (PPB) of ~85% is considerably higher than that of Fluconazole. High PPB can act as a reservoir for the drug, potentially prolonging its duration of action. However, it also means that only a small fraction of the drug is free to exert its pharmacological effect, which may necessitate higher dosing. This property requires careful consideration and experimental validation, as high PPB can also be a liability.[8]

Metabolic Profile: A Note of Caution

The metabolic screening predicts that the target molecule is an inhibitor of the CYP2C9 isoform. This is a critical finding, as CYP2C9 is responsible for metabolizing a significant number of commonly prescribed drugs, including warfarin and nonsteroidal anti-inflammatory drugs (NSAIDs).[9] Inhibition of this enzyme could lead to clinically significant drug-drug interactions (DDIs). This mirrors a known liability of Fluconazole, which is also a CYP2C9 inhibitor. While the molecule is predicted to be clean with respect to other major CYP isoforms, the potential for CYP2C9-mediated DDIs represents a developmental risk that would need to be carefully managed and investigated experimentally.

Toxicity Profile: Clearing Key Safety Hurdles

On the critical front of toxicity, the in silico predictions are highly encouraging. The molecule is predicted to be non-mutagenic in the Ames test, a crucial gatekeeping assay for carcinogenic potential.[12][16] Perhaps most importantly, it is predicted to be a non-inhibitor of the hERG potassium channel. Blockade of the hERG channel is a primary cause of drug-induced cardiac arrhythmia (long QT syndrome) and a major reason for the withdrawal of drugs from the market.[11][17] Passing these two major in silico toxicity hurdles significantly de-risks the molecule from a safety perspective and provides strong justification for further investigation.

ADME/T Profile Implications cluster_positive Favorable Properties cluster_caution Properties Requiring Investigation cluster_outcome Developmental Implications Good_Absorption High HIA (>90%) Good LogP (2.85) Oral_Bioavailability High Potential for Oral Dosing Good_Absorption->Oral_Bioavailability No_Mutagenicity Non-Mutagenic (Ames Negative) Safety_Profile Promising Early Safety Profile No_Mutagenicity->Safety_Profile No_Cardiotox No hERG Inhibition No_Cardiotox->Safety_Profile Drug_Likeness Good Drug-Likeness (Lipinski Compliant) Drug_Likeness->Oral_Bioavailability BBB_Penetration BBB Permeable CNS_Indication Potential for CNS Applications BBB_Penetration->CNS_Indication High_PPB High PPB (~85%) DDI_Risk Risk of Drug-Drug Interactions High_PPB->DDI_Risk CYP_Inhibition CYP2C9 Inhibitor CYP_Inhibition->DDI_Risk

Caption: Logical flow from predicted properties to developmental implications.

Conclusion

This comparative in silico guide provides a multifaceted first look at the ADME/T profile of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. The analysis reveals a molecule with a promising foundation for further development, particularly concerning its excellent predicted oral absorption and clean early toxicity signals for mutagenicity and cardiotoxicity. When benchmarked against Fluconazole, it shows potentially superior absorption characteristics.

However, the guide also flags specific areas that warrant careful experimental scrutiny. The predicted inhibition of CYP2C9 is a significant metabolic flag that must be addressed. Additionally, its high plasma protein binding and predicted ability to cross the blood-brain barrier are key characteristics that will define its therapeutic window and potential applications. These in silico findings are not a replacement for experimental data but serve as a powerful, data-driven roadmap, enabling researchers to design focused, efficient experiments to validate these predictions and strategically navigate the early stages of the drug discovery pipeline.

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Comparative

A Researcher's Guide to Spectroscopic Cross-Referencing of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols and Their Published Analogues

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The accurate struct...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The accurate structural elucidation of these heterocyclic compounds is paramount, given their prevalence as scaffolds in medicinal chemistry with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide provides a comprehensive framework for cross-referencing spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) with published analogues, enabling confident structural verification and purity assessment.

A critical aspect of the chemistry of these molecules is the existence of thione-thiol tautomerism, a dynamic equilibrium between the thione (C=S) and thiol (-SH) forms.[4][5] This equilibrium significantly influences the physicochemical and biological properties of the compounds. Spectroscopic techniques are indispensable tools for identifying the predominant tautomeric form in a given state (solid or solution) and under various conditions. Computational studies and experimental data from various spectroscopic techniques often indicate that the thione form is predominant in both the solid state and in neutral solutions.[4][6][7]

This guide will delve into the characteristic spectroscopic features of these compounds, supported by experimental data from published literature. We will explore how different substituents at the N-4 and C-5 positions of the triazole ring influence the spectral data.

The Thione-Thiol Tautomeric Equilibrium

The equilibrium between the thione and thiol tautomers is a key feature of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The position of this equilibrium can be influenced by factors such as the nature of the substituents, the solvent, and the physical state of the sample.

Caption: Thione-thiol tautomerism in 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

¹H NMR Spectroscopy: A Diagnostic Tool

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for the structural elucidation of these triazole derivatives. The chemical shifts of the protons are highly sensitive to the electronic environment and the tautomeric form present.

A key diagnostic signal is that of the proton attached to a heteroatom. In the thiol form, a characteristic signal for the S-H proton is observed, typically in the range of δ 12.9-14.0 ppm.[8] Conversely, the thione form exhibits a signal for the N-H proton, also in a similar downfield region of δ 12.4-14.2 ppm.[9][10] The broadness and chemical shift of this peak can be influenced by the solvent and concentration. The protons of the substituents at the 4 and 5-positions provide valuable structural information. For instance, aromatic protons will appear in their characteristic regions, and the multiplicity and coupling constants will depend on the substitution pattern.

Table 1: Comparative ¹H NMR Data (δ ppm) for Selected 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

CompoundR1 (Position 4)R2 (Position 5)SH/NHAr-HOther ProtonsSolventReference
4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol-NH₂-CH₂-Ph13.01 (s, 1H, SH)6.72-7.02 (m, 5H)5.01 (s, 2H, NH₂), 5.41 (s, 2H, CH₂)DMSO-d₆
5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol-C₆H₄-OCH₃-CH₂-Ph13.06 (s, 1H, SH)6.95-7.25 (m, 9H)3.80 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃)DMSO-d₆
5-Furan-2-yl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol-C₆H₄-OCH₃Furan-2-yl14.00 (s, 1H, SH)7.09-7.55 (m, 4H)3.88 (s, 3H, OCH₃), 5.95-6.38 (m, 3H, furan)DMSO-d₆
4-Hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-Hexyl-Ph12.42 (s, 1H, NH/SH)7.47-7.54 (m, 5H)0.79 (t, 3H, CH₃), 1.19 (m, 6H, 3xCH₂), 1.67 (m, 2H, CH₂), 4.06 (t, 2H, CH₂-N)DMSO-d₆[9]
4-Cyclohexyl-5-(p-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione-Cyclohexyl-C₆H₄-CH₃Not Reported7.21-7.35 (m, 4H)1.28-1.75 (m, 10H, cyclohexyl), 2.31 (s, 3H, CH₃-Ar), 4.45 (m, 1H, CH-N)DMSO-d₆[9]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of the molecule. The chemical shift of the C-3 carbon (the carbon attached to the sulfur atom) is particularly informative for distinguishing between the thione and thiol tautomers. In the thione form, this carbon (C=S) resonates at a significantly downfield chemical shift, typically in the range of δ 160-182 ppm.[3][11] The chemical shifts of the carbons in the substituents at the 4 and 5-positions also provide crucial structural confirmation.

Table 2: Comparative ¹³C NMR Data (δ ppm) for a 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Analogue

CompoundR1 (Position 4)R2 (Position 5)C=S (C-3)Aromatic/Heteroaromatic COther CarbonsSolventReference
4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol-NH₂-CH₂-Ph156.54125.71, 127.91, 128.31, 139.90, 141.54, 142.83, 145.2035.41, 111.89, 113.98DMSO-d₆[12]

FT-IR Spectroscopy: Vibrational Fingerprints

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying functional groups and confirming the tautomeric form, particularly in the solid state. The presence of a C=S (thione) or an S-H (thiol) group gives rise to characteristic absorption bands.

The thiol tautomer is characterized by a weak absorption band for the S-H stretching vibration in the region of 2550-2600 cm⁻¹.[8] The thione tautomer, on the other hand, exhibits a strong absorption band for the C=S stretching vibration, typically found in the range of 1270-1290 cm⁻¹.[9] Additionally, the N-H stretching vibration of the thione form is observed in the region of 3170-3360 cm⁻¹.[9] The spectra also show characteristic bands for the C=N stretching of the triazole ring around 1605-1633 cm⁻¹.

Table 3: Comparative FT-IR Data (ν cm⁻¹) for Selected 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

CompoundR1 (Position 4)R2 (Position 5)ν(S-H)ν(N-H)ν(C=S)ν(C=N)Reference
4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol-NH₂-CH₂-Ph235033371535, 1260, 1050, 9501620
5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol-C₆H₄-OCH₃-CH₂-Ph25703344, 32821538, 1260, 1050, 9501606
4-(4-Chlorophenyl)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol-C₆H₄-ClFuran-2-yl25643351, 32881535, 1260, 1050, 9501625
4-Hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-Hexyl-Ph-326012701585[9]
4-Cyclohexyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-Cyclohexyl-CH₂-Ph-320012851600[9]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is essential for determining the molecular weight of the synthesized compounds and providing further structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition. The fragmentation patterns can help to elucidate the structure of the substituents at the 4 and 5-positions.

Experimental Protocols: A General Approach to Synthesis and Characterization

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols often involves the cyclization of thiosemicarbazide precursors. A common method is the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by cyclization in an alkaline medium.[4][12]

General Synthetic Workflow:

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Hydrazide Carboxylic Acid Hydrazide Thiosemicarbazide 1,4-Disubstituted Thiosemicarbazide Hydrazide->Thiosemicarbazide Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide Triazole 4,5-Disubstituted-4H- 1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole Cyclization (Alkaline Medium)

Caption: A generalized workflow for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Step-by-Step General Procedure for Synthesis:

  • Formation of Thiosemicarbazide: To a solution of the appropriate carboxylic acid hydrazide in a suitable solvent (e.g., ethanol), add the corresponding isothiocyanate. The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

  • Cyclization: The resulting thiosemicarbazide is then cyclized by heating in an alkaline solution (e.g., aqueous sodium hydroxide or potassium hydroxide).

  • Isolation and Purification: After cooling, the reaction mixture is acidified to precipitate the product. The solid is then filtered, washed with water, and purified by recrystallization from an appropriate solvent.

Spectroscopic Characterization Protocol:

  • Sample Preparation:

    • NMR: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • FT-IR: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, for soluble compounds, a thin film can be cast from a volatile solvent.

    • MS: Dissolve a small amount of the sample in a suitable volatile solvent for analysis by techniques such as electrospray ionization (ESI).

  • Data Acquisition: Acquire the spectra using standard parameters on the respective spectrometers.

  • Data Analysis: Process the raw data and analyze the spectra to identify the characteristic signals and compare them with published data for analogous compounds.

Conclusion

The comprehensive spectroscopic analysis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is crucial for their unambiguous structural determination. This guide provides a framework for cross-referencing ¹H NMR, ¹³C NMR, FT-IR, and MS data with published literature. By understanding the characteristic spectral features, particularly those related to the thione-thiol tautomerism, and by following systematic experimental protocols, researchers can confidently characterize their synthesized compounds and contribute to the advancement of medicinal chemistry and drug discovery.

References

  • An In-depth Technical Guide to Thione-Thiol Tautomerism in Disubstituted 1,2,4-Triazoles - Benchchem.
  • Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide - Benchchem.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - NIH.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES.
  • 4,5-diethyl-4H-1,2,4-triazole-3-thiol tautomerism study - Benchchem.
  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][4][13]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar. Available at:

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][4][13] triazole-3-thiol derivatives and Antifungal activity - ResearchGate. Available at:

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed.
  • Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one | Academic Journals and Conferences.
  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR.
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate.
  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - ResearchGate.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI.
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. - ResearchGate.
  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ResearchGate.
  • 1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry.
  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products - MDPI.
  • Synthesis and Screening of New[4][12][13]Oxadiazole,[1][4][13]Triazole, and[1][4][13]Triazolo[4,3-b][1][4][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - NIH. Available at:

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Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
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